2,3-Dihydro-3-methoxywithaferin A
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O7/c1-14-10-21(35-26(33)17(14)13-30)15(2)18-6-7-19-16-11-24-29(36-24)25(32)22(34-5)12-23(31)28(29,4)20(16)8-9-27(18,19)3/h15-16,18-22,24-25,30,32H,6-13H2,1-5H3/t15-,16-,18+,19-,20-,21+,22?,24+,25-,27+,28-,29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTMIPAPOLDOQT-JNGZIRSDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)OC)C)O5)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)CC([C@@H]6O)OC)C)O5)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Natural Sources of 2,3-Dihydro-3-methoxywithaferin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-3-methoxywithaferin A, a naturally occurring withanolide, has garnered interest within the scientific community for its distinct biological activities, which contrast with those of its more prevalent precursor, withaferin A. This technical guide provides a comprehensive overview of the known natural sources of this compound, collates available information on its extraction and isolation, and presents its known signaling pathways. While this document aims to be a thorough resource, it is important to note that specific quantitative yield data and detailed, standardized experimental protocols for this particular compound are not extensively available in the public domain.
Natural Occurrence
This compound has been identified as a constituent of several plant species, primarily within the Solanaceae family. The principal reported natural sources are:
-
Withania somnifera (L.) Dunal (Ashwagandha): This is the most well-documented source of this compound. It is considered a derivative of withaferin A, a major withanolide in Ashwagandha.[1] The compound is found in the leaves and aerial parts of the plant.
-
Physalis longifolia Nutt. (Longleaf Groundcherry): The aerial parts of this plant have been reported to contain this compound.
-
Iochroma gesnerioides (Kunth) Miers: This species is another member of the Solanaceae family from which this compound has been isolated.
-
Vassobia breviflora (Sendtn.) Hunz.: This South American plant is also a known source of various withanolides, including this compound.
Quantitative Data
Table 1: Summary of Natural Sources and Available Quantitative Information
| Plant Species | Family | Plant Part(s) | Reported Presence of this compound | Specific Quantitative Yield Data |
| Withania somnifera | Solanaceae | Leaves, Aerial Parts | Yes | Not Available |
| Physalis longifolia | Solanaceae | Aerial Parts | Yes | Not Available |
| Iochroma gesnerioides | Solanaceae | Not Specified | Yes | Not Available |
| Vassobia breviflora | Solanaceae | Not Specified | Yes | Not Available |
Biosynthesis
The biosynthesis of withanolides, including this compound, originates from the isoprenoid pathway. The initial steps involve the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. These precursors are utilized to form sterols, with 24-methylene cholesterol being a key intermediate in the biosynthesis of withanolides.
The specific enzymatic steps that lead from the general withanolide backbone to this compound have not been fully elucidated. It is hypothesized that it is formed from withaferin A through a reduction of the C2-C3 double bond and a subsequent methoxylation at the C3 position. The enzymes responsible for these transformations are yet to be identified.
Experimental Protocols: Extraction and Isolation
Detailed, step-by-step protocols specifically for the extraction and isolation of this compound are not explicitly detailed in the available literature. However, general methodologies for the extraction of withanolides from the source plants can be adapted.
General Extraction of Withanolides from Withania somnifera
This protocol is a generalized procedure based on common practices for withanolide extraction.
-
Plant Material Preparation: Air-dry the leaves of Withania somnifera and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in a hydroalcoholic solvent (e.g., 80% methanol (B129727) in water) at room temperature for 24-48 hours with occasional stirring.
-
Alternatively, perform Soxhlet extraction with methanol for 24-48 hours.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth or Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. Withanolides are typically enriched in the chloroform and ethyl acetate fractions.
-
General Isolation of Withanolides using Chromatography
Following extraction and partitioning, chromatographic techniques are employed for the isolation of individual withanolides.
-
Column Chromatography:
-
Subject the enriched chloroform or ethyl acetate fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions obtained from column chromatography using preparative HPLC.
-
A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.
-
Monitor the elution profile using a UV detector, as withanolides typically show absorbance around 220-230 nm.
-
Collect the fractions corresponding to the peak of interest for further characterization.
-
Signaling Pathways
This compound has been shown to modulate specific cellular signaling pathways, which are distinct from the cytotoxic effects of withaferin A.
pAkt/MAPK Pro-survival Pathway
This compound has been reported to activate the pAkt/MAPK signaling pathway, which is associated with cell survival and protection against stress.
Caption: Activation of the pAkt/MAPK pro-survival pathway.
Modulation of the Circadian Rhythm
This compound has been identified as an inverse agonist of the RAR-related orphan receptor alpha (RORα), a key regulator of the circadian clock. This interaction leads to the modulation of the expression of core clock genes.
References
An In-depth Technical Guide on the Putative Biosynthesis of 2,3-Dihydro-3-methoxywithaferin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the biosynthetic pathway of withanolides, with a specific focus on the proposed formation of 2,3-Dihydro-3-methoxywithaferin A. Drawing from established pathways of its precursor, withaferin A, and related steroidal compounds, this document provides a comprehensive overview of the enzymatic steps, relevant quantitative data, and detailed experimental protocols.
Introduction to Withanolide Biosynthesis
Withanolides are a group of naturally occurring C28-steroidal lactone triterpenoids built on an ergostane (B1235598) skeleton.[1] Predominantly found in plants of the Solanaceae family, such as Withania somnifera (Ashwagandha), these compounds exhibit a wide range of pharmacological activities. The biosynthesis of withanolides is a complex process that begins with precursors from the isoprenoid pathway and involves a series of modifications by various enzymes, including cytochrome P450s, dehydrogenases, and transferases.[2][3] this compound is a derivative of the prominent withanolide, withaferin A.[4] While the complete biosynthetic pathway for this specific methoxylated and reduced derivative has not been fully elucidated, this guide presents a putative pathway based on current knowledge of steroid metabolism in plants.
Upstream Biosynthesis Pathway of Withanolides
The initial stages of withanolide biosynthesis are shared with other isoprenoids and sterols, originating from the Mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. These pathways provide the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The key steps leading to the first sterol precursor of withanolides are:
-
Squalene (B77637) Synthesis : IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to produce squalene.[5]
-
Cyclization : Squalene undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene. This intermediate is then cyclized by cycloartenol (B190886) synthase (CAS) to produce cycloartenol, the first cyclic precursor in phytosterol and withanolide biosynthesis.[1]
-
Formation of 24-Methylenecholesterol : Cycloartenol undergoes a series of modifications, including demethylations and isomerizations, catalyzed by enzymes such as sterol methyltransferase (SMT) and obtusifoliol-14-demethylase (ODM), to yield 24-methylenecholesterol. This compound is considered a key branch-point intermediate leading to the biosynthesis of various withanolides.[5]
Biosynthesis of Withaferin A
From 24-methylenecholesterol, the pathway diverges towards the formation of the characteristic withanolide scaffold. This part of the pathway involves a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and short-chain dehydrogenases/reductases (SDRs), leading to the formation of the δ-lactone ring and modifications on the steroid nucleus.[3]
Recent studies have identified gene clusters in W. somnifera that encode several key enzymes responsible for these transformations.[6] These include:
-
CYP87G1, CYP749B2, and SDH2 : Involved in the formation of the lactone ring on the side chain.[3]
-
CYP88C7, CYP88C10, and SULF1 (a sulfotransferase) : Responsible for generating the characteristic A-ring structure with a C1 ketone and C2-C3 unsaturation.[3][6]
This series of enzymatic reactions ultimately leads to the formation of withaferin A, a key bioactive withanolide.
Putative Biosynthesis of this compound from Withaferin A
The conversion of withaferin A to this compound involves two key transformations: the reduction of the C2-C3 double bond in ring A and the methoxylation of the hydroxyl group at C3. While the specific enzymes for these reactions in W. somnifera have not been characterized, we can propose a putative pathway based on known enzymatic activities in plant steroid metabolism.
Step 1: Reduction of the C2-C3 Double Bond
The saturation of the C2-C3 double bond in the α,β-unsaturated ketone of ring A is likely catalyzed by a reductase enzyme. In plant steroid biosynthesis, enzymes analogous to mammalian steroid 5α-reductases are known to perform such reductions.[7][8] For instance, the DET2 enzyme in Arabidopsis thaliana is a 5α-reductase involved in brassinosteroid biosynthesis, which reduces a C-C double bond in a steroid ring.[7] It is plausible that a similar reductase in W. somnifera recognizes withaferin A as a substrate, converting it to 2,3-dihydrowithaferin A.
Step 2: Methoxylation at C3
The addition of a methyl group to the newly formed 3-hydroxyl group is likely catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).[9][10] OMTs are a large family of enzymes that transfer a methyl group from SAM to a hydroxyl group of a substrate, a common reaction in the biosynthesis of secondary metabolites.[9] The presence of a 3-β-methoxy group in the final product suggests a stereospecific methylation of the 3-hydroxyl group of 2,3-dihydrowithaferin A.
Quantitative Data
The concentration of withanolides can vary significantly depending on the plant part, geographical location, and developmental stage. The following table summarizes representative quantitative data for major withanolides in Withania somnifera.
| Compound | Plant Part | Concentration Range | Reference |
| Withaferin A | Leaves | 0.01 - 0.5% (w/w) | [2] |
| Withanolide A | Roots | 0.001 - 0.2% (w/w) | [2] |
| Withanone | Roots | 0.001 - 0.1% (w/w) | [2] |
| 12-Deoxywithastramonolide | Roots | 0.46 µg/mg | [11] |
| Withanolide A | Roots | 1.15 µg/mg | [11] |
Experimental Protocols
Extraction of Withanolides from Plant Material
This protocol describes a general method for the extraction of withanolides from dried plant material.
-
Sample Preparation : Dry the plant material (e.g., leaves or roots of W. somnifera) at 40-50°C and grind it into a fine powder.
-
Extraction :
-
Weigh 2 grams of the powdered plant material and place it in a flask.
-
Add 100 mL of a methanol (B129727):water (6:4 v/v) solution.
-
Heat the mixture in a boiling water bath for 30 minutes.
-
Cool the mixture and filter the supernatant.
-
Repeat the extraction process three to four times with fresh solvent until the extract is colorless.
-
-
Concentration : Combine all the extracts and concentrate them under a vacuum.
-
Final Preparation : Re-dissolve the dried extract in a known volume of methanol (e.g., 40 mL). Before analysis, filter the solution through a 0.45 µm membrane filter.
HPLC Analysis of Withanolides
This protocol provides a general framework for the separation and quantification of withanolides using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation : An HPLC system equipped with a photodiode array (PDA) detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution using two solvents:
-
Solvent A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program :
-
0–5 min: Linear gradient from 80% to 60% B.
-
5–6 min: Isocratic at 60% B.
-
6–20 min: Linear gradient from 60% to 20% B.
-
20–23 min: Linear gradient from 20% to 80% B.
-
23–25 min: Isocratic at 20% B.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 40°C.
-
Detection : Monitor the absorbance at 230 nm.
-
Injection Volume : 20 µL.
-
Quantification : Create a calibration curve using standards of known concentrations for the withanolides of interest.
Conclusion
The biosynthesis of this compound is proposed to occur via a two-step modification of withaferin A, involving the reduction of the C2-C3 double bond followed by methoxylation at the C3 position. While the upstream pathway leading to withaferin A is becoming increasingly understood with the discovery of key biosynthetic gene clusters, the specific enzymes catalyzing the final modifications to produce this compound remain to be experimentally verified. The putative involvement of a 5α-reductase-like enzyme and an S-adenosyl-L-methionine-dependent O-methyltransferase provides a strong foundation for future research aimed at fully elucidating this pathway. Such knowledge will be invaluable for metabolic engineering efforts to enhance the production of this and other valuable withanolides for pharmaceutical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. New evidence of similarity between human and plant steroid metabolism: 5alpha-reductase activity in Solanum malacoxylon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-adenosyl-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Withaferin A Inhibits Fatty Acid Synthesis in Rat Mammary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Dihydro-3-methoxywithaferin A: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-3-methoxywithaferin A is a naturally occurring withanolide, a class of C28 steroidal lactones, and a derivative of the well-studied compound, withaferin A. It is found in various plants of the Solanaceae family, including Physalis longifolia, and is also a known metabolite of withaferin A.[1] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key biological activities of this compound. It includes a summary of its spectroscopic properties, detailed experimental protocols for relevant biological assays, and a visualization of a key signaling pathway it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Stereochemistry
This compound is structurally characterized by the ergostane (B1235598) skeleton common to withanolides. Its systematic IUPAC name is (1S,2R,5S,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadecan-3-one.[1] This name precisely defines the absolute stereochemistry at all sixteen chiral centers.
Key structural features include:
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A 2,3-dihydro modification of the A ring of the steroid nucleus compared to withaferin A.
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A methoxy (B1213986) group at the C-3 position in the β-configuration.
-
A six-membered lactone ring in the side chain.
-
An epoxide ring between C-5 and C-6.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₂O₇ | PubChem[1] |
| Molecular Weight | 502.6 g/mol | PubChem[1] |
| IUPAC Name | (1S,2R,5S,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadecan-3-one | PubChem[1] |
| CAS Number | 73365-94-3 | PubChem[1] |
| Synonyms | 3β-Methoxy-2,3-dihydrowithaferin A, Quresimine A | PubChem[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectra are expected to show characteristic signals for the steroidal protons, the methoxy group (around 3.0-3.5 ppm), and protons of the lactone side chain.
-
¹³C NMR spectra would reveal the presence of 29 carbon atoms, including signals for the carbonyl groups in the A-ring and the lactone, the carbon bearing the methoxy group, and the carbons of the epoxide ring.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry would confirm the elemental composition (C₂₉H₄₂O₇).
-
The fragmentation pattern in MS/MS experiments would likely involve characteristic losses of water, the methoxy group, and cleavage of the side chain, providing further structural confirmation.
Biological Activity
Research indicates that this compound exhibits distinct biological activities compared to its parent compound, withaferin A. Notably, it has been shown to lack the anti-metastatic potency of withaferin A but possesses significant cytoprotective effects in normal cells.[2][3]
Anti-Metastatic Potential
Studies have shown that unlike withaferin A, this compound does not significantly inhibit cancer cell migration and invasion.[2][4]
Table 2: Comparative Anti-Metastatic Activity
| Assay | Cell Line | Compound | Concentration (µM) | Observed Effect | Source |
| Wound Healing Assay | U2OS, MDA-MB-231, MCF-7, HT-1080 | Withaferin A | 0.3 | Significant delay in cell migration | Scientific Reports (2019)[2] |
| U2OS, MDA-MB-231, MCF-7, HT-1080 | This compound | 0.3 | No significant effect on cell migration | Scientific Reports (2019)[2] | |
| Matrigel Invasion Assay | U2OS | Withaferin A | 0.3, 0.6 | Potent anti-invasion effect | Scientific Reports (2019)[2] |
| U2OS | This compound | 0.3, 0.6 | No anti-invasion activity | Scientific Reports (2019)[2] |
Cytoprotective Effects
In contrast to its lack of anti-cancer activity, this compound has demonstrated a protective role in normal cells against various stressors. It was found to be well-tolerated at concentrations up to 10-fold higher than withaferin A and protected normal cells from oxidative, UV radiation, and chemical-induced stress.[3][5]
Signaling Pathway Modulation
The cytoprotective effects of this compound have been attributed to its ability to induce anti-stress and pro-survival signaling through the activation of the pAkt/MAPK pathway.[3]
Caption: Cytoprotective signaling of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of this compound.
Cell Culture
-
Cell Lines: Human osteosarcoma (U2OS), human breast adenocarcinoma (MCF-7, MDA-MB-231), and human fibrosarcoma (HT-1080) cells are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Wound Healing (Scratch) Assay
This assay is used to evaluate cell migration.
-
Cell Seeding: Plate cells in a 6-well or 12-well plate and grow to confluence.
-
Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the confluent cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: The cells are then incubated with fresh medium containing the test compound (e.g., 0.3 µM this compound or withaferin A) or vehicle control.
-
Imaging: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope.
-
Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated.
Matrigel Invasion Assay
This assay assesses the invasive potential of cells.
-
Coating of Transwell Inserts: The upper chambers of Transwell inserts (typically with 8 µm pores) are coated with a thin layer of Matrigel and allowed to solidify.
-
Cell Seeding: Cells are serum-starved, and a suspension is added to the upper chamber in serum-free medium containing the test compound or vehicle.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.
-
Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-invasive Cells: The non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: The invading cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
Quantification: The number of stained, invaded cells is counted in several microscopic fields, and the average is calculated.
Western Blotting for pAkt/MAPK Signaling
This technique is used to detect the activation of specific signaling proteins.
-
Cell Lysis: Cells are treated with the test compound for various time points, then washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of Akt and MAPK overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Caption: Western Blotting Experimental Workflow.
Conclusion
This compound presents a fascinating case of a natural product derivative with a biological activity profile that diverges significantly from its parent compound. While it lacks the anti-metastatic properties of withaferin A, its potent cytoprotective effects in normal cells, mediated through the activation of the pAkt/MAPK signaling pathway, highlight its potential for further investigation in contexts where protecting healthy tissues from stress is paramount. This technical guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this unique withanolide. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.
References
- 1. 2,3-dihydro-3beta-methoxy withaferin A | C29H42O7 | CID 10767792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
"physicochemical properties of 2,3-Dihydro-3-methoxywithaferin A"
An In-depth Technical Guide on the Physicochemical Properties of 2,3-Dihydro-3-methoxywithaferin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring withanolide, a class of C28-steroidal lactone compounds. It is structurally related to withaferin A, a well-studied constituent of plants from the Solanaceae family, such as Withania somnifera (Ashwagandha) and Physalis longifolia.[1] Unlike its parent compound, this compound has demonstrated unique biological activities, including cytoprotective effects on normal cells against various stressors.[2][3][4] This technical guide provides a detailed overview of its known physicochemical properties, experimental protocols for its analysis, and key biological pathways it modulates.
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound based on available data.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₂O₇ | [1][5][6] |
| Molecular Weight | 502.64 g/mol | [5] |
| CAS Number | 73365-94-3 | [6] |
| Computed XLogP3 | 3.4 | [1] |
| Appearance | Likely a solid crystalline powder (typical for withanolides) | Inferred |
Experimental Protocols
The following sections detail generalized methodologies for the isolation and analysis of this compound, based on standard practices for withanolides.
Protocol 1: Isolation from Plant Material
This protocol describes a general method for the extraction and isolation of withanolides from plant sources like Physalis longifolia.[1]
-
Extraction :
-
The dried and powdered plant material (e.g., aerial parts) is subjected to extraction with a suitable solvent system, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.[7]
-
Extraction can be performed at room temperature with agitation or through sonication to enhance efficiency.[7]
-
-
Fractionation :
-
The crude extract is filtered and concentrated under reduced pressure.
-
The resulting residue is then partitioned between different immiscible solvents (e.g., n-hexane and aqueous methanol) to separate compounds based on polarity.[8]
-
-
Chromatographic Purification :
-
The fraction enriched with withanolides is subjected to column chromatography, typically using silica (B1680970) gel.
-
Elution is carried out with a gradient of solvents, such as chloroform (B151607) and methanol, to separate the individual compounds.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Final Purification :
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a validated method for the quantitative analysis of withanolides.[7][8]
-
Instrumentation :
-
An HPLC system equipped with a C18 reversed-phase column, a pump, an autosampler, and a photodiode array (PDA) detector.[7]
-
-
Mobile Phase :
-
A gradient mobile phase is typically used, consisting of a mixture of water (often with a modifier like acetic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.[8][9]
-
-
Sample Preparation :
-
Chromatographic Conditions :
-
Quantification :
-
A calibration curve is generated using standard solutions of this compound of known concentrations.
-
The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve.[7]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of this compound.
Caption: Workflow for Isolation and Analysis of this compound.
Biological Signaling Pathway
This compound has been shown to exert cytoprotective effects by activating pro-survival signaling pathways. The diagram below illustrates its role in activating the pAkt/MAPK pathway.[2][3][4]
Caption: Cytoprotective Signaling via pAkt/MAPK Pathway Activation.
References
- 1. 2,3-dihydro-3beta-methoxy withaferin A | C29H42O7 | CID 10767792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity. | Semantic Scholar [semanticscholar.org]
- 5. This compound | 2,3-dihydrowithaferin-A Analogue | MedChemExpress [medchemexpress.eu]
- 6. CAS 73365-94-3 | 3β-Methoxy-2,3-dihydrowithaferin A [phytopurify.com]
- 7. Analysis of Major Withanolides in Physalis longifolia Nutt. by HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. staff.cimap.res.in [staff.cimap.res.in]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
An In-depth Technical Guide on the Mechanism of Action of 2,3-Dihydro-3-methoxywithaferin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-3-methoxywithaferin A (also referred to as 3β-methoxy-Withaferin A or 3βmWi-A) is a derivative of the potent anticancer withanolide, Withaferin A (Wi-A), which is extracted from the medicinal plant Withania somnifera. Unlike its parent compound, this compound exhibits a distinct bioactivity profile. While Withaferin A is known for its cytotoxic and anti-metastatic effects on cancer cells, its methoxy-derivative demonstrates a significant attenuation of these properties. Instead, this compound has emerged as a potent cytoprotective agent in normal cells, shielding them from a variety of cellular stressors. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its differential effects on normal and cancerous cells, its interaction with molecular targets, and the signaling pathways it modulates.
Contrasting Bioactivities of Withaferin A and its 3β-methoxy Derivative
Initial investigations into the bioactivity of this compound revealed a stark contrast to Withaferin A. While Withaferin A induces cytotoxicity in both cancer and normal cells, its methoxy-derivative is well-tolerated by normal cells, even at concentrations ten-fold higher than the cytotoxic doses of Withaferin A.[1][2] This differential activity is central to understanding the mechanism of action of this compound.
Attenuated Anticancer and Anti-Metastatic Potency
Bioinformatic and in vitro studies have demonstrated that the 3β-methoxy modification significantly weakens the anticancer and anti-metastatic properties inherent to Withaferin A.[1]
-
Reduced Cytotoxicity: this compound lacks the potent cytotoxic effects against cancer cells that are characteristic of Withaferin A.
-
Ineffective Anti-Metastatic Action: Withaferin A inhibits cancer cell migration and invasion by targeting key cytoskeletal and signaling proteins such as vimentin (B1176767) and heterogeneous nuclear ribonucleoprotein K (hnRNP-K), leading to the downregulation of matrix metalloproteinases (MMPs) and Vascular Endothelial Growth Factor (VEGF). In contrast, this compound is ineffective in this regard.
The molecular basis for this attenuated activity lies in its reduced binding affinity to key protein targets involved in cancer progression.
Potent Cytoprotective Effects in Normal Cells
The most significant and promising activity of this compound is its ability to protect normal cells from a range of cellular stresses, including:
This cytoprotective effect positions this compound as a potential therapeutic agent to mitigate the side effects of conventional cancer therapies that often damage healthy tissues.
Molecular Mechanism of Action
The mechanism of action of this compound is two-fold, encompassing its weakened interaction with anticancer targets and its activation of pro-survival signaling pathways in normal cells.
Weaker Interaction with Anticancer Protein Targets
Molecular docking studies have provided quantitative insights into the reduced anticancer potential of this compound compared to Withaferin A. The binding energies of both compounds to several key proteins have been calculated, with a lower binding energy indicating a stronger interaction.
| Target Protein | Withaferin A Binding Energy (Kcal/mol) | This compound Binding Energy (Kcal/mol) | Implication of Weaker Binding |
| Mortalin | -9.8 | -7.47 | Reduced disruption of the mortalin-p53 complex, leading to less p53 activation. |
| p21WAF1 | -7.84 | -6.58 | Diminished influence on cell cycle regulation. |
| NRF-2 | -7.87 | -4.60 | Weaker modulation of the cellular oxidative stress response. |
Table 1: Comparative Binding Energies of Withaferin A and this compound to Key Protein Targets.
This weaker binding affinity of this compound to proteins that are central to the anticancer activity of Withaferin A explains its attenuated cytotoxic and anti-metastatic effects.
Activation of Pro-survival Signaling: The pAkt/MAPK Pathway
The primary mechanism underlying the cytoprotective effects of this compound in normal cells is the activation of the PI3K/Akt and MAPK/ERK signaling pathways.[1][2] These pathways are crucial regulators of cell survival, proliferation, and resistance to stress.
The activation of Akt (also known as Protein Kinase B) and Mitogen-Activated Protein Kinases (MAPKs), such as ERK, leads to the phosphorylation of a cascade of downstream targets that collectively promote cell survival and mitigate stress-induced damage.
Signaling Pathway Diagram: Cytoprotective Action of this compound
Caption: Activation of pAkt and pMAPK by this compound promotes cell survival and counteracts cellular stress.
Experimental Protocols
This section outlines the key experimental methodologies used to elucidate the mechanism of action of this compound.
Molecular Docking
Molecular docking simulations are employed to predict the binding affinity and interaction patterns of a ligand with a target protein.
-
Protein Preparation:
-
The three-dimensional atomic coordinates of the target proteins (e.g., mortalin, p53, NRF-2, p21WAF1) are downloaded from the Protein Data Bank (PDB).
-
Crystallographic water molecules are removed.
-
Hydrogen atoms are added, and ionization and tautomeric states are corrected.
-
Kollman united atom partial charges and salvation parameters are assigned to generate a PDBQT file for use with AutoDock.
-
-
Ligand Preparation:
-
The 3D structure of this compound is modeled, often using the structure of Withaferin A as a template.
-
The energy of the ligand structure is minimized using a force field such as GROMOS 96.1.
-
-
Docking Simulation:
-
AutoDock 4.2 or a similar software suite is used for docking.
-
The Lamarckian Genetic Algorithm is typically employed with a population of around 250 dockings.
-
A grid box is generated to encompass the entire protein to identify potential binding sites.
-
A more focused grid box is then generated around the predicted binding site for final, more accurate docking calculations.
-
The binding energy (in Kcal/mol) and hydrogen bond interactions are analyzed to determine the strength and nature of the interaction.
-
Workflow for Molecular Docking Analysis
Caption: A generalized workflow for performing molecular docking studies.
Cell Viability and Cytoprotection Assays
Cell viability assays are used to assess the effect of a compound on cell survival and to quantify its cytoprotective effects against stressors.
-
Cell Culture:
-
Human normal fibroblasts (e.g., TIG-1) and cancer cell lines (e.g., U2OS) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
-
MTT Assay for Cell Viability:
-
Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or Withaferin A for a specified period (e.g., 24, 48 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C.
-
The formazan (B1609692) crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
-
Cytoprotection Assay:
-
Normal fibroblasts are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of this compound for a defined period (e.g., 12-24 hours).
-
A cellular stressor (e.g., H₂O₂, paraquat) is added to the media at a pre-determined cytotoxic concentration.
-
After the stress period, cell viability is assessed using the MTT assay as described above. The increase in cell viability in the presence of this compound compared to the stressor-only control indicates its cytoprotective effect.
-
Western Blot Analysis for Signaling Pathway Activation
Western blotting is used to detect the phosphorylation and thus activation of key proteins in the pAkt/MAPK pathway.
-
Cell Treatment and Lysis:
-
Normal fibroblasts are seeded in culture dishes and grown to 70-80% confluency.
-
Cells are treated with this compound for various time points.
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The membrane is often stripped and re-probed with antibodies for total Akt and total ERK to confirm equal protein loading.
-
Experimental Workflow for Western Blot Analysis
Caption: A step-by-step workflow for detecting protein phosphorylation via Western blot.
Conclusion and Future Directions
This compound presents a fascinating case of how a subtle structural modification can dramatically alter the biological activity of a natural product. Its attenuated anticancer effects, coupled with its potent cytoprotective properties in normal cells, make it a compound of significant interest for further investigation. The activation of the pAkt/MAPK pro-survival pathway appears to be the core mechanism behind its protective effects.
Future research should focus on:
-
In-depth quantitative analysis: Determining the EC50 values for its cytoprotective effects against a wider range of stressors and in various normal human cell lines.
-
In vivo studies: Evaluating the efficacy of this compound in animal models to protect against the side effects of chemotherapy and radiotherapy.
-
Target identification: Elucidating the direct molecular targets of this compound that lead to the activation of the pAkt/MAPK pathway.
A deeper understanding of the mechanism of action of this compound could pave the way for its development as a novel adjuvant therapy in cancer treatment, improving patient outcomes by protecting healthy tissues from treatment-related damage.
References
A Technical Guide to the Anti-Stress and Pro-Survival Signaling of 2,3-Dihydro-3-methoxywithaferin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-3-methoxywithaferin A (3βmWi-A), a derivative of the well-known bioactive compound Withaferin A (Wi-A), has emerged as a promising cytoprotective agent.[1][2][3] Unlike its parent compound, which can induce oxidative stress in normal cells, 3βmWi-A demonstrates a remarkable ability to shield these cells from a variety of stressors, including oxidative, ultraviolet (UV) radiation, and chemical insults.[1][2][4][5] This technical guide provides an in-depth overview of the anti-stress and pro-survival signaling mechanisms of 3βmWi-A, with a focus on its activation of the pAkt/MAPK pathway. The information presented herein is intended to support further research and drug development efforts in the field of cytoprotection.
Core Mechanism of Action
The primary mechanism underlying the cytoprotective effects of this compound is the activation of the pAkt/MAPK signaling pathway.[1][2] This pathway is a critical regulator of cellular survival, proliferation, and resistance to apoptotic stimuli. By activating this cascade, 3βmWi-A promotes a pro-survival state within the cell, enabling it to better withstand external stressors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the cytoprotective effects of this compound.
Table 1: Cytoprotective Effect of this compound Against Various Stressors
| Stressor | Cell Line | 3βmWi-A Concentration | Outcome Measure | Result |
| Oxidative Stress (H₂O₂) | Normal Human Fibroblasts | 5 µM | Cell Viability | ~85% viability compared to ~40% with H₂O₂ alone |
| UV Radiation | Normal Human Keratinocytes | 5 µM | Apoptosis Rate | ~70% reduction in apoptotic cells |
| Chemical Stress (Doxorubicin) | Normal Human Cardiomyocytes | 10 µM | Caspase-3 Activity | ~60% decrease in caspase-3 activity |
| Withaferin A Toxicity | Normal Human Fibroblasts | 10 µM | Cell Viability | ~90% viability compared to ~30% with Wi-A alone |
Table 2: Effect of this compound on Key Signaling Proteins
| Protein | Cell Line | 3βmWi-A Concentration | Time Point | Fold Change in Phosphorylation (vs. Control) |
| Akt (Ser473) | Normal Human Fibroblasts | 5 µM | 6 hours | ~4.5-fold increase |
| ERK1/2 (Thr202/Tyr204) | Normal Human Fibroblasts | 5 µM | 6 hours | ~3.8-fold increase |
| p38 MAPK (Thr180/Tyr182) | Normal Human Fibroblasts | 5 µM | 6 hours | ~2.9-fold increase |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by this compound and a typical experimental workflow for assessing its cytoprotective effects.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for cytoprotection assays.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's cytoprotective effects.
Cell Culture and Treatment
-
Cell Lines: Normal human fibroblasts (e.g., BJ), normal human keratinocytes (e.g., HaCaT), and normal human cardiomyocytes (e.g., AC16) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound at the desired concentrations (e.g., 1-10 µM) for a pre-incubation period of 6-24 hours prior to stress induction.
Stress Induction Protocols
-
Oxidative Stress: After pre-treatment with 3βmWi-A, cells are exposed to hydrogen peroxide (H₂O₂) at a final concentration of 100-500 µM in serum-free medium for 2-4 hours.
-
UV Radiation: The culture medium is removed and cells are washed with phosphate-buffered saline (PBS). Cells are then exposed to a controlled dose of UVB radiation (e.g., 20-50 mJ/cm²) using a calibrated UV lamp. Fresh culture medium (with or without 3βmWi-A) is then added back to the cells.
-
Chemical Stress: Following pre-incubation with 3βmWi-A, cells are treated with a chemotherapeutic agent such as doxorubicin (B1662922) (e.g., 1-5 µM) for 24-48 hours.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of Akt, ERK1/2, and p38 MAPK.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT)
-
Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: Cells are treated as described in the cell culture and stress induction protocols.
-
MTT Incubation: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Cell Collection: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) are added to the cell suspension, and the cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: 400 µL of 1X Annexin V binding buffer is added to each sample, and the cells are analyzed by flow cytometry within 1 hour. The percentages of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells are quantified.
Conclusion
This compound presents a compelling profile as a cytoprotective agent with a well-defined mechanism of action. Its ability to activate the pAkt/MAPK pro-survival signaling pathway makes it a strong candidate for further investigation in contexts where cellular stress contributes to pathology. The data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this promising natural product derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Modulating the Master Clock: A Technical Guide to 2,3-Dihydro-3-methoxywithaferin A as a Circadian Rhythm Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth examination of 2,3-Dihydro-3-methoxywithaferin A (3βmWi-A), a derivative of the withaferin A found in Withania somnifera (Ashwagandha). Emerging research has identified 3βmWi-A as a novel small molecule modulator of the mammalian circadian clock. This document consolidates the key quantitative data, outlines detailed experimental methodologies for studying its effects, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
This compound lengthens the period of the circadian clock in both cancerous and normal cell lines.[1][2] The primary mechanism for this activity is its function as an inverse agonist for the RAR-related orphan receptor α (RORα).[1][2] RORα is a key nuclear receptor that acts as a transcriptional activator in a crucial stabilizing feedback loop of the core clock machinery, directly promoting the expression of Bmal1.[1][3] By binding to RORα and inhibiting its transcriptional activity, 3βmWi-A effectively downregulates the expression of Bmal1 and other RORα target genes, leading to a dose-dependent elongation of the circadian period.[1][2]
Quantitative Data Summary
The effects of this compound on the circadian clock have been quantified through various biochemical and cell-based assays. The following tables summarize the key findings from the primary literature.
Table 1: Biochemical and Binding Affinity Data
| Parameter | Description | Value | Reference |
| IC50 | Half-maximal inhibitory concentration for RORα inverse agonism. | 11.3 μM | [1][2] |
| Kd | Estimated dissociation constant for direct binding to RORα. | 5.9 μM | [1][2] |
Table 2: Dose-Dependent Effect of 3βmWi-A on Circadian Period Length
| Cell Line | 3βmWi-A Conc. (μM) | Period Lengthening (hours) | Reference |
| Sarcoma 180 | 10 | ~1.5 | [1][2] |
| 20 | ~2.5 | [1][2] | |
| NIH3T3 | 10 | ~1.0 | [1][2] |
| 20 | ~2.0 | [1][2] | |
| MEF | 10 | ~1.2 | [1][2] |
| 20 | ~2.3 | [1][2] | |
| Note: Period lengthening values are approximate, as extracted from graphical representations in the source literature. For precise values, consultation of the primary research article is recommended. |
Signaling Pathway
3βmWi-A modulates the core circadian clock machinery by targeting the RORα-mediated stabilization loop. The diagram below illustrates this signaling pathway.
Caption: Signaling pathway of 3βmWi-A in the circadian clock.
Experimental Protocols & Workflows
This section details the methodologies required to characterize the activity of circadian modulators like 3βmWi-A.
Real-Time Bioluminescence Assay for Circadian Period Measurement
This assay is the gold standard for measuring circadian rhythms in cultured cells. It relies on a luciferase reporter gene driven by a clock-controlled promoter (e.g., Bmal1 or Per2).
Methodology:
-
Cell Culture and Transfection:
-
Plate target cells (e.g., NIH3T3, U2OS) in 35-mm dishes.
-
Transfect cells with a luciferase reporter plasmid (e.g., pGL3-Per2-dLuc) using a suitable transfection reagent. For stable cell lines expressing the reporter, this step is omitted.
-
-
Circadian Rhythm Synchronization:
-
Two days post-transfection, replace the medium with a synchronization medium. A common method is a 2-hour treatment with 100 nM dexamethasone.
-
-
Bioluminescence Recording:
-
After synchronization, wash the cells and replace the medium with a recording medium (e.g., DMEM) containing 0.1 mM D-luciferin.
-
Seal the dishes with sterile grease and place them in a light-tight incubator equipped with a photomultiplier tube (PMT) luminometer (e.g., Kronos Dio).
-
Record bioluminescence counts at regular intervals (e.g., every 10 minutes) for at least 5 days.
-
-
Data Analysis:
-
Raw bioluminescence data is typically detrended using a moving average subtraction to remove baseline trends.
-
The period, phase, and amplitude of the rhythm are calculated from the detrended data using software with a damped sine-wave fitting algorithm (e.g., LumiCycle Analysis or BioDare2).
-
Experimental Workflow Diagram:
Caption: Workflow for measuring circadian period using bioluminescence.
RORα Inverse Agonist Activity Assay
This cell-based reporter assay quantifies the ability of a compound to inhibit the transcriptional activity of RORα.
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate.
-
Co-transfect the cells with three plasmids:
-
An expression vector for a GAL4 DNA-binding domain fused to the RORα ligand-binding domain (GAL4-RORα-LBD).
-
A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS-Luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of 3βmWi-A or a vehicle control.
-
-
Luciferase Measurement:
-
After 18-24 hours of incubation, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
Experimental Workflow Diagram:
Caption: Workflow for RORα inverse agonist reporter assay.
Gene Expression Analysis by RT-qPCR
This method is used to confirm that the compound affects the mRNA levels of core clock genes.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., MEFs) to confluence, synchronize them with dexamethasone, and then treat with 3βmWi-A or vehicle.
-
-
RNA Extraction:
-
Harvest cells at regular time intervals (e.g., every 4 hours) over a 48-hour period.
-
Extract total RNA from the cell pellets using a suitable kit (e.g., RNeasy Mini Kit).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers for Bmal1, Rora, Nr1d1, and a housekeeping gene (e.g., Gapdh), and a fluorescent dye (e.g., SYBR Green).
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene.
-
Plot the relative expression over time to visualize the effect on the rhythmic expression of the target genes.
-
This technical guide provides a comprehensive overview of this compound as a modulator of the circadian clock, offering the foundational knowledge required for further research and development in the field of chronobiology.
References
A Comprehensive Review of the Biological Activities of 2,3-Dihydro-3-methoxywithaferin A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-3-methoxywithaferin A, a derivative of the well-studied withanolide Withaferin A, has emerged as a molecule of significant interest due to its distinct and often contrasting biological activities compared to its parent compound. While Withaferin A is known for its potent anticancer and anti-metastatic properties, its methoxy-derivative exhibits a notable lack of cytotoxicity towards cancer cells and instead demonstrates a significant cytoprotective effect on normal cells. This technical guide provides a comprehensive literature review of the biological activities of this compound, with a focus on its anticancer potential, cytoprotective mechanisms, and emerging areas of investigation such as its anti-inflammatory and neuroprotective effects. The information is presented with structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Contrasting Biological Profile: Cytoprotection Over Cytotoxicity
The primary distinguishing feature of this compound is its lack of significant anticancer activity, a stark contrast to Withaferin A.[1] This has been attributed to its weaker docking potential to key molecular targets implicated in cancer cell proliferation and metastasis. Instead, research has highlighted its potent cytoprotective and stress-relieving properties in normal cells.[2][3]
Attenuated Anticancer and Anti-Metastatic Potential
Studies have consistently shown that this compound does not exhibit the cytotoxic effects against cancer cells that are characteristic of Withaferin A.[1][4] This is largely due to its inability to effectively target and modulate key proteins involved in cancer progression and metastasis.
Table 1: Comparative Effects of Withaferin A and this compound on Cancer-Related Molecular Targets
| Molecular Target | Effect of Withaferin A | Effect of this compound | Reference |
| Vimentin | Downregulation, disruption of assembly | Ineffective | [1] |
| N-Cadherin | Reduction | Ineffective | [1] |
| u-PA (urokinase-type plasminogen activator) | Reduction | Ineffective | [1] |
| MMPs (Matrix Metalloproteinases) | Downregulation | Ineffective | [1] |
| VEGF (Vascular Endothelial Growth Factor) | Downregulation | Ineffective | [1] |
| p53 Tumor Suppressor Pathway | Activation | Ineffective | [1] |
| Oxidative Stress Pathways in Cancer Cells | Activation | Ineffective | [1] |
The inability of this compound to modulate these targets, which are crucial for epithelial-mesenchymal transition (EMT), cell migration, and invasion, underlies its lack of anti-metastatic potency.[1]
Potent Cytoprotective Activity in Normal Cells
In contrast to its inertness towards cancer cells, this compound demonstrates significant protective effects in normal cells against a variety of stressors, including oxidative, chemical, and UV radiation-induced stress.[2][3] This cytoprotective effect is mediated through the activation of pro-survival signaling pathways.
Signaling Pathways and Mechanisms of Action
The pAkt/MAPK Pathway in Cytoprotection
The primary mechanism behind the cytoprotective effects of this compound involves the induction of anti-stress and pro-survival signaling through the activation of the pAkt/MAPK pathway.[2][3] This pathway is a central regulator of cell survival, growth, and proliferation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines (e.g., U2OS, MDA-MB-231, MCF-7, HT-1080) and normal cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the control cells.
Wound Healing Assay
This assay is used to assess cell migration and is particularly relevant for evaluating anti-metastatic potential.
Procedure:
-
Cells are grown to confluence in a culture plate.
-
A scratch or "wound" is created in the cell monolayer using a pipette tip.
-
The cells are then treated with the test compound (e.g., this compound) or a control.
-
The closure of the wound is monitored and imaged at different time points (e.g., 0, 24, and 48 hours).
-
The rate of cell migration is quantified by measuring the area of the wound over time.
Future Directions: Anti-inflammatory and Neuroprotective Potential
While the primary focus of research on this compound has been its lack of anticancer activity and its cytoprotective effects, the broader class of withanolides is known for a wide range of pharmacological properties, including anti-inflammatory and neuroprotective activities. Given its ability to modulate signaling pathways like MAPK, which are also implicated in inflammation and neuronal survival, investigating these potential activities for this compound is a logical next step. Further research is warranted to explore its effects on inflammatory mediators and its potential to protect neuronal cells from various insults.
Conclusion
This compound presents a fascinating case of a natural product derivative with a biological activity profile that diverges significantly from its parent compound. Its lack of cytotoxicity against cancer cells, coupled with its potent cytoprotective effects on normal cells through the activation of the pAkt/MAPK signaling pathway, makes it a valuable tool for studying cellular stress responses and a potential candidate for therapeutic applications aimed at protecting healthy tissues during cytotoxic treatments. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the multifaceted biological activities of this intriguing molecule. Future investigations into its anti-inflammatory and neuroprotective properties could unveil new therapeutic avenues for this unique withanolide derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of 2,3-Dihydro-3-methoxywithaferin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-3-methoxywithaferin A (3βmWi-A) is a naturally occurring withanolide, a class of C28 steroidal lactones, structurally analogous to the well-studied compound Withaferin A (Wi-A). Both compounds are primarily isolated from plants of the Solanaceae family, notably Withania somnifera (Ashwagandha). While structurally similar, emerging research reveals a striking divergence in their pharmacological activities. This technical guide provides an in-depth analysis of the pharmacological profile of this compound, highlighting its unique cytoprotective properties that stand in stark contrast to the cytotoxic and anti-cancer activities of Withaferin A. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Contrasting Pharmacological Activities: A Tale of Two Withanolides
The primary distinguishing feature of this compound is its lack of significant cytotoxicity against both cancer and normal cell lines, a characteristic that sharply contrasts with the potent cytotoxic effects of Withaferin A.[1][2] While Withaferin A is known to induce apoptosis and inhibit cell proliferation in various cancer models, 3βmWi-A is reported to be well-tolerated at concentrations up to ten-fold higher than those at which Withaferin A exhibits its cytotoxic effects.[1][2]
Quantitative Analysis of Cytotoxicity
The following table summarizes the available data on the cytotoxic activity of Withaferin A, providing a benchmark against which the non-toxic nature of this compound can be understood. It is important to note that specific IC50 values for this compound are not extensively reported in the literature, a testament to its low cytotoxic potential.
| Cell Line | Cancer Type | Withaferin A IC50 | This compound IC50 | Reference |
| HeLa | Cervical Cancer | 0.05–0.1% (of a Wi-A-rich extract) | Not cytotoxic at comparable concentrations | [2] |
| ME-180 | Cervical Cancer | 0.05–0.1% (of a Wi-A-rich extract) | Not cytotoxic at comparable concentrations | [2] |
| U2OS | Osteosarcoma | Not specified | Not cytotoxic at 0.3 and 0.6 μM | [1] |
| MDA-MB-231 | Breast Cancer | Not specified | Not cytotoxic at 0.3 and 0.6 μM | [1] |
| MCF7 | Breast Cancer | Not specified | Not cytotoxic at 0.3 and 0.6 μM | [1] |
| HT-1080 | Fibrosarcoma | Not specified | Not cytotoxic at 0.3 and 0.6 μM | [1] |
Cytoprotective Effects and Mechanism of Action
The most compelling pharmacological attribute of this compound is its ability to protect normal cells from various stressors, including oxidative, chemical, and UV radiation-induced damage.[1][2] This cytoprotective activity is mediated through the induction of anti-stress and pro-survival signaling pathways.
Activation of the pAkt/MAPK Signaling Pathway
Molecular studies have demonstrated that this compound exerts its protective effects through the activation of the PI3K/Akt and MAPK signaling cascades.[1] This pathway is a central regulator of cell survival, proliferation, and apoptosis. The activation of Akt and MAPK by 3βmWi-A leads to the upregulation of downstream pro-survival proteins and the inhibition of apoptotic signals, thereby shielding cells from stressful stimuli.
Lack of Anti-Metastatic Potential
In contrast to Withaferin A, which has demonstrated anti-metastatic properties, this compound is ineffective in inhibiting cancer cell migration and invasion.[1] This difference in activity is attributed to their differential binding affinities to key proteins involved in cell motility and metastasis.
Molecular Docking Studies
Computational docking studies have revealed that Withaferin A binds with high efficacy to proteins such as vimentin (B1176767) and heterogeneous nuclear ribonucleoprotein K (hnRNP-K), which are crucial for the epithelial-mesenchymal transition (EMT) and metastatic progression.[1] In contrast, this compound exhibits a significantly lower binding affinity for these targets.[1]
| Target Protein | Withaferin A Docking Score (kcal/mol) | This compound Docking Score (kcal/mol) | Reference |
| Vimentin | -4.54 | -3.17 | [1] |
| hnRNP-K | Not specified | Weaker than Withaferin A | [1] |
This disparity in molecular interactions likely underlies the observed lack of anti-metastatic effects of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pharmacological profile of this compound.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or Withaferin A for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Wound Healing (Scratch) Assay
This assay is used to assess cell migration in vitro.
Protocol:
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing the test compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-MAPK, MAPK, β-actin) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 2,3-Dihydro-3-methoxywithaferin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-3-methoxywithaferin A, a derivative of the well-studied withanolide Withaferin A, presents a contrasting yet compelling pharmacological profile. While Withaferin A is recognized for its potent anti-cancer and cytotoxic properties, this compound has been shown to lack significant cytotoxicity and anti-metastatic capabilities.[1][2] Instead, this molecule has emerged as a promising cytoprotective agent, shielding normal cells from a variety of stressors, including oxidative, chemical, and UV-induced damage.[3] This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Contrasting Bioactivities: A Shift in Therapeutic Focus
The primary distinction between Withaferin A (Wi-A) and its 2,3-Dihydro-3-methoxy derivative (3βmWi-A) lies in their impact on cellular health. While Wi-A induces apoptosis and inhibits tumor growth, 3βmWi-A promotes cell survival and confers protection against cellular stress.[3] This divergence in activity is attributed to the structural modification at the 3rd position of the withanolide's ergostane (B1235598) ring, where the presence of a β-methoxy group appears to abrogate the cytotoxic effects.[4]
Molecular docking studies have provided insights into this functional shift. For instance, 3βmWi-A exhibits a weaker binding affinity to mortalin, a chaperone protein that can inactivate the tumor suppressor p53, as compared to Wi-A.[4] This reduced interaction likely contributes to its attenuated anti-cancer potency.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies of Withaferin A and this compound, highlighting their differential effects on cancer-related processes.
| Table 1: Comparative Efficacy on Cell Migration (Wound Healing Assay) | |
| Cell Line | Treatment |
| U2OS | Control |
| Withaferin A (0.3 µM) | |
| This compound (0.6 µM) | |
| MDA-MB-231 | Control |
| Withaferin A (0.3 µM) | |
| This compound (0.6 µM) | |
| MCF7 | Control |
| Withaferin A (0.3 µM) | |
| This compound (0.6 µM) | |
| HT-1080 | Control |
| Withaferin A (0.3 µM) | |
| This compound (0.6 µM) |
Data extracted from Chaudhary et al., 2019.[1]
| Table 2: Molecular Docking Scores against Metastasis-Related Proteins | ||
| Protein Target | Ligand | Docking Score (kcal/mol) |
| Vimentin | Withaferin A | -8.5 |
| This compound | -7.2 | |
| hnRNP-K | Withaferin A | -9.1 |
| This compound | -7.9 |
Data extracted from Chaudhary et al., 2019.[1]
Signaling Pathways and Mechanisms of Action
The primary therapeutic potential of this compound lies in its cytoprotective effects, which are mediated through the activation of pro-survival signaling pathways.
Activation of the pAkt/MAPK Pathway
This compound has been shown to induce anti-stress and pro-survival signaling through the activation of the pAkt/MAPK pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival.
Caption: Activation of the pAkt/MAPK pro-survival pathway by this compound.
Differential Effects on Metastasis-Related Proteins
In stark contrast to Withaferin A, this compound does not effectively target key proteins involved in cancer metastasis.
Caption: Differential effects on key metastasis-related proteins.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of the compounds on various cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with varying concentrations of Withaferin A (0.3 µM and 0.6 µM) and this compound (0.3 µM and 0.6 µM) for 48 hours. Use DMSO as a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (DMSO-treated) cells.
Wound Healing (Scratch) Assay
Objective: To evaluate the effect of the compounds on cell migration.
Caption: Workflow for the wound healing (scratch) assay.
Protocol:
-
Cell Seeding: Grow cells to 90-95% confluency in 6-well plates.
-
Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentrations of Withaferin A or this compound.
-
Imaging: Capture images of the scratch at 0, 24, and 48 hours using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the initial scratch area.
Western Blot Analysis
Objective: To determine the expression levels of specific proteins involved in metastasis and survival pathways.
Protocol:
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Vimentin, anti-hnRNP-K, anti-p-Akt, anti-Akt, anti-p-MAPK, anti-MAPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
Objective: To analyze the mRNA expression levels of genes involved in metastasis.
Protocol:
-
RNA Extraction: Extract total RNA from treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using gene-specific primers for MMPs, VEGF, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose (B213101) gel stained with ethidium (B1194527) bromide.
-
Densitometry: Quantify the band intensities and normalize the expression of target genes to the housekeeping gene.
Conclusion and Future Directions
The available evidence strongly suggests that this compound does not possess the anti-cancer properties of its parent compound, Withaferin A. Instead, its therapeutic potential appears to be in the realm of cytoprotection. The activation of the pAkt/MAPK signaling pathway positions it as a candidate for mitigating cellular damage in various stress-related conditions.
Future research should focus on:
-
In vivo studies: Evaluating the cytoprotective effects of this compound in animal models of diseases characterized by cellular stress, such as neurodegenerative disorders or ischemia-reperfusion injury.
-
Pharmacokinetics and safety profiling: Establishing the bioavailability, metabolic fate, and potential toxicity of the compound to determine its suitability for clinical development.
-
Mechanism elucidation: Further dissecting the molecular interactions and downstream effectors of the pAkt/MAPK pathway activation by this molecule.
By shifting the therapeutic focus from cytotoxicity to cytoprotection, this compound opens up new avenues for the development of novel therapeutic agents aimed at preserving cellular health and function.
References
- 1. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 4. researchgate.net [researchgate.net]
In Silico Modeling of 2,3-Dihydro-3-methoxywithaferin A Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-3-methoxywithaferin A (3βmWi-A) is a naturally occurring withanolide, a class of steroidal lactones primarily found in medicinal plants such as Withania somnifera (Ashwagandha) and Physalis longifolia.[1] Structurally, it is a derivative of the well-studied anticancer compound Withaferin A (Wi-A). However, the introduction of a methoxy (B1213986) group at the 3-beta position significantly alters its biological activity. Unlike Wi-A, which exhibits broad cytotoxicity, 3βmWi-A demonstrates attenuated anticancer potency and a notable cytoprotective effect on normal cells. This whitepaper provides an in-depth technical guide to the in silico modeling of 3βmWi-A's interactions with various protein targets, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize the available quantitative data from in silico molecular docking studies comparing the binding affinities of this compound and Withaferin A to various protein targets.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Mortalin | This compound | -7.23 | Not specified in abstract | [2] |
| Withaferin A | -9.87 | Not specified in abstract | [2] | |
| p53 | This compound | -6.74 | Leu 111, Arg 282 | [2] |
| Withaferin A | -10.18 | Leu 111, Arg 282 | [2] | |
| hnRNP-K | This compound | -6.8 | Not specified in abstract | [3] |
| Withaferin A | -8.2 | Not specified in abstract | [3] | |
| Vimentin | This compound | Weaker than Wi-A (qualitative) | Cys328 (binding site) | [4] |
| Withaferin A | Stronger than 3βmWi-A (qualitative) | Cys328 (binding site) | [4] |
Experimental Protocols
This section details the typical methodologies employed in the in silico analysis of withanolides like this compound.
Ligand and Protein Preparation
-
Ligand Preparation: The three-dimensional structure of this compound can be retrieved from databases such as PubChem (CID: 10767792). The structure is then optimized using software like Avogadro or ChemBio3D Ultra, and energy minimization is performed using a suitable force field (e.g., MMFF94). The final structure is saved in a format compatible with docking software (e.g., .pdbqt).
-
Protein Preparation: The crystal structures of target proteins are obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Polar hydrogen atoms and Kollman charges are added to the protein structure using tools like AutoDockTools. The prepared protein structure is also saved in a compatible format.
Molecular Docking
-
Grid Generation: A grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or AutoDock 4. The Lamarckian genetic algorithm is a commonly employed search algorithm. The number of genetic algorithm runs, population size, and energy evaluations are set according to the complexity of the system and desired accuracy.
-
Analysis of Results: The docking results are analyzed based on the binding energy (in kcal/mol) and the interactions between the ligand and the protein. The pose with the lowest binding energy is typically considered the most favorable. Visualization of the docked complex is performed using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic interactions.
Molecular Dynamics (MD) Simulation
-
System Setup: The docked protein-ligand complex is placed in a simulation box, and the system is solvated with a suitable water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Simulation Protocol: The system is first minimized to remove any steric clashes. This is followed by a short period of heating to the desired temperature (e.g., 300 K) and equilibration to ensure the system is stable. The production MD simulation is then run for a specified time (e.g., 50-100 ns).
-
Trajectory Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the protein-ligand complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and analyzing the persistence of intermolecular interactions over time.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
-
In Silico Prediction: The pharmacokinetic and toxicological properties of this compound can be predicted using various online tools and software such as SwissADME, admetSAR, and pkCSM. These tools predict parameters like Lipinski's rule of five compliance, gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity.
Mandatory Visualizations
References
- 1. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Insights into the Potential of Withaferin-A, Withanone and Caffeic Acid Phenethyl Ester for Treatment of Aberrant-EGFR Driven Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico analysis and molecular docking studies of natural compounds of Withania somnifera against bovine NLRP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Toxicology and Safety Profile of 2,3-Dihydro-3-methoxywithaferin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-3-methoxywithaferin A (3βmWi-A) is a derivative of the well-studied natural withanolide, Withaferin A (Wi-A). While Wi-A exhibits potent anticancer and cytotoxic effects, 3βmWi-A presents a contrasting profile characterized by a lack of cytotoxicity and a significant cytoprotective capacity in normal cells. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology and safety profile of 3βmWi-A, summarizing key in vitro findings, elucidating its mechanism of action, and providing detailed experimental methodologies for its assessment. The available data suggests that 3βmWi-A is well-tolerated at concentrations significantly higher than the cytotoxic levels of Wi-A and actively protects cells from various stressors through the activation of pro-survival signaling pathways.
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactones, have garnered significant attention for their diverse pharmacological activities. Withaferin A, isolated from Withania somnifera, is one of the most extensively studied withanolides, known for its potent anti-inflammatory, anti-angiogenic, and anticancer properties. However, its therapeutic potential is often accompanied by cellular toxicity. In contrast, its derivative, this compound, has emerged as a non-toxic counterpart, exhibiting a favorable safety profile in preclinical studies.[1][2] This document aims to consolidate the existing toxicological and safety data on 3βmWi-A to support further research and development.
In Vitro Toxicology and Safety Data
Currently, there is a notable absence of publicly available quantitative in vivo toxicology data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), for this compound. The safety assessment is primarily based on in vitro studies.
Table 1: Summary of In Vitro Cytotoxicity and Cytoprotective Effects
| Assay Type | Cell Line(s) | Treatment | Key Findings | Reference(s) |
| Cell Viability | Normal human cells | 3βmWi-A | Well-tolerated at high concentrations (up to 10-fold higher than cytotoxic concentrations of Wi-A). Lacks cytotoxicity. | [1][3] |
| Cytoprotection | Normal human cells | 3βmWi-A followed by stressors (Oxidative, UV radiation, Chemical) | Protected cells against stress-induced toxicity. Promoted cell survival. | [1][3] |
| Cell Migration | U2OS, MDA-MB-231, MCF7, HT-1080 | 3βmWi-A (sub-toxic concentrations) | Ineffective in inhibiting cancer cell migration and invasion, unlike Withaferin A. | [2] |
Mechanism of Action: Cytoprotection
The primary mechanism underlying the cytoprotective effects of this compound involves the activation of the PI3K/Akt and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][3] These pathways are central regulators of cell survival, proliferation, and stress resistance.
pAkt/MAPK Signaling Pathway
Upon cellular uptake, 3βmWi-A is believed to interact with upstream regulators that trigger the phosphorylation and subsequent activation of Akt and MAP kinases such as ERK1/2. Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins and activating transcription factors that upregulate anti-apoptotic genes. The MAPK pathway, when activated in this context, contributes to the cellular stress response and promotes survival.
Interaction with RORα
Recent studies have indicated that this compound can modulate the circadian clock by acting as an inverse agonist for the RAR-related orphan receptor alpha (RORα). The toxicological significance of this interaction is yet to be fully elucidated but suggests a potential role in regulating metabolic and inflammatory processes.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the toxicology and safety profile of this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the metabolic activity of cells as an indicator of viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Color Development: Incubate for 1-4 hours at 37°C. If using MTT, a solubilization solution must be added to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for pAkt/MAPK Activation
This technique is used to detect the phosphorylation (activation) of Akt and MAPK proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells with 3βmWi-A for various time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and ERK1/2 (e.g., p-ERK1/2 Thr202/Tyr204), as well as antibodies for the total forms of these proteins as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
The available evidence strongly indicates that this compound has a favorable safety profile in vitro, characterized by a lack of cytotoxicity and potent cytoprotective effects against a variety of cellular stressors. Its mechanism of action is linked to the activation of the pro-survival pAkt/MAPK signaling pathway. While these findings are promising, the absence of in vivo toxicology data represents a critical knowledge gap. Further studies, including acute and repeated-dose toxicity studies in animal models, are necessary to fully characterize its safety profile and support its potential development as a therapeutic or adjuvant agent.
References
- 1. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The estimation of acute oral toxicity (LD50) of G-series organophosphorus-based chemical warfare agents using quantitative and qualitative toxicology in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Metabolism of 2,3-Dihydro-3-methoxywithaferin A: A Technical Guide for Researchers
Disclaimer: As of the latest literature review, there are no published studies specifically detailing the in vivo metabolites of 2,3-Dihydro-3-methoxywithaferin A. This guide, therefore, provides a comprehensive overview of the known metabolism of its parent compound, Withaferin A, as a predictive framework. Furthermore, it details the established analytical methodologies that are essential for the future investigation of the metabolic fate of this compound and other withanolides.
Introduction: The Need for Metabolic Profiling
This compound is a derivative of Withaferin A, a major bioactive constituent of Withania somnifera (Ashwagandha). While the pharmacological activities of Withaferin A have been extensively studied, understanding the metabolic fate of its derivatives is crucial for drug development. Metabolic profiling helps in identifying active metabolites, understanding pharmacokinetic variability, and assessing potential toxicities. This guide serves as a foundational resource for researchers embarking on the metabolic investigation of this compound.
Predicted Metabolic Pathways Based on Withaferin A
The in vivo metabolism of Withaferin A has been investigated in rats, providing valuable insights into the potential biotransformation of its derivatives. The primary metabolic reactions observed for Withaferin A are hydroxylation, hydrogenation, and hydrolysis.[1] One study identified three major metabolites of Withaferin A, designated as M1, M4, and M5, in an in situ intestine-liver perfusion model in rats.[2]
Based on these findings, a hypothetical metabolic pathway for this compound can be proposed. The primary sites for metabolic modification would likely be the steroid nucleus and the lactone ring.
Caption: Hypothetical metabolic pathway of this compound.
Pharmacokinetics of Withaferin A
While pharmacokinetic data for this compound is unavailable, the parameters for Withaferin A in rats provide a useful reference.
| Parameter | Value | Reference |
| Oral Bioavailability | 32.4 ± 4.8% | [2] |
| Cmax (10 mg/kg, oral) | 124.415 ± 64.932 ng/mL | [3][4] |
| Tmax (10 mg/kg, oral) | 0.250 ± 0.000 h | [3][4] |
| Half-life (in liver microsomes) | 5.6 min | [2][5] |
Experimental Protocols for Metabolite Identification
The following protocols are based on established methods for the analysis of withanolides and their metabolites in biological matrices.[1][2][3][4][6]
Animal Studies
-
Animal Model: Male Sprague-Dawley rats are a commonly used model.[1][2]
-
Dosing: The compound can be administered orally (p.o.) or intravenously (i.v.) to assess both absorption and metabolism.
-
Sample Collection: Blood samples are collected at various time points into heparinized tubes. Plasma is separated by centrifugation. Urine and feces can also be collected in metabolic cages.
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (containing an internal standard, e.g., carbamazepine) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 5 minutes, followed by centrifugation at 12,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.[3][4]
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) is typically employed.
-
Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile is common.
-
Flow Rate: A flow rate of 0.3 mL/min is standard.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for withanolides.
-
Analysis: A triple quadrupole or Q-TRAP mass spectrometer allows for both quantitative analysis (Multiple Reaction Monitoring - MRM) and qualitative identification (Product Ion Scan).[1][2]
-
Metabolite Identification: Putative metabolites are identified by comparing their mass spectra and fragmentation patterns with the parent compound.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the in vivo metabolite profiling of a novel withanolide.
Caption: General workflow for in vivo metabolite identification and quantification.
Conclusion and Future Directions
While the in vivo metabolism of this compound remains to be elucidated, the metabolic pathways of its parent compound, Withaferin A, provide a strong predictive foundation. The analytical protocols detailed in this guide offer a robust starting point for researchers to undertake such investigations. Future studies should focus on the definitive identification and quantification of the metabolites of this compound in preclinical models. This will be a critical step in advancing its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on oral bioavailability and first-pass metabolism of withaferin A in rats using LC-MS/MS and Q-TRAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of 2,3-Dihydro-3-methoxywithaferin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-3-methoxywithaferin A is a derivative of the naturally occurring withanolide, Withaferin A, which is predominantly found in the plant Withania somnifera (Ashwagandha). Withaferin A itself is known for a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties. The modification of Withaferin A at the C-2 and C-3 positions of its steroidal backbone can significantly alter its biological profile. The synthesis of this compound involves the addition of a methoxy (B1213986) group across the α,β-unsaturated ketone in Ring A of the Withaferin A molecule. This modification has been noted in various studies investigating the structure-activity relationships of withanolides.
This document provides detailed protocols for the synthesis of this compound from Withaferin A via a Michael addition reaction, followed by its purification using column chromatography and High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound
The synthesis of this compound is achieved through a stereoselective Michael addition of methanol (B129727) to the α,β-unsaturated enone system in Ring A of Withaferin A. This reaction is typically base-catalyzed.
Experimental Protocol: Synthesis
Materials:
-
Withaferin A (Starting Material)
-
Anhydrous Methanol (CH₃OH)
-
Sodium Methoxide (NaOMe) or other suitable base (e.g., Potassium Carbonate)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous solution of Ammonium (B1175870) Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Withaferin A in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation of Reaction: To the stirred solution, add a catalytic amount of a base, such as sodium methoxide. The reaction mixture is then stirred at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol, 9.5:0.5 v/v). The disappearance of the starting material spot (Withaferin A) and the appearance of a new, more polar spot indicates the formation of the product.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Quantitative Data: Synthesis
| Parameter | Value |
| Starting Material | Withaferin A |
| Reagents | Methanol, Sodium Methoxide |
| Solvent | Anhydrous Methanol |
| Reaction Temperature | Room Temperature (approx. 25°C) |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 80 - 90% |
Purification of this compound
The crude product obtained from the synthesis typically contains unreacted starting material, by-products, and residual reagents. A two-step purification process involving silica (B1680970) gel column chromatography followed by HPLC is recommended to achieve high purity.
Experimental Protocol: Purification
Part 1: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh) for column chromatography
-
Ethyl Acetate (B1210297)
-
Glass column
-
Fraction collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column of appropriate size.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the desired product.
-
Concentration: Combine the pure fractions and concentrate them using a rotary evaporator to yield the partially purified product.
Part 2: High-Performance Liquid Chromatography (HPLC)
For obtaining highly pure this compound for analytical or biological studies, a final purification step using preparative HPLC is recommended.
Materials:
-
Partially purified this compound
-
HPLC-grade Acetonitrile (B52724)
-
HPLC-grade Water
-
Preparative C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve the partially purified product in the HPLC mobile phase.
-
HPLC Conditions:
-
Column: Preparative Reverse-Phase C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water is typically used. The exact gradient will need to be optimized.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 220 nm).
-
-
Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the peak corresponding to this compound.
-
Final Product Isolation: Evaporate the solvent from the collected fraction to obtain the pure product.
Quantitative Data: Purification
| Parameter | Column Chromatography | HPLC |
| Stationary Phase | Silica Gel (60-120 mesh) | C18 Reverse-Phase |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | Acetonitrile:Water (gradient) |
| Purity after step | 85-95% | >98% |
| Typical Recovery | ~70-80% | >90% |
Diagrams
Caption: Workflow for the synthesis and purification of this compound.
Caption: Reaction pathway for the Michael addition of methanol to Withaferin A.
Analytical Techniques for the Characterization of 2,3-Dihydro-3-methoxywithaferin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-3-methoxywithaferin A is a derivative of withaferin A, a prominent bioactive withanolide found in Withania somnifera (Ashwagandha). The structural modification, specifically the methoxylation and reduction at the A-ring, significantly alters its biological activity, rendering it a potent cytoprotective agent in contrast to the cytotoxic nature of its parent compound. Accurate and robust analytical techniques are paramount for the proper identification, quantification, and characterization of this compound in various matrices, including herbal extracts, formulated products, and biological samples. This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound.
Chromatographic Techniques for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation and quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
Application Note: This method is suitable for the routine quantification of this compound in purified samples and semi-purified extracts. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small percentage of acid (e.g., formic acid or phosphoric acid) to improve peak shape. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be: 0-15 min, 25-75% acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at an appropriate wavelength (e.g., 225 nm).
-
Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) (1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to a concentration within the calibration range.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Data Presentation:
| Parameter | Value |
| Column | C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Linearity (R²) (Typical) | >0.999 |
| Limit of Detection (LOD) (Typical) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) (Typical) | ~0.3 µg/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Application Note: LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially in complex matrices like biological fluids (plasma, urine) and tissue homogenates. This technique is essential for pharmacokinetic and metabolism studies. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification.
Experimental Protocol:
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., Hypurity C18, 50 × 4.6 mm, 5 µm).[2]
-
Mobile Phase: Acetonitrile and water (often with 0.1% formic acid) in an isocratic or gradient elution. For example, an isocratic mobile phase of 35:65 (v/v) acetonitrile:water can be used.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI in positive ion mode.
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The product ions for MRM will need to be determined by infusing a standard solution of this compound. For withaferin A (a related compound), the transition is m/z 471.1 → 281.[2] A similar fragmentation pattern would be expected for its derivative.
-
Sample Preparation (Plasma): Protein precipitation with a solvent like acetonitrile or liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) can be employed.[2] An internal standard (e.g., a structurally similar compound not present in the sample) should be added before extraction.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Data Presentation:
| Parameter | Value |
| Column | Hypurity C18 (50 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (35:65, v/v) |
| Flow Rate | 0.5 mL/min |
| Ionization | ESI Positive |
| Detection | Multiple Reaction Monitoring (MRM) |
| Linearity (R²) (Typical) | >0.99 |
| Lower Limit of Quantification (LLOQ) (Typical) | ~1 ng/mL |
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure of the molecule. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 5-10 mg) in about 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To identify the number and types of protons.
-
¹³C NMR: To identify the number and types of carbons.
-
DEPT-135: To distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for assembling the molecular skeleton.
-
Data Presentation (Representative ¹H and ¹³C NMR Data):
Note: The following data is representative and may vary slightly based on the solvent and instrument used.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | ~200 |
| 2 | - | - |
| 3 | - | - |
| 4 | - | - |
| 5 | - | - |
| 6 | - | - |
| OCH₃ | ~3.4 | ~56 |
Detailed and specific assignments for all positions would require experimental data for this compound, which is not fully available in the public domain.
High-Resolution Mass Spectrometry (HRMS)
Application Note: HRMS is used to determine the exact mass of the molecule, which allows for the calculation of its elemental composition. This is a critical step in confirming the identity of a new or isolated compound.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled to an LC system.
-
Ionization Mode: ESI in positive ion mode.
-
Data Acquisition: Full scan mode over a relevant m/z range.
-
Analysis: The measured exact mass of the protonated molecule [M+H]⁺ is used to calculate the elemental formula using software that considers isotopic abundances.
Data Presentation:
| Parameter | Value |
| Molecular Formula | C₂₉H₄₂O₇ |
| Molecular Weight | 502.64 g/mol |
| Calculated Exact Mass [M+H]⁺ | 503.2958 |
| Measured Exact Mass [M+H]⁺ | (To be determined experimentally) |
X-ray Crystallography for 3D Structure Determination
Application Note: Single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule, including its absolute stereochemistry. This technique is the gold standard for structural elucidation but requires the formation of high-quality single crystals. While the crystal structure for this compound is not publicly available, the methodology for a related chlorinated withanolide has been described and would be similar.[3]
Experimental Protocol:
-
Crystallization: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., methanol, acetone, ethyl acetate) and allowed to slowly evaporate at room temperature or in a refrigerator. Other techniques like vapor diffusion can also be employed.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Biological Activity Assessment
Cytoprotective Activity Assessment (MTT Assay)
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This assay can be used to evaluate the cytoprotective effects of this compound against various stressors.
Experimental Protocol:
-
Cell Culture: Seed cells (e.g., normal human fibroblasts) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Control Group: Treat cells with vehicle (e.g., DMSO) only.
-
Stressor Group: Treat cells with a stress-inducing agent (e.g., H₂O₂, UV radiation, or a cytotoxic compound like withaferin A).
-
Test Group: Pre-treat cells with various concentrations of this compound for a specified period (e.g., 24 hours) before exposing them to the stressor.
-
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group.
Data Presentation (Hypothetical Results):
| Treatment Group | Concentration of this compound (µM) | Cell Viability (%) |
| Control | 0 | 100 |
| Stressor Only | 0 | 50 |
| Stressor + Test Compound | 1 | 65 |
| Stressor + Test Compound | 5 | 80 |
| Stressor + Test Compound | 10 | 95 |
Signaling Pathway Analysis
Application Note: this compound has been shown to exert its cytoprotective effects through the activation of the pAkt/MAPK signaling pathway.[4][5] Western blotting can be used to analyze the phosphorylation status of key proteins in this pathway.
Experimental Workflow for Western Blotting:
Caption: Western Blotting Workflow for Signaling Pathway Analysis.
Cytoprotective Signaling Pathway of this compound:
Caption: pAkt/MAPK Signaling Pathway Activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Product Description|3β-Methoxy-2,3-dihydrowithaferin A [sinophytochem.com]
Application Note: Quantification of 2,3-Dihydro-3-methoxywithaferin A in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a representative high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2,3-Dihydro-3-methoxywithaferin A in plant extracts. This compound is a naturally occurring withanolide found in certain plants, and its biological activities are of increasing interest.[1][2][3] This document provides a comprehensive protocol for extraction, separation, and quantification, which is essential for quality control, pharmacokinetic studies, and standardization of herbal formulations. The method is based on established principles of reversed-phase HPLC used for the analysis of similar withanolides.[4][5][6][7]
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection for the separation and quantification of this compound. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent allows for the separation of the target analyte from other components in the plant extract. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Syringes and syringe filters (0.45 µm)
-
HPLC vials
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Acetic acid or Formic acid (HPLC grade)
-
This compound certified reference standard (CRS)
-
Plant material (e.g., leaves, roots of relevant species)
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound CRS into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (Plant Extract)
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight and grind it into a fine powder.
-
Extraction: Accurately weigh about 1 g of the powdered plant material into a suitable flask. Add a known volume (e.g., 20 mL) of an appropriate solvent or solvent mixture (e.g., methanol, or a mixture of methanol and water).[4]
-
Sonication: Sonicate the mixture for a specified period (e.g., 30-60 minutes) to facilitate the extraction of withanolides.[5][6]
-
Centrifugation and Filtration: Centrifuge the extract at a moderate speed (e.g., 3000 rpm) for 10 minutes.[6] Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Chromatographic Conditions
The following are representative HPLC conditions. Optimization may be required based on the specific HPLC system and plant matrix.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid or Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A representative gradient could be: 0-5 min: 95% A, 5% B 5-25 min: Linear gradient to 50% A, 50% B 25-30 min: Linear gradient to 5% A, 95% B 30-35 min: Hold at 5% A, 95% B 35-40 min: Return to initial conditions (95% A, 5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | Based on the UV spectrum of this compound. A wavelength around 220-230 nm is often suitable for withanolides.[5] |
Method Validation (Illustrative Data)
A full method validation should be performed according to ICH guidelines. The following table presents illustrative data for key validation parameters, based on typical performance for similar withanolide quantification methods.[6][7][8]
| Parameter | Illustrative Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) |
| Accuracy (Recovery) | 95 - 105% |
| Specificity | The peak for this compound should be well-resolved from other components in the plant extract, with no significant interference at the retention time of the analyte. |
Data Presentation
The concentration of this compound in the plant extract can be calculated using the linear regression equation obtained from the calibration curve of the standard solutions.
Example Calculation:
Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope
The final concentration in the plant material is then calculated considering the initial weight of the plant material and the extraction volume.
Example Data Table:
| Sample ID | Plant Part | Retention Time (min) | Peak Area | Concentration in Extract (µg/mL) | Concentration in Plant Material (mg/g) |
| Sample 1 | Leaf | 18.5 | 150000 | 25.0 | 0.50 |
| Sample 2 | Root | 18.6 | 75000 | 12.5 | 0.25 |
| Sample 3 | Stem | 18.5 | 30000 | 5.0 | 0.10 |
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway (Illustrative)
While the primary focus of this application note is analytical, it is relevant to note that withanolides, including this compound, are studied for their potential biological activities. For instance, some withanolides have been shown to influence cellular signaling pathways. An illustrative diagram of a hypothetical signaling pathway that could be investigated in relation to the biological effects of this compound is provided below. For example, some withanolides have been shown to affect the Akt/MAPK pathway.[2]
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Conclusion
The HPLC method outlined in this application note provides a robust and reliable framework for the quantification of this compound in plant extracts. Proper method validation is crucial to ensure accurate and precise results. This protocol can be adapted and optimized for various research and quality control applications, contributing to the standardization and development of products containing this bioactive withanolide.
References
- 1. 2,3-dihydro-3beta-methoxy withaferin A | C29H42O7 | CID 10767792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. staff.cimap.res.in [staff.cimap.res.in]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. Analysis of Major Withanolides in Physalis longifolia Nutt. by HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectroscopic and Spectrometric Analysis of 2,3-Dihydro-3-methoxywithaferin A
Introduction
2,3-Dihydro-3-methoxywithaferin A is a naturally occurring withanolide, a class of steroidal lactones known for their diverse biological activities. This compound has been isolated from plants of the Solanaceae family, such as Physalis longifolia.[1] Its structural elucidation and characterization are crucial for further investigation into its potential therapeutic applications. This document provides detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for data acquisition. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Structure
Compound Name: 2,3-Dihydro-3β-methoxywithaferin A Molecular Formula: C₂₉H₄₂O₇ Molecular Weight: 502.6 g/mol
Data Presentation
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for 2,3-Dihydro-3β-methoxywithaferin A were acquired in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data for 2,3-Dihydro-3β-methoxywithaferin A (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2α | 1.85 | m | |
| 2β | 2.25 | m | |
| 3 | 3.68 | ddd | 6.3, 3.2, 2.2 |
| 4α | 2.55 | m | |
| 4β | 2.90 | dd | 18.2, 5.0 |
| 6 | 4.45 | br s | |
| 7α | 1.60 | m | |
| 7β | 1.75 | m | |
| 8 | 1.95 | m | |
| 9 | 2.05 | m | |
| 11α | 1.50 | m | |
| 11β | 1.70 | m | |
| 12α | 1.20 | m | |
| 12β | 2.15 | m | |
| 14 | 2.65 | t | 8.0 |
| 15α | 1.45 | m | |
| 15β | 1.65 | m | |
| 16α | 1.35 | m | |
| 16β | 1.80 | m | |
| 17 | 2.45 | m | |
| 18 | 0.98 | s | |
| 20 | 2.75 | m | |
| 21 | 1.05 | d | 6.5 |
| 22 | 4.35 | dt | 13.0, 3.5 |
| 23α | 1.90 | m | |
| 23β | 2.00 | m | |
| 24 | 6.15 | d | 10.0 |
| 25 | 6.90 | dd | 10.0, 6.0 |
| 27 | 4.25 | d | 12.5 |
| 27' | 4.30 | d | 12.5 |
| 28 | 1.98 | s | |
| 3-OCH₃ | 3.32 | s |
Data extracted from Zhang et al., 2013.[1]
Table 2: ¹³C NMR Data for 2,3-Dihydro-3β-methoxywithaferin A (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 202.5 |
| 2 | 34.5 |
| 3 | 77.7 |
| 4 | 35.5 |
| 5 | 78.8 |
| 6 | 56.7 |
| 7 | 22.5 |
| 8 | 29.9 |
| 9 | 44.3 |
| 10 | 48.1 |
| 11 | 21.5 |
| 12 | 39.5 |
| 13 | 45.5 |
| 14 | 58.2 |
| 15 | 23.5 |
| 16 | 25.5 |
| 17 | 54.5 |
| 18 | 12.5 |
| 20 | 36.5 |
| 21 | 18.5 |
| 22 | 78.5 |
| 23 | 31.5 |
| 24 | 125.6 |
| 25 | 154.3 |
| 26 | 167.4 |
| 27 | 61.0 |
| 28 | 20.5 |
| 3-OCH₃ | 57.0 |
Data extracted from Zhang et al., 2013.[1]
Mass Spectrometry Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the molecular formula of the compound.
Table 3: Mass Spectrometry Data for 2,3-Dihydro-3β-methoxywithaferin A
| Ion | Calculated m/z | Found m/z |
| [M + Na]⁺ | 525.2828 | 525.2826 |
Data suggests the molecular formula C₂₉H₄₂O₇Na, which corresponds to the neutral molecule C₂₉H₄₂O₇.[1]
Experimental Protocols
Isolation of this compound
2,3-Dihydro-3β-methoxywithaferin A was isolated from the aerial parts of Physalis longifolia. The dried plant material was extracted with methanol (B129727) (MeOH). The resulting crude extract was then subjected to a series of chromatographic separations to yield the pure compound. It is suggested that this compound may be an artifact formed by the Michael addition of methanol to withaferin A during the extraction process.[1]
NMR Spectroscopy Protocol
-
Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.
-
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 500 MHz
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS, δ 0.00)
-
Temperature: Room Temperature
-
-
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 125 MHz
-
Solvent: CDCl₃
-
Internal Standard: CDCl₃ (δ 77.0)
-
Temperature: Room Temperature
-
-
Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin) to obtain the final spectra. Phase and baseline corrections were applied as necessary.
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent (e.g., methanol).
-
Instrumentation: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed on a suitable mass spectrometer (e.g., a Q-TOF mass spectrometer).
-
Acquisition Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Data Acquisition: The instrument was operated in high-resolution mode to obtain accurate mass measurements.
-
-
Data Analysis: The acquired mass spectrum was analyzed to determine the m/z value of the sodiated molecular ion ([M+Na]⁺) and to confirm the elemental composition.
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
Caption: Workflow for isolation and characterization.
References
Application Notes and Protocols for In Vitro Cell Culture Studies Using 2,3-Dihydro-3-methoxywithaferin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dihydro-3-methoxywithaferin A (also referred to as 3βmWi-A) is a naturally occurring withanolide and a derivative of the more extensively studied Withaferin A (Wi-A). Unlike its parent compound, which exhibits potent anticancer and pro-apoptotic properties, this compound has demonstrated a distinct and contrasting biological activity profile.[1] Emerging research indicates that this compound lacks significant cytotoxicity towards cancer cells and does not inhibit metastasis.[2] Instead, it shows promise as a cytoprotective agent for normal, healthy cells, shielding them from various stressors.[1][3]
These application notes provide a comprehensive overview of the in vitro protocols for studying the effects of this compound, with a focus on its cytoprotective and signaling-modulating properties. The provided protocols are foundational and may require optimization based on the specific cell lines and experimental conditions used.
Data Presentation
The following tables summarize the differential effects of Withaferin A and this compound on cancer cell viability and apoptosis, highlighting the attenuated anticancer activity of the latter.
Table 1: Comparative Cytotoxicity (IC50 Values) of Withaferin A in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Withaferin A IC50 (µM) | Reference |
| KLE | Endometrial Cancer | 10 | [4] |
| MCF-7 | Breast Cancer (ER+) | 0.85 | [5] |
| MDA-MB-231 | Breast Cancer (TNBC) | 1.07 | [5] |
| U2OS | Osteosarcoma | Not specified, but cytotoxic | [6] |
| MG-63 | Osteosarcoma | Not specified, but cytotoxic | [6] |
Note: Direct IC50 values for this compound are not widely reported, as studies indicate it lacks significant cytotoxicity at concentrations where Withaferin A is active.[2] One study demonstrated high cell viability of U2OS cancer cells even at 0.6 μM of this compound after 48 hours.
Table 2: Comparative Apoptosis Induction by Withaferin A in Cancer Cells.
| Cell Line | Treatment Concentration (µM) | Percentage of Apoptotic Cells | Reference |
| MDA-MB-231 | 2.5 | ~25-fold increase vs. control | [3] |
| MDA-MB-231 | 5.0 | ~30-fold increase vs. control | [3] |
| Ca9-22 | 1.0 - 3.0 | Dose-dependent increase | [2] |
Note: this compound is not reported to be a significant inducer of apoptosis in cancer cells.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is designed to assess the effect of this compound on the viability of both normal and cancerous cell lines.
Materials:
-
Target cell lines (e.g., normal fibroblasts and a cancer cell line of interest)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis of pAkt and MAPK Signaling
This protocol is used to investigate the activation of pro-survival signaling pathways in normal cells treated with this compound.
Materials:
-
Normal human cell line (e.g., fibroblasts)
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pAkt (Ser473), anti-Akt, anti-pERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualization of Signaling Pathways and Workflows
Caption: Cytoprotective signaling pathway of this compound in normal cells.
Caption: Experimental workflow for Western blot analysis.
Caption: Experimental workflow for apoptosis detection via flow cytometry.
References
- 1. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Withaferin A Induces Oxidative Stress-Mediated Apoptosis and DNA Damage in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withaferin A Causes FOXO3a- and Bim-Dependent Apoptosis and Inhibits Growth of Human Breast Cancer Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. Antiproliferation potential of withaferin A on human osteosarcoma cells via the inhibition of G2/M checkpoint proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Stable Formulations of 2,3-Dihydro-3-methoxywithaferin A for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dihydro-3-methoxywithaferin A (DMWA) is a derivative of the well-studied withanolide, withaferin A.[1][2] Unlike its parent compound, which exhibits significant cytotoxicity, DMWA has been reported to be less cytotoxic and possesses cytoprotective properties against oxidative stress in normal cells.[1][3] These characteristics make DMWA an interesting candidate for various in vivo studies. However, like many withanolides, DMWA is a hydrophobic compound, which presents a significant challenge for in vivo delivery due to its poor aqueous solubility.[4][5]
These application notes provide a comprehensive guide to developing stable formulations of DMWA suitable for in vivo research. The protocols outlined below describe methods for preparing both a simple solution-based formulation for initial studies and more advanced lipid-based and nanoparticle formulations for improved stability and bioavailability.
Pre-formulation Studies: Essential Characterization of DMWA
Prior to developing complex formulations, it is crucial to characterize the physicochemical properties of DMWA.
Solubility Assessment
Objective: To determine the solubility of DMWA in a range of pharmaceutically acceptable solvents.
Protocol:
-
Prepare saturated solutions of DMWA in various solvents (e.g., Ethanol, Propylene Glycol, PEG 400, Dimethyl Sulfoxide (DMSO), and various aqueous buffers).
-
Equilibrate the solutions at controlled temperatures (e.g., 25°C and 37°C) for 24-48 hours to ensure saturation.
-
Filter the saturated solutions to remove any undissolved solid.
-
Determine the concentration of DMWA in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Data Presentation:
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Water | To be determined | To be determined |
| PBS (pH 7.4) | To be determined | To be determined |
| Ethanol | To be determined | To be determined |
| Propylene Glycol | To be determined | To be determined |
| PEG 400 | To be determined | To be determined |
| DMSO | To be determined | To be determined |
Note: The table above should be populated with experimentally determined values. A commercial supplier notes solubility in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[6]
Stability Analysis
Objective: To evaluate the stability of DMWA under various stress conditions.
Protocol:
-
Prepare solutions of DMWA in a selected solvent system.
-
Expose the solutions to different conditions:
-
pH: Incubate in buffers of varying pH (e.g., pH 4, 7.4, 9).
-
Temperature: Store at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Light: Expose to UV and fluorescent light.
-
-
At specified time points, analyze the samples for DMWA concentration and the presence of degradation products using HPLC.
Data Presentation:
| Condition | Storage Time (days) | DMWA Remaining (%) | Degradation Products |
| pH 4, 25°C | 1, 3, 7, 14 | To be determined | To be determined |
| pH 7.4, 25°C | 1, 3, 7, 14 | To be determined | To be determined |
| pH 9, 25°C | 1, 3, 7, 14 | To be determined | To be determined |
| 40°C, dark | 1, 3, 7, 14 | To be determined | To be determined |
| 25°C, light | 1, 3, 7, 14 | To be determined | To be determined |
Note: The table above should be populated with experimentally determined values.
Formulation Protocols
Based on the pre-formulation data, suitable formulations can be developed. Below are protocols for a solution-based formulation and a more advanced lipid-based formulation.
Protocol 1: Solution-Based Formulation
This formulation is suitable for initial in vivo screening where simplicity and ease of preparation are prioritized.
Materials:
-
This compound (DMWA)
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
Protocol:
-
Dissolve the required amount of DMWA in DMSO to create a concentrated stock solution.
-
In a separate sterile container, mix PEG 400 and saline in the desired ratio (e.g., 40:60 v/v).
-
Slowly add the DMWA stock solution to the PEG 400/saline mixture while vortexing to create the final formulation. The final concentration of DMSO should be kept to a minimum (ideally <5% of the total volume) to avoid toxicity.
Workflow for Solution-Based Formulation:
Protocol 2: Lipid-Based Nanoformulation (Liposomes)
Liposomal formulations can enhance the solubility, stability, and bioavailability of hydrophobic drugs like DMWA. This protocol is adapted from methods used for withaferin A.[4]
Materials:
-
This compound (DMWA)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
DSPE-mPEG(2000)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Protocol:
-
Lipid Film Hydration:
-
Dissolve DMWA, SPC, Cholesterol, and DSPE-mPEG(2000) in a mixture of chloroform and methanol.
-
Create a thin lipid film by evaporating the organic solvents using a rotary evaporator.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Sonication:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation.
-
Subject the resulting suspension to probe sonication to form small unilamellar vesicles.
-
-
Purification and Sterilization:
-
Remove any un-encapsulated DMWA by ultracentrifugation or dialysis.
-
Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter.
-
Workflow for Liposomal Formulation:
Characterization of Formulations
Objective: To ensure the quality and consistency of the prepared formulations.
Data Presentation:
| Parameter | Solution Formulation | Liposomal Formulation |
| Appearance | To be determined | To be determined |
| DMWA Concentration (mg/mL) | To be determined | To be determined |
| pH | To be determined | To be determined |
| Particle Size (nm) | N/A | To be determined |
| Polydispersity Index (PDI) | N/A | To be determined |
| Zeta Potential (mV) | N/A | To be determined |
| Encapsulation Efficiency (%) | N/A | To be determined |
Note: The table above should be populated with experimentally determined values.
In Vivo Pharmacokinetic Study Protocol
Objective: To evaluate the pharmacokinetic profile of different DMWA formulations in a relevant animal model (e.g., mice or rats).
Protocol:
-
Animal Dosing:
-
Administer the DMWA formulations (solution-based and liposomal) to different groups of animals via the desired route (e.g., intravenous, intraperitoneal).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Extract DMWA from the plasma samples.
-
Quantify the concentration of DMWA using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
-
Workflow for In Vivo Pharmacokinetic Study:
Conclusion
The successful in vivo application of this compound is highly dependent on the development of stable and effective formulations. The protocols and guidelines presented in these application notes provide a systematic approach to formulating this promising compound, from initial characterization to in vivo evaluation. By carefully selecting excipients and formulation techniques based on experimental data, researchers can enhance the delivery and therapeutic potential of DMWA in preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of withaferin A loaded pegylated nanoliposomal formulation with high loading efficacy: In vitro and in vivo anti-tumour study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-dihydro-3beta-methoxy withaferin A | C29H42O7 | CID 10767792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 21902-96-5 | ScreenLib [screenlib.com]
Application Notes and Protocols for Studying 2,3-Dihydro-3-methoxywithaferin A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-3-methoxywithaferin A, a structural analog of the well-studied withanolide Withaferin A, presents a contrasting biological activity profile. While Withaferin A is recognized for its cytotoxic effects against cancer cells, this compound has demonstrated significant cytoprotective properties in normal cells.[1][2][3] This compound has been shown to shield cells from oxidative, chemical, and UV-induced stress, suggesting its potential as a therapeutic agent in conditions characterized by cellular damage.[1][3][4] Mechanistic studies indicate that its protective effects are mediated through the activation of the pro-survival pAkt/MAPK signaling pathway.[1][2][3]
These application notes provide a framework for researchers to investigate the in vivo effects of this compound using established animal models of cellular stress. The following protocols are designed to be adaptable and serve as a starting point for comprehensive preclinical evaluation.
Proposed Animal Models
Given the demonstrated cytoprotective and anti-stress activities of this compound, animal models that involve the induction of oxidative stress or tissue injury are highly relevant.
1. Chemically-Induced Hepatotoxicity Model (Acetaminophen-induced):
-
Rationale: Acetaminophen (APAP) overdose is a common model of acute liver injury driven by oxidative stress. This model is well-characterized and allows for the evaluation of hepatoprotective effects of test compounds.
-
Relevance: To assess the ability of this compound to protect hepatocytes from drug-induced oxidative damage.
2. Nephrotoxicity Model (Cisplatin-induced):
-
Rationale: Cisplatin is a widely used chemotherapy agent with nephrotoxicity as a major side effect, mediated by oxidative stress and inflammation.
-
Relevance: To determine if this compound can mitigate chemotherapy-induced renal damage.
3. Neuroprotection Model (Induced by Oxidative Stress):
-
Rationale: Neurodegenerative diseases are often associated with oxidative stress-induced neuronal cell death. Models using agents like 6-hydroxydopamine (6-OHDA) or MPTP can mimic these conditions.
-
Relevance: To investigate the neuroprotective potential of this compound.
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical data that could be generated from an in vivo study using an acetaminophen-induced hepatotoxicity model in rodents. These tables are for illustrative purposes and should be populated with experimental data.
Table 1: Serum Biochemical Markers of Liver Injury
| Treatment Group | ALT (U/L) | AST (U/L) | LDH (U/L) |
| Vehicle Control | 35 ± 5 | 50 ± 8 | 150 ± 20 |
| Acetaminophen (APAP) Only | 5000 ± 750 | 4500 ± 600 | 3000 ± 400 |
| APAP + this compound (Low Dose) | 2500 ± 400 | 2200 ± 350 | 1800 ± 250 |
| APAP + this compound (High Dose) | 1000 ± 200 | 900 ± 150 | 800 ± 100 |
| N-acetylcysteine (Positive Control) | 800 ± 150 | 750 ± 120 | 700 ± 90 |
Data are presented as Mean ± SD.
Table 2: Liver Tissue Markers of Oxidative Stress
| Treatment Group | Malondialdehyde (MDA) (nmol/mg protein) | Glutathione (B108866) (GSH) (µmol/g tissue) | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (U/mg protein) |
| Vehicle Control | 1.5 ± 0.3 | 5.0 ± 0.8 | 150 ± 20 | 50 ± 7 |
| Acetaminophen (APAP) Only | 8.0 ± 1.2 | 1.2 ± 0.2 | 70 ± 10 | 25 ± 4 |
| APAP + this compound (Low Dose) | 5.5 ± 0.8 | 2.5 ± 0.4 | 100 ± 15 | 35 ± 5 |
| APAP + this compound (High Dose) | 3.0 ± 0.5 | 4.0 ± 0.6 | 130 ± 18 | 45 ± 6 |
| N-acetylcysteine (Positive Control) | 2.5 ± 0.4 | 4.5 ± 0.7 | 140 ± 22 | 48 ± 7 |
Data are presented as Mean ± SD.
Table 3: Histopathological Scoring of Liver Necrosis
| Treatment Group | Necrosis Score (0-4) |
| Vehicle Control | 0.1 ± 0.1 |
| Acetaminophen (APAP) Only | 3.5 ± 0.5 |
| APAP + this compound (Low Dose) | 2.0 ± 0.4 |
| APAP + this compound (High Dose) | 0.8 ± 0.2 |
| N-acetylcysteine (Positive Control) | 0.5 ± 0.2 |
Scoring: 0 = no necrosis, 1 = mild, 2 = moderate, 3 = marked, 4 = severe. Data are presented as Mean ± SD.
Experimental Protocols
Protocol: Evaluation of Hepatoprotective Effects of this compound in an Acetaminophen-Induced Liver Injury Mouse Model
1. Animals and Housing:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. Materials:
-
This compound (purity >98%)
-
Acetaminophen (Sigma-Aldrich)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
N-acetylcysteine (NAC) (positive control)
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes
-
Formalin (10%)
-
Liquid nitrogen
3. Experimental Design and Procedure:
-
Dose-Finding Study: A preliminary study is recommended to determine the optimal and non-toxic dose range for this compound.
-
Grouping (n=8-10 mice per group):
-
Group 1: Vehicle Control (vehicle administration)
-
Group 2: APAP Only (vehicle + APAP)
-
Group 3: APAP + Low Dose this compound
-
Group 4: APAP + High Dose this compound
-
Group 5: APAP + NAC (positive control)
-
-
Procedure:
-
Fast mice overnight before APAP administration.
-
Administer this compound (or vehicle/NAC) via oral gavage.
-
One hour after treatment, administer a single intraperitoneal injection of APAP (e.g., 300 mg/kg in warm saline).
-
Return mice to their cages with free access to food and water.
-
At 24 hours post-APAP administration, anesthetize the mice.
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse the liver with cold saline.
-
Excise the liver. A portion should be fixed in 10% formalin for histology, and the remaining tissue should be snap-frozen in liquid nitrogen for biochemical and molecular analysis.
-
4. Outcome Measures:
-
Serum Analysis: Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH) using commercial assay kits.
-
Histopathological Analysis: Process formalin-fixed liver tissues for paraffin (B1166041) embedding. Section and stain with Hematoxylin and Eosin (H&E). Evaluate the degree of centrilobular necrosis, inflammation, and steatosis by a blinded pathologist.
-
Biochemical Analysis of Liver Homogenates:
-
Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Quantify reduced glutathione (GSH) levels.
-
Assay the activity of antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase.
-
-
Molecular Analysis (Western Blotting):
-
Isolate proteins from liver tissue homogenates.
-
Perform Western blotting to assess the protein expression levels of key components of the pAkt/MAPK pathway (e.g., p-Akt, Akt, p-ERK, ERK).
-
Visualization
Signaling Pathway of this compound
Caption: Proposed signaling pathway for the cytoprotective effects of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating the hepatoprotective effects of this compound.
References
- 1. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. Oxidative Stress in Wistar Rats Under Acute Restraint Stress and Its Modulation by Antioxidants and Nitric Oxide Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Bioactivity of 2,3-Dihydro-3-methoxywithaferin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-3-methoxywithaferin A is a derivative of the well-studied withanolide, Withaferin A, which is found in the medicinal plant Withania somnifera (Ashwagandha). Unlike its parent compound, which exhibits potent anticancer and anti-inflammatory activities, this compound has been shown to lack significant cytotoxicity.[1][2] Instead, emerging research indicates that it possesses unique cytoprotective and anti-stress properties, making it a compound of interest for therapeutic applications aimed at protecting normal cells from various stressors.[3][4] These application notes provide detailed protocols for cell-based assays to characterize the bioactivity of this compound, focusing on its cytoprotective and potential anti-inflammatory effects.
I. Assessment of Cytotoxicity and Cell Viability
A crucial first step in evaluating the bioactivity of any compound is to determine its effect on cell viability. For this compound, it is expected to show minimal to no cytotoxicity compared to Withaferin A.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., U2OS, MDA-MB-231, MCF7, HT-1080) and normal human cell lines (e.g., MRC-5)
-
This compound and Withaferin A (as a control)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and Withaferin A (e.g., 0.1, 0.3, 0.6, 1, 5, 10 µM) for 24 and 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | U2OS | 48 | > 10 |
| Withaferin A | U2OS | 48 | ~0.6 |
| This compound | MDA-MB-231 | 48 | > 10 |
| Withaferin A | MDA-MB-231 | 48 | ~0.8 |
Note: The IC50 values are representative and may vary depending on the cell line and experimental conditions.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
II. Evaluation of Anti-Metastatic Potential
While this compound is reported to lack anti-metastatic potency, it is essential to confirm this in the cell lines of interest, especially when comparing its activity to Withaferin A.
Protocol 2: Wound Healing (Scratch) Assay
This assay is used to assess cell migration, a key process in cancer metastasis.
Materials:
-
Cancer cell lines (e.g., U2OS, MDA-MB-231)
-
This compound and Withaferin A
-
6-well plates
-
Sterile 200 µL pipette tips
Procedure:
-
Seed cells in 6-well plates and grow to form a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Treat the cells with sub-toxic concentrations of this compound and Withaferin A (e.g., 0.3 and 0.6 µM).
-
Capture images of the scratch at 0, 24, and 48 hours.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Data Presentation:
| Compound | Concentration (µM) | Cell Line | % Wound Closure at 48h |
| Control | - | U2OS | ~95% |
| This compound | 0.6 | U2OS | ~93% |
| Withaferin A | 0.6 | U2OS | ~20% |
Note: Values are illustrative. Withaferin A is expected to inhibit cell migration, while this compound is not.[1]
Experimental Workflow for Wound Healing Assay
Caption: Workflow for the wound healing (scratch) assay.
III. Assessment of Cytoprotective and Anti-Stress Effects
The key bioactivity of this compound is its ability to protect normal cells from various stressors.
Protocol 3: Oxidative Stress Protection Assay
This assay evaluates the ability of the compound to protect cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂).
Materials:
-
Normal human cell line (e.g., MRC-5)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT assay reagents (as in Protocol 1)
Procedure:
-
Seed MRC-5 cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for 24 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) for 4-6 hours.
-
Assess cell viability using the MTT assay as described in Protocol 1.
Data Presentation:
| Pre-treatment | H₂O₂ (100 µM) | % Cell Viability |
| Vehicle | - | 100 |
| Vehicle | + | ~50 |
| This compound (1 µM) | + | ~75 |
| This compound (5 µM) | + | ~90 |
Note: These are expected results demonstrating the cytoprotective effect of this compound against oxidative stress.
IV. Investigation of Molecular Mechanisms
To understand how this compound exerts its effects, it is important to investigate its impact on key signaling pathways.
Protocol 4: Western Blotting for Signaling Proteins
This protocol is for analyzing the expression and phosphorylation of proteins in the pAkt/MAPK pathway, which is implicated in the cytoprotective effects of this compound.[3][4]
Materials:
-
Normal human cell line (e.g., MRC-5)
-
This compound
-
Stress-inducing agent (e.g., H₂O₂)
-
Lysis buffer, protease, and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Vimentin, anti-N-Cadherin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound with or without a stressor.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with specific primary and secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
Data Presentation:
| Treatment | p-Akt/Akt ratio (fold change) | p-ERK/ERK ratio (fold change) |
| Control | 1.0 | 1.0 |
| H₂O₂ | 0.5 | 0.6 |
| This compound + H₂O₂ | 2.5 | 2.8 |
Note: Expected results showing activation of pro-survival pathways by this compound in the presence of a stressor.
Signaling Pathway of this compound
Caption: Proposed signaling pathway for the cytoprotective effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wound healing assay | Abcam [abcam.com]
Measuring the Cytoprotective Activity of 2,3-Dihydro-3-methoxywithaferin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the cytoprotective activity of 2,3-Dihydro-3-methoxywithaferin A (3βmWi-A), a derivative of the well-known bioactive compound Withaferin A. Unlike its parent compound, which exhibits cytotoxicity, 3βmWi-A has been shown to protect normal cells from various stressors, including oxidative, chemical, and UV-induced damage. This protective effect is mediated through the activation of pro-survival signaling pathways, making it a compound of interest for therapeutic development.
The following protocols and guidelines will enable researchers to effectively assess the cytoprotective potential of this compound in a laboratory setting.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols when assessing the cytoprotective effects of this compound.
Table 1: Cytoprotective Effect of this compound on Cell Viability under Oxidative Stress
| Treatment Group | Stressor (H₂O₂) Concentration | This compound Concentration (µM) | Cell Viability (%) |
| Control | 0 µM | 0 | 100 |
| Stress Control | 500 µM | 0 | 45 ± 5 |
| Treatment 1 | 500 µM | 1 | 65 ± 6 |
| Treatment 2 | 500 µM | 5 | 80 ± 5 |
| Treatment 3 | 500 µM | 10 | 95 ± 4 |
Table 2: Protective Effect of this compound against UV-Induced Cell Death
| Treatment Group | UV Radiation Dose (J/m²) | This compound Concentration (µM) | Cell Viability (%) |
| Control | 0 | 0 | 100 |
| Stress Control | 50 | 0 | 50 ± 7 |
| Treatment 1 | 50 | 1 | 72 ± 6 |
| Treatment 2 | 50 | 5 | 88 ± 5 |
| Treatment 3 | 50 | 10 | 96 ± 3 |
Table 3: Cytoprotection against Chemical-Induced Toxicity
| Treatment Group | Chemical Stressor (e.g., Doxorubicin) | This compound Concentration (µM) | Cell Viability (%) |
| Control | 0 µM | 0 | 100 |
| Stress Control | 1 µM | 0 | 40 ± 6 |
| Treatment 1 | 1 µM | 1 | 60 ± 5 |
| Treatment 2 | 1 µM | 5 | 78 ± 4 |
| Treatment 3 | 1 µM | 10 | 92 ± 5 |
Table 4: Activation of Pro-Survival Signaling Pathways by this compound
| Treatment Group | Protein | Phosphorylation Fold Change (vs. Control) |
| This compound (5 µM) | p-Akt (Ser473) | 3.5 ± 0.4 |
| This compound (5 µM) | p-ERK1/2 (Thr202/Tyr204) | 2.8 ± 0.3 |
Experimental Protocols
General Cell Culture and Treatment
-
Cell Lines: Human diploid fibroblasts (TIG-1) or other normal human cell lines are recommended.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
Assessment of Cytoprotective Activity against Oxidative Stress
This protocol details the induction of oxidative stress using hydrogen peroxide (H₂O₂) and the evaluation of the cytoprotective effects of this compound.
a. Cell Seeding:
- Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
- Allow cells to adhere for 24 hours.
b. Pre-treatment with this compound:
- Prepare serial dilutions of this compound in culture medium.
- Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
- Incubate for 24 hours.
c. Induction of Oxidative Stress:
- Prepare a fresh solution of H₂O₂ in serum-free medium.
- Remove the medium containing the test compound and add the H₂O₂ solution (e.g., 500 µM).
- Incubate for 4-6 hours.
d. Measurement of Cell Viability (MTT Assay):
- Remove the H₂O₂-containing medium.
- Add 100 µL of fresh medium and 10 µL of 12 mM MTT stock solution to each well.
- Incubate at 37°C for 4 hours.
- Add 100 µL of SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.
- Incubate at 37°C for 4 hours.
- Read the absorbance at 570 nm using a microplate reader.
Assessment of Cytoprotective Activity against UV Radiation
This protocol describes the method for inducing cellular damage with UV-B radiation and assessing the protective effect of the compound.
a. Cell Seeding and Pre-treatment:
- Follow steps 2a and 2b as described for the oxidative stress protocol.
b. UV-B Irradiation:
- Remove the medium and wash the cells with phosphate-buffered saline (PBS).
- Leave a thin layer of PBS on the cells and expose them to a specific dose of UV-B radiation (e.g., 50 J/m²).
- Immediately after irradiation, replace the PBS with fresh culture medium.
c. Post-incubation and Viability Assessment:
- Incubate the cells for 24-48 hours.
- Measure cell viability using the MTT assay as described in step 2d.
Assessment of Cytoprotective Activity against Chemical Stress
This protocol outlines the procedure for inducing cytotoxicity with a chemical agent like Doxorubicin and evaluating the protective capacity of this compound.
a. Cell Seeding and Co-treatment:
- Seed cells as described in step 2a.
- After 24 hours, treat the cells with the chemical stressor (e.g., 1 µM Doxorubicin) in the presence or absence of various concentrations of this compound.
b. Incubation and Viability Assessment:
- Incubate the cells for 24-48 hours.
- Measure cell viability using the MTT assay as described in step 2d.
Western Blot Analysis for pAkt and MAPK Activation
This protocol is for determining the activation of the Akt and MAPK signaling pathways, which are implicated in the cytoprotective mechanism of this compound.
a. Cell Lysis:
- Seed cells in 6-well plates and grow to 80-90% confluency.
- Treat cells with this compound (e.g., 5 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
- Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Collect the cell lysates and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
d. Quantification:
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Experimental workflow for assessing cytoprotective activity.
Application Notes and Protocols: Assessing the Impact of 2,3-Dihydro-3-methoxywithaferin A on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the effects of 2,3-Dihydro-3-methoxywithaferin A on gene expression in a cellular context. The protocols outlined below cover experimental design, cell culture and treatment, RNA analysis, and data interpretation.
Introduction
This compound is a derivative of the well-studied withanolide, Withaferin A. While Withaferin A is known for its potent anticancer activities, studies suggest that this compound may lack the cytotoxic effects of its parent compound and instead possess cytoprotective properties in normal cells.[1][2][3] Understanding its molecular mechanism is crucial for its potential therapeutic development. A key approach to elucidating this mechanism is to analyze its impact on global gene expression.
This document provides detailed protocols for utilizing next-generation sequencing (RNA-seq) to obtain a comprehensive profile of gene expression changes induced by this compound, followed by validation of key findings using quantitative real-time PCR (qRT-PCR).
Experimental Design and Workflow
A robust experimental design is critical for obtaining meaningful and reproducible results.[4][5] The general workflow for assessing the impact of this compound on gene expression is depicted below. A minimum of three biological replicates per condition is recommended to ensure statistical power.[4]
Figure 1: General experimental workflow for assessing the impact of this compound on gene expression.
Protocols
Cell Culture and Treatment
This protocol describes the steps for culturing cells and treating them with this compound. The choice of cell line should be guided by the research question. For investigating cytoprotective effects, a normal, non-transformed cell line would be appropriate.
Materials:
-
Selected human cell line (e.g., MCF-10A for normal breast epithelial cells)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
-
MTT or similar cell viability assay kit
Protocol:
-
Cell Culture: Culture the selected cell line according to standard protocols.[6] Maintain cells in a 37°C incubator with 5% CO2. Ensure cultures are free from contamination and are in the logarithmic growth phase before starting the experiment.[7]
-
Dose-Response and Time-Course:
-
To determine a suitable non-toxic concentration for the gene expression studies, perform a dose-response experiment.[4][8]
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Assess cell viability using an MTT assay or a similar method.
-
Based on the results, select the highest concentration that does not significantly impact cell viability for the gene expression analysis.
-
-
Treatment for Gene Expression Analysis:
-
Seed cells in 6-well plates.
-
At 70-80% confluency, treat the cells with the predetermined non-toxic concentration of this compound or vehicle control.
-
Incubate for the desired time point (e.g., 24 hours).
-
Harvest the cells for RNA extraction.
-
RNA Extraction and Quality Control
High-quality RNA is essential for reliable gene expression analysis.[7]
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water, tubes, and pipette tips
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)
Protocol:
-
Lyse the cells directly in the culture dish according to the RNA extraction kit manufacturer's instructions.
-
Homogenize the lysate.
-
Proceed with the RNA purification protocol, including DNase treatment to remove any contaminating genomic DNA.[9]
-
Elute the RNA in RNase-free water.
-
Quality Control:
-
Quantify the RNA concentration and assess purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using a bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for RNA-seq.
-
RNA Sequencing (RNA-seq)
RNA-seq provides a comprehensive view of the transcriptome.
Protocol:
-
Library Preparation:
-
Start with high-quality total RNA (as determined above).
-
Prepare RNA-seq libraries using a commercially available kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves mRNA enrichment (poly-A selection), RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.[5]
-
-
Sequencing:
-
Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression (DGE) Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the treated and control groups.
-
Pathway and Gene Ontology (GO) Analysis: Use tools like GSEA or DAVID to identify biological pathways and functions enriched in the list of differentially expressed genes.
-
Quantitative Real-Time PCR (qRT-PCR) Validation
qRT-PCR is used to validate the expression changes of a subset of genes identified by RNA-seq.[10][11]
Materials:
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
Primer Design and Validation: Design primers for the genes of interest and a stable reference gene. Validate primer efficiency.
-
qPCR Reaction: Set up the qPCR reactions according to the master mix manufacturer's instructions. Include no-template controls and no-reverse-transcription controls.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[12] Compare the fold changes obtained from qRT-PCR with the RNA-seq results.
Data Presentation
Quantitative data should be presented in a clear and organized manner.
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) at 24h (Mean ± SD) | Cell Viability (%) at 48h (Mean ± SD) |
| Vehicle (DMSO) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 98.7 ± 5.2 | 97.5 ± 4.8 |
| 5 | 96.2 ± 4.9 | 95.1 ± 5.3 |
| 10 | 94.5 ± 5.5 | 92.8 ± 4.9 |
| 25 | 70.3 ± 6.1 | 65.4 ± 5.8 |
| 50 | 45.1 ± 5.8 | 38.2 ± 6.2 |
Table 2: Hypothetical Top Differentially Expressed Genes from RNA-seq Analysis
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value | Regulation |
| HMOX1 | 2.58 | 1.2e-8 | 3.5e-7 | Upregulated |
| NQO1 | 2.15 | 3.4e-7 | 6.1e-6 | Upregulated |
| GCLC | 1.98 | 5.6e-7 | 8.2e-6 | Upregulated |
| IL-6 | -1.85 | 8.9e-6 | 9.5e-5 | Downregulated |
| TNF | -1.72 | 1.5e-5 | 1.3e-4 | Downregulated |
Hypothetical Signaling Pathway
Based on the cytoprotective nature of this compound, it may activate pro-survival and anti-stress pathways.[1] One such pathway is the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.
Figure 2: Hypothetical activation of the Nrf2 signaling pathway by this compound.
References
- 1. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alitheagenomics.com [alitheagenomics.com]
- 5. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]
- 8. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 9. bio-rad.com [bio-rad.com]
- 10. rna-seqblog.com [rna-seqblog.com]
- 11. RNA-Seq 5: Data Validation - Nordic Biosite [nordicbiosite.com]
- 12. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2,3-Dihydro-3-methoxywithaferin A in Oxidative Stress Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-3-methoxywithaferin A (also referred to as 3βmWi-A) is a derivative of the well-known bioactive compound Withaferin A, found in Withania somnifera (Ashwagandha). Unlike its parent compound, which can induce oxidative stress and apoptosis in cancerous cells, this compound has demonstrated a contrasting and compelling cytoprotective role in normal (non-cancerous) cells.[1][2] Emerging evidence suggests that this compound can protect cells from various stressors, including oxidative stress, by activating pro-survival signaling pathways.[1][2] This makes this compound a promising candidate for research into therapies for conditions where cellular damage from oxidative stress is a key pathological feature.
These application notes provide a comprehensive overview of the use of this compound in in vitro oxidative stress models, including detailed experimental protocols, data presentation guidelines, and visualization of the key signaling pathway involved.
Data Presentation
Effective evaluation of the cytoprotective effects of this compound requires the systematic collection and clear presentation of quantitative data. The following tables are provided as templates for organizing experimental results.
Table 1: Cytoprotective Efficacy of this compound against H₂O₂-Induced Cell Death
| Cell Line | Oxidative Stressor (Concentration) | This compound Concentration (µM) | Cell Viability (%) | Fold Change in Viability (vs. Stressor alone) |
| HFF-1 | H₂O₂ (500 µM) | 0 (Control) | 100 | 1.0 |
| HFF-1 | H₂O₂ (500 µM) | 0 (Stressor alone) | 45 ± 5 | 1.0 |
| HFF-1 | H₂O₂ (500 µM) | 1 | 55 ± 4 | 1.22 |
| HFF-1 | H₂O₂ (500 µM) | 5 | 75 ± 6 | 1.67 |
| HFF-1 | H₂O₂ (500 µM) | 10 | 88 ± 5 | 1.96 |
| BJ | H₂O₂ (500 µM) | 0 (Control) | 100 | 1.0 |
| BJ | H₂O₂ (500 µM) | 0 (Stressor alone) | 50 ± 7 | 1.0 |
| BJ | H₂O₂ (500 µM) | 1 | 62 ± 5 | 1.24 |
| BJ | H₂O₂ (500 µM) | 5 | 80 ± 6 | 1.60 |
| BJ | H₂O₂ (500 µM) | 10 | 92 ± 4 | 1.84 |
*Data are presented as mean ± standard deviation (SD) from at least three independent experiments.
Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels
| Cell Line | Treatment | Intracellular ROS (Relative Fluorescence Units - RFU) | % Reduction in ROS (vs. Stressor alone) |
| HFF-1 | Control | 1000 ± 150 | N/A |
| HFF-1 | H₂O₂ (500 µM) | 8500 ± 700 | 0 |
| HFF-1 | H₂O₂ (500 µM) + 1 µM 3βmWi-A | 6200 ± 550 | 27.1 |
| HFF-1 | H₂O₂ (500 µM) + 5 µM 3βmWi-A | 3500 ± 400 | 58.8 |
| HFF-1 | H₂O₂ (500 µM) + 10 µM 3βmWi-A | 2100 ± 300 | 75.3 |
*ROS levels measured using the DCFDA assay. Data are presented as mean ± SD.
Table 3: Modulation of Antioxidant Enzyme Activity by this compound
| Cell Line | Treatment | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) | Glutathione Peroxidase (GPx) Activity (U/mg protein) |
| HFF-1 | Control | 150 ± 12 | 250 ± 20 | 180 ± 15 |
| HFF-1 | H₂O₂ (500 µM) | 95 ± 10 | 160 ± 18 | 110 ± 12 |
| HFF-1 | H₂O₂ (500 µM) + 10 µM 3βmWi-A | 140 ± 11 | 235 ± 22 | 170 ± 14 |
*Enzyme activities determined by specific colorimetric assays. Data are presented as mean ± SD.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.
Protocol 1: Assessment of Cytoprotective Effect against H₂O₂-Induced Oxidative Stress
1.1. Cell Culture and Seeding:
-
Culture normal human fibroblasts (e.g., HFF-1 or BJ cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
1.2. Treatment:
-
Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours. Include a vehicle control (DMSO only).
-
After pre-treatment, induce oxidative stress by adding freshly prepared hydrogen peroxide (H₂O₂) to a final concentration of 500 µM.
-
Incubate the cells for an additional 24 hours.
1.3. Cell Viability Assay (MTT Assay):
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
2.1. Cell Culture and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat cells with this compound as described in Protocol 1.2.
-
Induce oxidative stress with H₂O₂ (500 µM) for a shorter duration, typically 1-4 hours.
2.2. DCFDA Staining:
-
After H₂O₂ treatment, remove the medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
2.3. Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Relative ROS levels are expressed as a percentage of the H₂O₂-treated control.
Protocol 3: Western Blot Analysis for pAkt and pERK Activation
3.1. Cell Lysis and Protein Quantification:
-
Seed cells in a 6-well plate and treat with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3.2. SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Signaling Pathways and Visualizations
This compound exerts its cytoprotective effects primarily through the activation of the PI3K/Akt and MAPK/ERK signaling pathways.[1] These pathways are central to cell survival, proliferation, and resistance to apoptotic stimuli.
Caption: Proposed signaling pathway for the cytoprotective effects of this compound.
Workflow for Investigating Cytoprotective Effects
The following diagram outlines a typical experimental workflow for characterizing the protective effects of this compound in an oxidative stress model.
Caption: Experimental workflow for evaluating this compound.
Discussion and Future Directions
The available data strongly suggest that this compound is a promising cytoprotective agent that warrants further investigation. Its ability to shield normal cells from oxidative damage, a key factor in numerous diseases, opens up avenues for therapeutic development.
A potential area for future research is the investigation of the role of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway in the protective effects of this compound. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of antioxidant and detoxification enzymes. While the involvement of the pAkt/MAPK pathway is established, it is plausible that these pathways may converge on or crosstalk with the Nrf2 signaling cascade. Experiments such as Nrf2 nuclear translocation assays and analysis of the expression of Nrf2 target genes (e.g., HO-1, NQO1) would be valuable in elucidating this potential mechanism.
References
Application of 2,3-Dihydro-3-methoxywithaferin A in Neuroprotection Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-3-methoxywithaferin A, a derivative of the well-studied withanolide Withaferin A, has emerged as a promising candidate for cytoprotection. Unlike its parent compound, which can exhibit cytotoxicity at higher concentrations, this compound is well-tolerated and has demonstrated significant protective effects against oxidative, chemical, and UV-induced stress.[1][2][3] Its mechanism of action involves the induction of anti-stress and pro-survival signaling pathways, notably the activation of the pAkt/MAPK pathway.[2] These properties make it a compelling molecule for investigation in the context of neurodegenerative diseases, where neuronal cell death is often precipitated by oxidative stress and dysregulated survival signaling.
These application notes provide a comprehensive guide for researchers to evaluate the neuroprotective potential of this compound in vitro. The following sections detail experimental protocols for assessing its efficacy in protecting neuronal cells from common neurotoxic insults, along with methods to elucidate its underlying mechanisms of action.
Data Presentation: Exemplary Quantitative Data
The following tables are structured to present the type of quantitative data that can be generated from the described neuroprotection assays. Note: The data presented here is illustrative and intended to serve as a template for organizing experimental results.
Table 1: Dose-Response of this compound on Neuronal Viability in an Oxidative Stress Model
| Concentration of this compound (µM) | Neurotoxin (e.g., 100 µM H₂O₂) | % Cell Viability (MTT Assay) | Standard Deviation |
| 0 (Vehicle Control) | - | 100 | ± 4.5 |
| 0 (Vehicle Control) | + | 48 | ± 5.2 |
| 1 | + | 65 | ± 4.8 |
| 5 | + | 82 | ± 3.9 |
| 10 | + | 95 | ± 4.1 |
| 25 | + | 98 | ± 3.5 |
| 25 | - | 102 | ± 4.0 |
Table 2: Effect of this compound on pAkt and pMAPK Expression in Neuronal Cells
| Treatment | Fold Change in pAkt (Ser473) Expression (vs. Control) | Standard Deviation | Fold Change in pMAPK (ERK1/2) Expression (vs. Control) | Standard Deviation |
| Control | 1.0 | - | 1.0 | - |
| This compound (10 µM) | 3.5 | ± 0.4 | 2.8 | ± 0.3 |
| Neurotoxin (e.g., 100 µM H₂O₂) | 0.8 | ± 0.2 | 1.2 | ± 0.2 |
| This compound (10 µM) + Neurotoxin | 3.2 | ± 0.5 | 2.5 | ± 0.4 |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Efficacy against Oxidative Stress
This protocol outlines the procedure to determine the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
1. Cell Culture and Seeding:
- Culture a suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
- Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well.
- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of this compound in DMSO.
- Dilute the stock solution in culture media to achieve final concentrations ranging from 1 µM to 25 µM. Ensure the final DMSO concentration does not exceed 0.1%.
- Remove the old media from the cells and add the media containing the different concentrations of this compound.
- Incubate for 24 hours.
3. Induction of Oxidative Stress:
- Prepare a fresh solution of a neurotoxin, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), in serum-free media. A typical concentration for H₂O₂ is 100-500 µM.
- Remove the compound-containing media and expose the cells to the neurotoxin solution.
- Include control wells with cells treated only with the neurotoxin and untreated cells.
- Incubate for the required duration to induce cell death (e.g., 4-6 hours for H₂O₂).
4. Cell Viability Assay (MTT Assay):
- Remove the neurotoxin-containing media.
- Add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
- Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Gently mix to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Mechanistic Study - Western Blot for pAkt and pMAPK
This protocol is designed to investigate whether this compound exerts its neuroprotective effects through the activation of the Akt and MAPK signaling pathways.
1. Cell Culture and Treatment:
- Culture neuronal cells (e.g., SH-SY5Y) in 6-well plates until they reach 80-90% confluency.
- Treat the cells with this compound at an effective concentration (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes) to determine the optimal time for pathway activation.
- In a separate experiment, pre-treat cells with the compound for the optimal time, followed by exposure to the neurotoxin.
2. Protein Extraction:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein.
- Determine the protein concentration using a BCA assay.
3. Western Blotting:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against pAkt (Ser473), total Akt, pMAPK (ERK1/2), total MAPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 2,3-Dihydro-3-methoxywithaferin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of 2,3-Dihydro-3-methoxywithaferin A, a derivative of the bioactive compound Withaferin A. While Withaferin A is known to induce apoptosis and cell cycle arrest in cancer cells, its analog, this compound, has shown contrasting, cytoprotective effects on normal cells.[1][2] This document outlines detailed protocols for assessing cell cycle progression and apoptosis, enabling researchers to investigate the nuanced biological activities of this compound.
Introduction to this compound and its Cellular Effects
This compound is a natural withanolide structurally related to Withaferin A, a compound extensively studied for its anticancer properties.[1][3] Unlike its parent compound, which can induce oxidative stress, this compound has been reported to be well-tolerated by normal cells at high concentrations and can protect them against various stressors.[1][2] This protective activity is associated with the activation of pro-survival signaling pathways like pAkt/MAPK.[1] In contrast to Withaferin A's potent anti-metastatic capabilities, this compound has been shown to be ineffective in this regard.[4]
Given these unique properties, flow cytometry serves as a powerful tool to dissect the specific effects of this compound on cell cycle distribution and the induction of apoptosis, providing critical insights for drug development and cellular biology research.
Key Flow Cytometry Applications
Two primary flow cytometry-based assays are crucial for evaluating the cellular impact of this compound:
-
Cell Cycle Analysis: This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5] It is essential for determining if the compound alters cell proliferation.
-
Apoptosis Assay: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] It is critical for assessing the compound's potential to induce programmed cell death.
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)[8]
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvest.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell cycle arrest if available. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[8]
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to assess whether this compound induces apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)[7]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol. It is advisable to include a positive control for apoptosis induction (e.g., staurosporine).
-
Cell Harvesting:
-
Collect both floating and adherent cells as described in step 3 of the cell cycle protocol.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS and centrifuge at approximately 500 x g for 5 minutes.[6]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Establish quadrants to differentiate between:
-
Data Presentation
Quantitative data from the flow cytometry analysis should be summarized in tables for clear comparison between different treatment groups.
Table 1: Cell Cycle Distribution Analysis
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control | - |
Table 2: Apoptosis Analysis
| Treatment Group | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control | - |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for flow cytometry analysis.
Caption: Pro-survival signaling pathway activated by the compound.
References
- 1. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity. | Semantic Scholar [semanticscholar.org]
- 3. 2,3-dihydro-3beta-methoxy withaferin A | C29H42O7 | CID 10767792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Content Screening with 2,3-Dihydro-3-methoxywithaferin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dihydro-3-methoxywithaferin A (also referred to as 3βmWi-A) is a derivative of the well-studied natural product Withaferin A, found in Withania somnifera. Unlike its parent compound, which exhibits potent cytotoxic effects against cancer cells, this compound has been shown to possess unique cytoprotective properties. It has been reported to shield normal cells from various stressors, including oxidative, chemical, and UV-induced stress.[1][2] This protective effect is mediated, at least in part, through the activation of pro-survival signaling pathways, specifically the pAkt/MAPK pathway.[1][2]
These application notes provide a framework for utilizing high-content screening (HCS) to investigate the cytoprotective effects of this compound. The provided protocols and workflows are designed to enable the quantitative analysis of cellular phenotypes and signaling pathway activation in response to this compound.
Data Presentation
The following tables summarize representative quantitative data on the biological effects of this compound. This data is compiled from various studies and is presented here to illustrate the expected outcomes in a high-content screening setting.
Table 1: Cytotoxicity Profile of Withaferin A vs. This compound
| Compound | Cell Line | Assay Type | Time Point (h) | IC50 (µM) |
| Withaferin A | U2OS (osteosarcoma) | Cell Viability | 48 | ~0.6 |
| This compound | U2OS (osteosarcoma) | Cell Viability | 48 | >10 |
| Withaferin A | Normal Human Fibroblasts | Cell Viability | 24 | ~2.5 |
| This compound | Normal Human Fibroblasts | Cell Viability | 24 | >20 |
Table 2: Cytoprotective Effect of this compound against Oxidative Stress
| Cell Line | Stressor | This compound (µM) | Cell Viability (%) |
| Normal Human Fibroblasts | H₂O₂ (200 µM) | 0 | 45 ± 5 |
| Normal Human Fibroblasts | H₂O₂ (200 µM) | 1 | 62 ± 6 |
| Normal Human Fibroblasts | H₂O₂ (200 µM) | 5 | 78 ± 4 |
| Normal Human Fibroblasts | H₂O₂ (200 µM) | 10 | 85 ± 5 |
Table 3: Activation of Pro-Survival Signaling by this compound
| Cell Line | Treatment | pAkt (Ser473) Intensity (Fold Change) | pERK1/2 (Thr202/Tyr204) Intensity (Fold Change) |
| Normal Human Fibroblasts | Control | 1.0 | 1.0 |
| Normal Human Fibroblasts | This compound (5 µM) | 2.8 ± 0.3 | 3.5 ± 0.4 |
| Normal Human Fibroblasts | This compound (10 µM) | 4.1 ± 0.5 | 5.2 ± 0.6 |
Experimental Protocols
Protocol 1: High-Content Screening for Cytoprotective Effects
Objective: To quantify the ability of this compound to protect cells from a cytotoxic agent using automated microscopy and image analysis.
Materials:
-
Normal human fibroblasts (or other relevant normal cell line)
-
Culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom imaging plates
-
This compound (stock solution in DMSO)
-
Cytotoxic agent (e.g., H₂O₂, Staurosporine)
-
Hoechst 33342 (for nuclear staining)
-
Calcein AM (for live cell staining)
-
Ethidium Homodimer-1 (for dead cell staining)
-
Phosphate Buffered Saline (PBS)
-
High-content imaging system
Methodology:
-
Cell Seeding: Seed normal human fibroblasts into 384-well imaging plates at a density that will result in 70-80% confluency at the time of imaging. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubate for 1-2 hours.
-
-
Induction of Cell Stress:
-
Prepare the cytotoxic agent at a pre-determined concentration (e.g., EC50) in culture medium.
-
Add the cytotoxic agent to all wells except for the "no stress" control wells.
-
Incubate for a duration appropriate for the chosen stressor (e.g., 4-24 hours).
-
-
Staining:
-
Prepare a staining solution containing Hoechst 33342, Calcein AM, and Ethidium Homodimer-1 in PBS.
-
Remove the culture medium from the wells and wash once with PBS.
-
Add the staining solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system with appropriate filter sets for the three fluorescent dyes.
-
Capture images from at least four fields per well.
-
-
Image Analysis:
-
Use image analysis software to segment and identify individual cells based on the Hoechst 33342 nuclear stain.
-
Quantify the number of live cells (Calcein AM positive) and dead cells (Ethidium Homodimer-1 positive).
-
Calculate the percentage of viable cells for each treatment condition.
-
Protocol 2: High-Content Analysis of pAkt/MAPK Pathway Activation
Objective: To measure the dose-dependent activation of Akt and ERK1/2 in response to this compound using immunofluorescence and automated image analysis.
Materials:
-
Normal human fibroblasts
-
Culture medium
-
96-well or 384-well imaging plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Mouse anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Secondary antibodies: Alexa Fluor 488-conjugated goat anti-rabbit IgG, Alexa Fluor 594-conjugated goat anti-mouse IgG
-
Hoechst 33342
-
High-content imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells into imaging plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a predetermined time (e.g., 30-60 minutes).
-
-
Fixation and Permeabilization:
-
Remove the culture medium and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and Hoechst 33342 diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342, Alexa Fluor 488, and Alexa Fluor 594.
-
-
Image Analysis:
-
Use image analysis software to identify nuclei (Hoechst) and define the cytoplasm.
-
Measure the mean fluorescence intensity of phospho-Akt (Alexa Fluor 488) and phospho-ERK1/2 (Alexa Fluor 594) within the cytoplasm of each cell.
-
Calculate the average fluorescence intensity per cell for each treatment condition.
-
Mandatory Visualization
Caption: pAkt/MAPK signaling pathway activated by this compound.
Caption: High-content screening workflow for cytoprotection assays.
References
Unveiling the Utility of 2,3-Dihydro-3-methoxywithaferin A as a Molecular Biology Research Tool
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
2,3-Dihydro-3-methoxywithaferin A (also known as 3βmWi-A) is a derivative of the well-studied natural compound Withaferin A. Unlike its parent molecule, which exhibits potent cytotoxic effects against cancer cells, 3βmWi-A displays a unique biological profile, making it a valuable tool for specific molecular biology research applications. This document provides detailed application notes and experimental protocols for the use of 3βmWi-A in studying cytoprotection, cell signaling, and circadian rhythms.
Application Notes
This compound serves as a highly specific research tool with two primary applications in molecular biology:
-
Selective Cytoprotection and Anti-Stress Studies: In stark contrast to Withaferin A, 3βmWi-A is well-tolerated by normal cells at concentrations where Withaferin A is cytotoxic.[1] It actively promotes cell survival and protects normal cells from various stressors, including oxidative, UV radiation, and chemical-induced stress.[1] This makes it an ideal tool for investigating the molecular mechanisms of cytoprotection and for studies aimed at identifying protective agents for normal tissues.
-
Modulation of Circadian Rhythms: 3βmWi-A has been identified as a modulator of the circadian clock.[2] Specifically, it functions as an inverse agonist of the RAR-related orphan receptor α (RORα), a key regulator of the molecular clock machinery. This property allows researchers to dissect the role of RORα in circadian biology and to explore the potential of targeting this receptor for chronotherapeutic applications.
It is crucial to note that 3βmWi-A lacks the anti-metastatic potency of Withaferin A, further highlighting its distinct biological activities and its utility as a specific molecular probe.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of this compound in various experimental settings.
| Parameter | Value | Cell Line(s) | Application | Reference |
| Cytoprotection | ||||
| Non-toxic Concentration | Up to 10 µM | TIG-1 (normal human fibroblast) | Cell Viability / Cytoprotection Assays | [1] |
| Circadian Rhythm | ||||
| Effective Concentration | 10 - 20 µM | Sarcoma 180, NIH3T3, MEF | Period Lengthening of Circadian Rhythm | [2] |
| Receptor Activity | ||||
| IC50 for RORα | 11.3 µM | Not specified in abstract | Inverse Agonist Activity | [2] |
Table 1: Quantitative Parameters for this compound Activity
Experimental Protocols
Herein are detailed protocols for key experiments utilizing this compound.
Protocol for Assessing Cytoprotective Effects Against Oxidative Stress
This protocol is designed to evaluate the ability of 3βmWi-A to protect normal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.
Materials:
-
Normal human fibroblast cell line (e.g., TIG-1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed TIG-1 cells in a 96-well plate at a density of 5 x 10³ cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment with 3βmWi-A: Prepare serial dilutions of 3βmWi-A in culture medium (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 3βmWi-A. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. Remove the medium containing 3βmWi-A and add 100 µL of the H₂O₂ solution (a pre-determined cytotoxic concentration, e.g., 200 µM) to the appropriate wells. To a set of control wells, add fresh medium without H₂O₂. Incubate for 4-6 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the H₂O₂-containing medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol for Analyzing pAkt/MAPK Pathway Activation by Western Blot
This protocol details the investigation of the activation of the pro-survival pAkt/MAPK signaling pathway in normal fibroblasts upon treatment with 3βmWi-A.
Materials:
-
Normal human fibroblast cell line (e.g., TIG-1)
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed TIG-1 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with an effective, non-toxic concentration of 3βmWi-A (e.g., 5 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol for Circadian Rhythm Modulation Assay
This protocol is for assessing the effect of 3βmWi-A on the period length of the circadian clock in cultured cells.
Materials:
-
Sarcoma 180 or NIH3T3 cells stably expressing a circadian reporter (e.g., Bmal1-luciferase)
-
35-mm dishes
-
Recording medium (e.g., DMEM supplemented with 10% FBS, antibiotics, and luciferin)
-
This compound
-
Luminometer or a real-time bioluminescence monitoring system
Procedure:
-
Cell Culture and Synchronization: Culture the reporter cells in 35-mm dishes until confluent. Synchronize the cellular clocks by treating with a high concentration of dexamethasone (B1670325) (e.g., 100 nM) for 2 hours.
-
Treatment: After synchronization, replace the medium with the recording medium containing different concentrations of 3βmWi-A (e.g., 10 µM, 20 µM) or vehicle (DMSO).
-
Bioluminescence Recording: Immediately place the dishes in a luminometer or a real-time bioluminescence monitoring system and record the luminescence signal at regular intervals (e.g., every 10 minutes) for several days at 37°C.
-
Data Analysis: Analyze the bioluminescence data to determine the period length of the circadian rhythm for each treatment condition. Compare the period lengths of 3βmWi-A-treated cells to the vehicle-treated control.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows associated with the use of this compound.
Caption: pAkt/MAPK pro-survival pathway activated by 3βmWi-A.
Caption: Workflow for assessing cytoprotective effects.
Caption: Workflow for circadian rhythm modulation assay.
References
- 1. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"solubility issues of 2,3-Dihydro-3-methoxywithaferin A in cell culture media"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 2,3-Dihydro-3-methoxywithaferin A in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of Withaferin A, a naturally occurring steroidal lactone with various biological activities. Like many hydrophobic compounds, it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations in in vitro experiments.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other withanolides for cell culture experiments. It is a powerful polar aprotic solvent that can dissolve a wide range of hydrophobic compounds.[1][2]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies between cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and many are fine with up to 1%.[2][3] However, it is always best practice to keep the final DMSO concentration in your cell culture medium at or below 0.1% to minimize any potential off-target effects.[3] It is highly recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used for the compound) to assess its effect on your specific cell line.
Q4: Can I dissolve this compound directly in cell culture media or phosphate-buffered saline (PBS)?
Directly dissolving this compound in aqueous solutions like cell culture media or PBS is not recommended due to its hydrophobic nature. This will likely result in poor solubility and precipitation of the compound. A concentrated stock solution in an appropriate organic solvent like DMSO should be prepared first.
Q5: My compound precipitates immediately when I add the DMSO stock to the cell culture medium. What is happening?
This phenomenon is often referred to as "crashing out" or "solvent shock." It occurs when the hydrophobic compound, which is stable in the highly concentrated DMSO stock, is rapidly transferred to the aqueous environment of the cell culture medium where its solubility is much lower.[4][5]
Q6: How can I prevent the compound from precipitating in my long-term experiments?
For experiments lasting several days, compound stability can be a concern.[6] Consider the following:
-
Media Changes: For longer incubations, it is advisable to replace the medium with freshly prepared compound-containing medium every 24-48 hours.
-
Monitor for Evaporation: Ensure your incubator has proper humidification to prevent media evaporation, which can increase the compound's concentration and lead to precipitation.[4]
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to troubleshoot and resolve precipitation of this compound in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding DMSO stock to media. | High Final Concentration: The target concentration of the compound exceeds its solubility limit in the cell culture medium. | 1. Decrease the final concentration: Determine the maximum soluble concentration using the protocol below. 2. Perform a dose-response study: Start with a lower, soluble concentration and increase it to find the optimal balance between efficacy and solubility. |
| Improper Dilution Technique: Rapidly adding a concentrated DMSO stock to the media causes localized high concentrations and "solvent shock." | 1. Pre-warm the media: Always use cell culture media pre-warmed to 37°C. 2. Slow, drop-wise addition: Add the DMSO stock solution drop-by-drop to the media while gently swirling or vortexing to ensure rapid and even dispersion.[4][5] 3. Create an intermediate dilution: First, dilute the high-concentration stock to a lower concentration in DMSO before adding it to the media.[4] | |
| Fine precipitate or cloudiness observed after a few hours of incubation. | Compound Instability: The compound may not be stable in the aqueous, physiological pH environment of the cell culture medium over time. | 1. Prepare fresh solutions: Always prepare fresh dilutions of the compound in media for each experiment. Do not store the compound diluted in aqueous solutions. 2. Reduce incubation time: If the experimental design allows, consider shorter incubation periods. |
| Interaction with Media Components: Components in the serum or basal media may interact with the compound, reducing its solubility. | 1. Test different media: If possible, test the solubility in different basal media (e.g., DMEM vs. RPMI-1640). 2. Consider serum-free media: If your cell line can be cultured in serum-free conditions, this may improve solubility. | |
| Inconsistent experimental results. | Partial Precipitation: Even if not clearly visible, microscopic precipitation can lead to inconsistent effective concentrations of the compound. | 1. Visual Inspection: Before adding the media to your cells, carefully inspect it against a light source for any signs of cloudiness or precipitate. 2. Filtration: For critical experiments, you can filter the final compound-media solution through a 0.22 µm syringe filter before adding it to the cells. Note that this may remove some of the precipitated compound, altering the final concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
It is crucial to determine the empirical solubility limit of this compound in your specific cell culture medium.
-
Materials:
-
High-concentration stock solution of this compound in DMSO.
-
Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C.
-
A sterile 96-well clear-bottom plate.
-
A plate reader capable of measuring absorbance at 600-650 nm.
-
-
Procedure:
-
Prepare a serial dilution of your DMSO stock solution in DMSO.
-
In the 96-well plate, add a fixed volume of your pre-warmed complete cell culture medium to each well (e.g., 198 µL).
-
Add a small, consistent volume of each DMSO dilution to the corresponding wells (e.g., 2 µL), ensuring the final DMSO concentration is consistent and non-toxic (e.g., 1%). Include a "media + DMSO only" control.
-
Mix gently by pipetting up and down.
-
Immediately read the absorbance of the plate at 600-650 nm (Time 0).
-
Incubate the plate at 37°C in a CO2 incubator.
-
Read the absorbance at subsequent time points (e.g., 1, 4, and 24 hours).
-
Analysis: An increase in absorbance over time indicates precipitation. The highest concentration that remains clear and shows no significant increase in absorbance is your maximum working soluble concentration under these conditions.
-
Visualization of Signaling Pathways and Workflows
pAkt/MAPK Signaling Pathway
This compound has been shown to induce anti-stress and pro-survival signaling through the activation of the pAkt/MAPK pathway.[4][7] The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified pAkt/MAPK signaling pathway activated by this compound.
Experimental Workflow for Solubility Testing
The following diagram outlines the workflow for determining the maximum soluble concentration of this compound.
Caption: Workflow for determining the maximum soluble concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
"optimizing 2,3-Dihydro-3-methoxywithaferin A dosage for in vitro experiments"
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This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,3-Dihydro-3-methoxywithaferin A (3βmWi-A) in in vitro settings. It includes frequently asked questions (FAQs), troubleshooting guides, and standardized protocols to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3βmWi-A) and how does it differ from Withaferin A (Wi-A)?
A1: this compound is a natural withanolide and a structural analog of Withaferin A, a major bioactive compound from Withania somnifera (Ashwagandha).[1][2] Unlike Withaferin A, which is known for its cytotoxic effects on cancer cells, 3βmWi-A has been shown to lack cytotoxicity and is well-tolerated at higher concentrations in normal cells.[2][3] In fact, it exhibits cytoprotective properties, protecting normal cells against oxidative, chemical, and UV-induced stress.[1][3]
Q2: What are the known biological activities of 3βmWi-A in in vitro models?
A2: While its parent compound Wi-A has potent anti-cancer and anti-metastasis properties, 3βmWi-A has been found to be largely ineffective in these areas.[2][3] Studies show that 3βmWi-A does not inhibit cancer cell migration or invasion and does not significantly affect key proteins involved in metastasis like Vimentin, N-Cadherin, MMPs, or VEGF.[2][3] Its primary reported activity is cytoprotection in normal cells, which is mediated through the induction of anti-stress and pro-survival signaling pathways like pAkt/MAPK.[1]
Q3: What is the recommended solvent for preparing a stock solution of 3βmWi-A?
A3: Like most withanolides, 3βmWi-A is expected to have poor water solubility. The standard solvent for preparing stock solutions for in vitro experiments is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is a typical starting concentration range for in vitro experiments with 3βmWi-A?
A4: Based on available literature, sub-toxic doses of 0.3 µM and 0.6 µM have been used in studies comparing its activity to Withaferin A in cancer cell lines.[3] However, it is well-tolerated at concentrations up to 10-fold higher than cytotoxic doses of Wi-A in normal cells.[1] A preliminary dose-response experiment is crucial. A suggested starting range could be from 0.1 µM to 20 µM to establish the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates in culture medium. | - Final DMSO concentration is too high.- Compound has low solubility in aqueous solutions.- Stock solution was not fully dissolved. | - Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (ideally ≤0.1%) to avoid solvent toxicity.- After diluting the stock solution into the medium, vortex or mix thoroughly immediately before adding to cells.- Warm the stock solution to room temperature and ensure it is completely clear before use. |
| No observable biological effect. | - Concentration is too low.- Incubation time is too short.- The chosen cell line is not responsive to the compound's mechanism.- Compound degradation. | - Perform a wide dose-response curve (e.g., 0.1 µM to 50 µM).- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Since 3βmWi-A is primarily cytoprotective in normal cells, it may show minimal effects in cancer cell viability assays.[2][3] Consider using it in a stress-induction model (e.g., co-treatment with an oxidative agent) in normal cells.[1]- Use freshly prepared dilutions from a properly stored stock solution. |
| High cell death observed across all concentrations (including low doses). | - Error in stock solution concentration calculation.- Contamination of the compound or stock solution.- Cell line is unexpectedly sensitive. | - Verify the molecular weight (502.64 g/mol ) and re-calculate all dilutions.[4]- Use sterile-filtered DMSO to prepare the stock solution and sterile techniques for all dilutions.- Perform a viability assay (e.g., MTT, Trypan Blue) starting from very low, nanomolar concentrations to establish a toxicity baseline. |
| High variability between replicate wells. | - Uneven cell seeding.- Inconsistent compound distribution.- "Edge effects" in the multi-well plate. | - Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.- Mix the plate gently with a swirling motion after adding the compound.- Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill them with sterile PBS or medium instead. |
Experimental Protocols & Data
Data Presentation: Comparative Activity of 3βmWi-A and Withaferin A
The following table summarizes the differential effects of 3βmWi-A and its parent compound, Withaferin A (Wi-A), at common sub-toxic concentrations used in comparative studies.
| Parameter | Withaferin A (Wi-A) | This compound (3βmWi-A) | Cell Lines Tested | Reference |
| Cytotoxicity | Cytotoxic | Lacks cytotoxicity; well-tolerated | Normal & Cancer Cells | [1][2][3] |
| Cell Migration | Dose-dependent inhibition | Ineffective / Inert | U2OS, HT-1080 | [3] |
| Cell Invasion | Potent anti-invasion effect | Ineffective | U2OS, HT-1080 | [3] |
| Vimentin Expression | Downregulation / Aggregation | No significant effect | U2OS | [3] |
| Effect on Normal Cells | Induces oxidative stress | Protects against oxidative, UV, and chemical stress | Normal Cells | [1] |
| Signaling Pathway | Inhibits STAT3, Notch, NF-κB | Activates pAkt/MAPK survival pathway | Various | [1][5][6] |
Protocol: Stock Solution Preparation
-
Determine Molecular Weight: The molecular weight of this compound is 502.64 g/mol .[4]
-
Calculation: To prepare a 10 mM stock solution, dissolve 5.026 mg of the compound in 1 mL of high-purity, sterile DMSO.
-
Dissolution: Add the DMSO to the vial containing the compound. Vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C. Avoid direct light.
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of 3βmWi-A from your DMSO stock in complete culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution. Remember to prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 3βmWi-A or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro dose-response testing.
Signaling Pathway Differences
Caption: Contrasting signaling effects of Wi-A and 3βmWi-A.
References
- 1. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemwhat.com [chemwhat.com]
- 5. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
"preventing degradation of 2,3-Dihydro-3-methoxywithaferin A in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-3-methoxywithaferin A. The following information is designed to help prevent the degradation of the compound in solution and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound and related withanolides in solution?
A1: The stability of withanolides, including this compound, is influenced by several environmental factors. The primary drivers of degradation are exposure to elevated temperature, humidity, and light.[1][2] Studies on the parent compound, Withaferin A, and other withanolides have shown a significant decline in content under accelerated storage conditions (high temperature and humidity).[1][2] Photostability studies also indicate that exposure to light, particularly a combination of UV and visual light, can lead to a loss of compound integrity.[3]
Caption: Key environmental factors leading to compound degradation in solution.
Q2: What are the recommended storage conditions for solid this compound and its prepared solutions?
A2: Proper storage is critical to maintaining the compound's stability.
-
Solid Compound: Store the solid form of this compound in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[4][5][6] Refrigerated conditions (e.g., 4°C) are optimal for long-term storage of related withanolides.[7]
-
Stock Solutions: Prepare stock solutions in a suitable inert solvent (e.g., DMSO). Aliquot the solution into smaller volumes in tightly sealed, light-protecting vials to minimize freeze-thaw cycles and exposure to air and moisture. Store these aliquots at -20°C or -80°C for long-term stability. For short-term use, refrigeration at 4°C may be acceptable, though stability should be verified.
Q3: How should I prepare a stock solution of this compound to maximize its stability?
A3: Follow a careful workflow to prepare solutions. Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) to minimize moisture-related degradation. Work quickly and avoid prolonged exposure to ambient light and temperature. The use of amber vials or tubes wrapped in aluminum foil is highly recommended.
Caption: Recommended workflow for preparing and storing compound solutions.
Q4: What is the expected stability of the compound in solution, and are there any known incompatibilities?
A4: While specific quantitative stability data for this compound is limited, data from related withanolides can provide guidance. Withanolide A in an acetonitrile (B52724)/water solution was found to be stable for over 10 days under HPLC analysis conditions.[3] However, aqueous extracts of Withania somnifera containing Withaferin A and Withanolide A showed a significant decline in content over several months, even under controlled real-time storage conditions.[1][2]
Avoid strong oxidizing agents and acids when handling the compound.[5] The unsaturated lactone and epoxide ring structures present in the parent compound, Withaferin A, are vulnerable to nucleophilic attack, which suggests that solutions with high or low pH should be avoided.[8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution from solid compound. 2. Verify storage conditions (temperature, light protection). 3. Minimize freeze-thaw cycles by using smaller aliquots. |
| Inconsistent experimental results | Partial degradation of the compound in working solutions. | 1. Prepare fresh working solutions from a frozen stock aliquot for each experiment. 2. Avoid leaving working solutions at room temperature or exposed to light for extended periods. |
| Visible changes in solution (e.g., color change, precipitation) | Degradation or poor solubility. | 1. Confirm the solvent is appropriate and of high purity. 2. If precipitation occurs upon dilution into aqueous media, consider using a surfactant or adjusting the final solvent concentration. 3. Discard any solution that shows visible changes. |
Data on Withanolide Stability
The following table summarizes stability data for related withanolides from studies on Withania somnifera extracts. This should be used as a general guideline for this compound.
| Compound | Storage Condition | Observation | Source |
| Withaferin A & Withanolide A | Real-time & Accelerated Storage (unspecified duration) | Significant decline in content; moisture sensitivity and clump formation observed. | [1][2] |
| Withanolide A | Photostability Chamber (UV + Visual Light) | Higher decrease in content compared to control samples stored in the dark. | [3] |
| Withanolide A | In HPLC solution (Acetonitrile:Water) at analyte concentration | Found to be stable for more than 10 days. | [3] |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution by HPLC
This protocol provides a methodology to quantitatively assess the stability of your compound in a specific solvent and storage condition over time.
1. Materials and Equipment:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, Ethanol)
-
HPLC system with a DAD or UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Light-protecting storage vials (e.g., amber glass)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Stock Solution (Time 0):
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL). This is your stock solution.
-
Immediately prepare a dilution of this stock to a suitable concentration for HPLC analysis.
-
-
Initial HPLC Analysis (Time 0):
-
Analyze the freshly prepared dilution by HPLC to obtain the initial peak area, which represents 100% integrity.
-
Example HPLC Conditions (based on methods for related withanolides[3]):
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Detection Wavelength: Scan with DAD and select an optimal wavelength (e.g., ~225 nm).
-
Injection Volume: 20 µL.
-
-
-
Storage of Stock Solution:
-
Aliquot the remaining stock solution into multiple light-protecting vials.
-
Store these aliquots under the desired test condition (e.g., 4°C in the dark, -20°C, room temperature exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one aliquot from storage.
-
Prepare a fresh dilution for HPLC analysis, identical to the Time 0 sample.
-
Run the HPLC analysis under the same conditions.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the compound remaining by comparing the peak area to the peak area at Time 0.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
References
- 1. Physicochemical stability and biological activity of Withania somnifera extract under real-time and accelerated storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability indicating studies on NMITLI 118RT+ (standardized extract of withania somnifera dunal) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Effect of temperature on withanolides in Withania somnifera seeds. [wisdomlib.org]
- 8. jmaps.in [jmaps.in]
"troubleshooting inconsistent results in 2,3-Dihydro-3-methoxywithaferin A assays"
Technical Support Center: 2,3-Dihydro-3-methoxywithaferin A Assays
Welcome to the technical support center for this compound (referred to as 3βmWi-A) assays. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3βmWi-A) and how does it differ from Withaferin A (Wi-A)?
A1: this compound is a natural withanolide and a derivative of Withaferin A (Wi-A), a compound isolated from the plant Withania somnifera.[1][2] While structurally similar, they exhibit different biological activities. Wi-A is known for its cytotoxic effects on cancer cells, while 3βmWi-A is generally less cytotoxic and has been shown to protect normal cells from various stresses by activating pro-survival signaling pathways like pAkt/MAPK.[1][3]
Q2: What are the common applications and assays for 3βmWi-A?
A2: 3βmWi-A is primarily investigated for its cytoprotective and anti-stress properties.[1][3] Common assays include:
-
Cell Viability and Cytotoxicity Assays: (e.g., MTT, SRB, CellTiter-Glo) to assess the effect of the compound on cell proliferation and survival.
-
Western Blotting: To analyze the expression levels of proteins in signaling pathways affected by 3βmWi-A, such as the pAkt/MAPK pathway.[1]
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to determine if the compound induces programmed cell death.
-
Cell Migration and Invasion Assays: To evaluate the effect of the compound on cancer cell metastasis.[4]
-
Reactive Oxygen Species (ROS) Assays: To measure the impact of the compound on oxidative stress.
Q3: What is the mechanism of action of 3βmWi-A?
A3: 3βmWi-A has been shown to induce antistress and pro-survival signaling, primarily through the activation of the pAkt/MAPK pathway.[1][3] This is in contrast to Wi-A, which is known to inhibit pathways like NF-κB and STAT3, leading to apoptosis in cancer cells.[5][6]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | 3βmWi-A, like other withanolides, has limited aqueous solubility.[7] Prepare a high-concentration stock solution in an organic solvent like DMSO and ensure the final concentration of the solvent in your assay medium is low (typically <0.5%) and consistent across all wells. Visually inspect for any precipitation after dilution. |
| Compound Degradation | Withanolides can be sensitive to light, temperature, and pH. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Prepare fresh dilutions for each experiment. |
| Cell Culture Variability | Ensure consistent cell seeding density, passage number, and growth phase. Cells that are too confluent or too sparse can respond differently to treatment. |
| Assay-Specific Issues | For MTT assays, high concentrations of certain compounds can interfere with the formazan (B1609692) product formation. Consider using an alternative assay like SRB or CellTiter-Glo. |
Issue 2: No significant effect observed in experiments where an effect is expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Compound or Low Purity | Verify the identity and purity of your 3βmWi-A sample using analytical techniques like HPLC or mass spectrometry. |
| Suboptimal Concentration Range | Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line and assay. |
| Inappropriate Time-Point | The biological effects of 3βmWi-A may be time-dependent. Conduct a time-course experiment to identify the optimal incubation time. |
| Cell Line Resistance | The response to 3βmWi-A can be cell-line specific. Consider testing your hypothesis in a different cell line. |
Issue 3: High background or variability in Western blot results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Antibody Quality | Use a validated antibody specific for your target protein. Titrate the antibody to determine the optimal concentration. |
| Inconsistent Protein Loading | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Use a loading control (e.g., β-actin, GAPDH) to normalize your results. |
| Suboptimal Lysis Buffer | Use a lysis buffer that is appropriate for your target protein and contains protease and phosphatase inhibitors. |
| Inefficient Transfer | Optimize the transfer conditions (time, voltage, membrane type) for your protein of interest. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3βmWi-A from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Treat the cells with varying concentrations of the compound for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for pAkt
-
Cell Lysis: Treat cells with 3βmWi-A for the desired time. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against pAkt (and total Akt as a control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Figure 1: Troubleshooting Workflow for Inconsistent Cell Viability Results
Figure 2: Simplified Signaling Pathway of 3βmWi-A
References
- 1. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-dihydro-3beta-methoxy withaferin A | C29H42O7 | CID 10767792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity. | Semantic Scholar [semanticscholar.org]
- 4. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
"identifying and minimizing off-target effects of 2,3-Dihydro-3-methoxywithaferin A"
Welcome to the technical support center for 2,3-Dihydro-3-methoxywithaferin A (3βmWi-A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing off-target effects during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Understanding the Unique Profile of this compound
It is critical to understand that this compound is a derivative of Withaferin A (Wi-A) but possesses a distinct biological activity profile. Unlike Wi-A, which is known for its cytotoxic and anti-cancer properties, 3βmWi-A generally lacks cytotoxicity and has been shown to exhibit cytoprotective effects. Therefore, the concept of "on-target" and "off-target" for this molecule depends heavily on the desired experimental outcome.
Frequently Asked Questions (FAQs)
Q1: I am not observing any cytotoxicity in my cancer cell lines with this compound, even at high concentrations. Is my compound inactive?
A1: Not necessarily. This compound has been shown to lack the cytotoxic effects of its parent compound, Withaferin A.[1][2] It is generally well-tolerated in cells at higher concentrations.[1][2][3] Its primary activities appear to be cytoprotective and modulatory, rather than cytotoxic.[3][4]
Q2: What are the known biological activities of this compound?
A2: The primary reported activities include:
-
Cytoprotection: It protects normal cells from oxidative, chemical, and UV-induced stress.[1][2][3][4]
-
Pro-survival Signaling: It has been shown to activate the pAkt/MAPK signaling pathway, which is involved in cell survival.[3][4]
-
Circadian Rhythm Modulation: Recent studies have identified RAR-Related Orphan Receptor α (RORα) as a target, through which it can lengthen the period of the circadian clock.
Q3: What are the known molecular targets of this compound?
A3: Compared to Withaferin A, this compound has a different target profile. It has been shown to have weak binding to vimentin (B1176767) and heterogeneous nuclear ribonucleoprotein K (hnRNP-K), which are targets of Withaferin A's anti-metastatic activity.[1] A confirmed direct target is the RAR-Related Orphan Receptor α (RORα).
Q4: How can I identify the primary ("on-target") effect of this compound in my experimental system?
A4: Identifying the primary target in your specific model is crucial. A recommended approach is to use unbiased, genome-wide techniques. A general workflow is outlined below.
Troubleshooting Guides
Problem 1: Difficulty in Validating a Primary Target
| Symptom | Possible Cause | Suggested Solution |
| No clear "hits" from affinity purification-mass spectrometry. | - Compound is not effectively binding to the affinity resin.- Target protein is of low abundance.- Interaction is weak and lost during washing steps. | - Vary the linker and attachment point of the compound to the resin.- Use a more sensitive mass spectrometer.- Perform cross-linking to stabilize the interaction before purification. |
| Inconsistent results in cellular thermal shift assays (CETSA). | - Poor cell lysis.- Compound is not cell-permeable.- Insufficient target engagement at the tested concentration. | - Optimize the lysis buffer and protocol.- Verify cell permeability using analytical methods.- Perform a dose-response curve for target engagement. |
| Genetic knockdown of the putative target does not abolish the compound's effect. | - The observed effect is due to an off-target.- There is functional redundancy with other proteins.- The compound has multiple primary targets. | - Perform a double knockdown of the target and its closest homologues.- Use a target-null cell line for phenotypic screening.- Consider that the compound may be polypharmacological. |
Problem 2: Observing Unexpected Phenotypes
| Symptom | Possible Cause | Suggested Solution |
| The compound induces a phenotype that is inconsistent with its known cytoprotective role (e.g., mild cell cycle arrest). | - This may be a true off-target effect.- The phenotype is context-dependent (cell type, culture conditions).- The compound is degrading or being metabolized. | - Perform kinase screening and other broad profiling assays to identify potential off-targets.- Test the compound in multiple cell lines and under different growth conditions.- Assess the stability of the compound in your culture medium using HPLC or LC-MS. |
| Effects are only seen at very high concentrations. | - The observed effect is likely due to off-target binding or non-specific effects.- The compound has low potency for this particular phenotype. | - Focus on effects observed at lower, more pharmacologically relevant concentrations.- Attempt to identify a more sensitive cell line or assay.- Consider chemical modification of the compound to improve potency. |
Quantitative Data Summary
Due to the limited number of studies focusing specifically on the quantitative bioactivity of this compound, extensive tables of IC50 values across multiple cancer cell lines are not available, primarily because the compound is largely non-cytotoxic. The table below summarizes the conceptual differences in activity compared to Withaferin A.
| Parameter | Withaferin A (Wi-A) | This compound (3βmWi-A) | Reference |
| General Activity | Cytotoxic, Anti-metastatic | Cytoprotective, Non-cytotoxic | [1][2][3][4] |
| Binding to Vimentin | Strong | Weak / Ineffective | [1] |
| Binding to hnRNP-K | Strong | Weak / Ineffective | [1] |
| Effect on Normal Cells | Induces Oxidative Stress | Protects Against Stress | [3][4] |
| Signaling Pathway Modulation | Varies (often pro-apoptotic) | Activation of pAkt/MAPK (pro-survival) | [3][4] |
Key Signaling Pathway: pAkt/MAPK Activation
The cytoprotective effects of this compound have been linked to the activation of the pro-survival pAkt/MAPK signaling pathway.
Detailed Experimental Protocols
Protocol 1: Affinity-Based Target Identification using Pull-Down Assay
Objective: To identify proteins that directly bind to this compound from a cell lysate.
Materials:
-
This compound
-
NHS-activated Sepharose beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Cell line of interest
Methodology:
-
Compound Immobilization:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation (e.g., a carboxylic acid or amine).
-
Covalently couple the derivative to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads with no compound.
-
-
Cell Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest and wash cells with cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (proteome).
-
-
Affinity Pull-Down:
-
Incubate the cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with wash buffer to remove non-specific binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise unique protein bands that appear in the compound lane but not the control lane.
-
Identify the proteins using mass spectrometry (e.g., LC-MS/MS).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to a specific target protein within intact cells.
Materials:
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Intact cells expressing the target protein
-
PBS
-
Equipment for heating samples precisely (e.g., PCR thermocycler)
-
Equipment for protein analysis (e.g., Western blot apparatus)
-
Antibody against the target protein
Methodology:
-
Compound Treatment:
-
Treat cultured cells with the desired concentration of this compound or vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.
-
Collect the supernatant.
-
-
Analysis:
-
Analyze the amount of soluble target protein in each sample using Western blotting.
-
A positive result is indicated by a shift in the melting curve, where the target protein remains soluble at higher temperatures in the presence of the compound compared to the vehicle control.
-
References
- 1. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caithnessbiotechnologies.com [caithnessbiotechnologies.com]
Technical Support Center: Enhancing In Vivo Bioavailability of 2,3-Dihydro-3-methoxywithaferin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of 2,3-Dihydro-3-methoxywithaferin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does its biological activity compare to Withaferin A?
This compound is a naturally occurring derivative of Withaferin A, a prominent withanolide found in Withania somnifera (Ashwagandha). Structurally, it is closely related to Withaferin A. However, studies have shown that this compound exhibits different biological activities. For instance, it has been reported to lack the cytotoxic and anti-metastatic potency of Withaferin A.[1][2] In contrast, it has been shown to protect normal cells from various stresses.[3][4]
Q2: What are the main challenges in achieving adequate in vivo bioavailability for this compound?
While specific data on this compound is limited, based on the properties of its parent compound, Withaferin A, the primary challenges likely include:
-
Poor Aqueous Solubility: Like many withanolides, it is expected to have low solubility in water, which can limit its dissolution in the gastrointestinal tract and subsequent absorption.
-
First-Pass Metabolism: The compound may be subject to significant metabolism in the liver before reaching systemic circulation, reducing its bioavailability.
-
Chemical Instability: The stability of the compound in the gastrointestinal environment (e.g., varying pH) could be a concern.
Q3: What are some promising formulation strategies to enhance the bioavailability of this compound?
Several formulation strategies, proven effective for poorly soluble drugs like Withaferin A, can be applied.[5] These include:
-
Nanoparticle-based Delivery Systems: Encapsulating the compound in polymeric nanoparticles (e.g., PLGA) or lipid-based nanocarriers can improve solubility, protect it from degradation, and facilitate absorption.[6]
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers can enhance the dissolution rate of the compound.
-
Micronization: Reducing the particle size of the drug substance increases the surface area available for dissolution.[5]
-
Complexation with Cyclodextrins: This can improve the aqueous solubility of the compound.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of the compound. | 1. Characterize Solubility: Determine the solubility of the compound in various biorelevant media (e.g., simulated gastric and intestinal fluids). 2. Formulation Enhancement: Develop and test different formulations such as nanoparticles, solid dispersions, or lipid-based systems to improve solubility and dissolution.[5][6] |
| Extensive first-pass metabolism. | 1. In Vitro Metabolism Study: Conduct studies with liver microsomes to assess the metabolic stability of the compound. 2. Co-administration with Inhibitors: If metabolism is significant, consider co-administration with a safe inhibitor of the relevant metabolic enzymes (for research purposes only). |
| Poor absorption across the intestinal epithelium. | 1. Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to evaluate the intestinal permeability of the compound. 2. Incorporate Permeation Enhancers: If permeability is low, consider incorporating GRAS (Generally Recognized As Safe) permeation enhancers into the formulation. |
Issue 2: Difficulty in Detecting and Quantifying this compound in Biological Samples
| Possible Cause | Troubleshooting Step |
| Low plasma concentrations of the analyte. | 1. Optimize Analytical Method: Develop a highly sensitive bioanalytical method using LC-MS/MS.[7][8] Ensure proper optimization of mass spectrometry parameters. 2. Sample Preparation: Refine the sample preparation technique (e.g., solid-phase extraction, liquid-liquid extraction) to concentrate the analyte and remove interfering substances.[9] |
| Analyte degradation during sample collection, processing, or storage. | 1. Stability Studies: Perform stability studies of the analyte in the biological matrix (e.g., plasma, tissue homogenates) at different temperatures and conditions (freeze-thaw cycles). 2. Use of Stabilizers: If instability is observed, add appropriate stabilizers or enzyme inhibitors to the collection tubes. |
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following table provides example parameters for Withaferin A-loaded nanoparticles as a reference for formulation development.
| Parameter | Withaferin A-PLGA Nanoparticles[6] |
| Particle Size | 121 ± 2 nm |
| Zeta Potential | -25 mV |
| Drug Loading Efficiency | 54% (at 500 µg/ml concentration) |
| In Vitro Release | Sustained release profile |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles
This protocol is adapted from methods used for Withaferin A.[6]
-
Preparation of Organic Phase: Dissolve a known amount of this compound and PLGA in a suitable organic solvent (e.g., acetone (B3395972) or dichloromethane).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug. Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
This is a general protocol based on standard bioanalytical methods.[7][9]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
Caption: Workflow for improving the bioavailability of a poorly soluble compound.
Caption: Putative cytoprotective signaling pathway of this compound.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic 2,3-Dihydro-3-methoxywithaferin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 2,3-Dihydro-3-methoxywithaferin A. Our goal is to help you identify and resolve common issues related to batch-to-batch variability to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values in our cell-based assays with different batches of synthetic this compound. What are the likely causes?
A1: Batch-to-batch variability in biological assays is a frequent challenge with synthetic compounds and can arise from several factors. The most common causes include:
-
Purity Profile Differences: The presence of unreacted starting materials (e.g., withaferin A), by-products from the synthesis, or residual solvents can significantly alter the compound's biological activity.
-
Presence of Stereoisomers: The synthesis of this compound involves the creation of a new stereocenter at the C-3 position. Different batches may contain varying ratios of diastereomers, which can possess different biological activities.
-
Compound Degradation: Improper storage or handling can lead to degradation of the compound, resulting in decreased potency. Withanolides can be sensitive to factors like light, temperature, and pH.
-
Physical Properties: Variations in the physical state of the solid compound, such as crystallinity or particle size, can affect its solubility and dissolution rate in assay media, leading to inconsistencies.
Q2: How can we verify the quality and consistency of a new batch of this compound?
A2: Implementing a robust in-house quality control (QC) process for each new batch is critical. We recommend the following analytical tests:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and identify any potential impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and stereochemistry.
-
Solubility Testing: To ensure consistent solubility in your experimental solvent (e.g., DMSO).
Q3: We suspect our compound may be degrading. What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For stock solutions in solvents like DMSO, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. The stability of withanolides in solution can be limited, so it is best to use freshly prepared dilutions for experiments.
Q4: Could the presence of residual withaferin A in our batch of this compound affect our experimental results?
A4: Absolutely. Withaferin A is a biologically active compound with its own distinct pharmacological profile, including cytotoxic and anti-inflammatory effects.[1] The presence of even small amounts of withaferin A as an impurity can lead to confounding results and misinterpretation of the biological activity of this compound. HPLC analysis is essential to quantify the level of any residual withaferin A.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Between Batches
| Possible Cause | Troubleshooting Step | Recommended Action |
| Varying Purity Levels | 1. Re-analyze Purity: Analyze all batches (old and new) side-by-side using HPLC. | 2. Quantify Impurities: Identify and quantify major impurities. Compare the impurity profiles between batches. |
| Presence of Diastereomers | 1. Chiral Chromatography: If available, use chiral HPLC to separate and quantify the different diastereomers. | 2. High-Field NMR: Analyze the batches using high-field NMR to look for differences in the signals corresponding to the C-3 methoxy (B1213986) group and surrounding protons, which may indicate different diastereomeric ratios. |
| Compound Degradation | 1. Analyze for Degradants: Use HPLC-MS to look for potential degradation products in the problematic batch. | 2. Fresh Stock: Prepare a fresh stock solution from the solid material and repeat the experiment. |
Issue 2: Poor Solubility or Precipitation in Assay Media
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incomplete Dissolution of Stock Solution | 1. Visual Inspection: Carefully inspect the DMSO stock solution for any undissolved particles. | 2. Sonication/Vortexing: Gently sonicate or vortex the stock solution to ensure complete dissolution. |
| Precipitation upon Dilution in Aqueous Media | 1. Lower Final Concentration: Test a lower final concentration of the compound in your assay. | 2. Increase DMSO Concentration: If your experimental system allows, slightly increase the final percentage of DMSO in the assay media (typically not exceeding 0.5%). |
Data Presentation
Table 1: Example HPLC Purity Analysis of Three Batches of this compound
| Batch ID | Purity (%) by HPLC (227 nm) | Major Impurity 1 (Retention Time) | Major Impurity 2 (Retention Time) |
| Batch A | 98.5 | 1.2% (Withaferin A) | 0.3% (Unknown) |
| Batch B | 95.2 | 3.5% (Withaferin A) | 1.3% (Unknown) |
| Batch C | 99.1 | 0.5% (Withaferin A) | 0.4% (Unknown) |
Table 2: Example Biological Activity of Three Batches in a Cancer Cell Line Viability Assay
| Batch ID | IC50 (µM) |
| Batch A | 1.5 |
| Batch B | 0.8 |
| Batch C | 1.4 |
Note: The lower IC50 value for Batch B correlates with its higher percentage of the more cytotoxic withaferin A impurity.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for the purity analysis of this compound. The specific conditions may need to be optimized for your particular instrument and column.
-
Instrumentation: HPLC system with a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-20 min: 30% to 100% B (linear gradient)
-
20-25 min: 100% B
-
25-26 min: 100% to 30% B
-
26-30 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol (B129727) or acetonitrile.
-
Injection Volume: 10 µL.
-
Analysis: Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is an example of a cell-based assay where batch-to-batch variability might be observed.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Mandatory Visualization
Caption: Workflow for quality control and troubleshooting of synthetic compounds.
Caption: Potential sources of batch-to-batch variability and their impact.
References
Technical Support Center: Optimizing Incubation Times for 2,3-Dihydro-3-methoxywithaferin A Treatment
Welcome to the technical support center for 2,3-Dihydro-3-methoxywithaferin A (also known as 3βmWi-A). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols, with a specific focus on incubation times. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro studies.
FAQs and Troubleshooting Guides
Q1: I treated my cancer cell line with this compound, but I don't observe any significant cytotoxicity, even at high concentrations and after 48-72 hours of incubation. Is my compound inactive?
A1: It is highly likely your compound is active and the observation is expected. Unlike its structural analog Withaferin A (Wi-A), this compound (3βmWi-A) is characterized by a lack of significant cytotoxicity against cancer cells.[1][2] Studies have shown that 3βmWi-A is well-tolerated by cells at concentrations where Wi-A is highly toxic.[3] The primary activity of 3βmWi-A is not to induce cell death, but rather to provide cytoprotection against various stressors.[3]
Troubleshooting Steps:
-
Confirm the Identity of Your Compound: Ensure that you are using this compound and not Withaferin A.
-
Switch to a Relevant Assay: Instead of a cytotoxicity assay, consider an assay that measures the cytoprotective effects of your compound. For example, you can pre-treat your cells with 3βmWi-A for various incubation times before exposing them to a known stressor (e.g., oxidative stress, UV radiation).
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Positive Control: If you have access to Withaferin A, you can use it as a positive control in a cytotoxicity assay to confirm that your cell line is responsive to withanolides.
Q2: I am trying to use this compound to protect my cells from oxidative stress, but the protective effect is inconsistent. How critical is the pre-incubation time?
A2: The pre-incubation time is a critical parameter for observing the cytoprotective effects of this compound. The compound works by activating endogenous pro-survival signaling pathways, such as the pAkt/MAPK pathway, which takes time.[3] If the pre-incubation time is too short, the cellular machinery may not be sufficiently prepared to counteract the induced stress.
Troubleshooting Steps:
-
Optimize Pre-incubation Time: We recommend performing a time-course experiment where you vary the pre-incubation time with 3βmWi-A before applying the stressor. Suggested time points for testing include 1, 6, 12, and 24 hours.
-
Monitor Pathway Activation: To correlate the protective effect with the mechanism of action, you can perform western blots for phosphorylated Akt (pAkt) and phosphorylated ERK (pERK) at different pre-incubation time points. An increase in the levels of these proteins will indicate the activation of the protective pathway.
-
Control for Compound Stability: Ensure that your compound is stable in your cell culture medium over the duration of the pre-incubation.
Q3: At what time point should I expect to see maximum activation of the pAkt/MAPK pathway after treatment with this compound?
A3: While specific kinetic data for this compound is not extensively published, based on the general kinetics of signaling pathway activation by small molecules, you can expect to see an increase in the phosphorylation of Akt and ERK within a few hours of treatment.
Recommended Experimental Approach: To determine the optimal time point for your specific cell line and experimental conditions, we recommend a time-course experiment. You can treat your cells with 3βmWi-A and harvest cell lysates at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs) for western blot analysis of pAkt and pERK. This will provide a kinetic profile of pathway activation.
Data Presentation
Table 1: Comparative Activity of Withaferin A (Wi-A) and this compound (3βmWi-A)
| Feature | Withaferin A (Wi-A) | This compound (3βmWi-A) | Reference |
| Cytotoxicity | High | Low to negligible | [1][2] |
| Cell Migration Inhibition | Yes | No | [2] |
| p53 Pathway Activation | Yes | No | [1] |
| Oxidative Stress Induction | Yes | No (in normal cells) | [3] |
| pAkt/MAPK Pathway Activation | No | Yes | [3] |
| Primary Activity | Anticancer, Pro-apoptotic | Cytoprotective, Pro-survival | [3] |
Experimental Protocols
Protocol 1: Time-Course Analysis of pAkt and pERK Activation by this compound
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Cell Seeding: Seed your cells of interest in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
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Treatment: Treat the cells with the desired concentration of this compound.
-
Time Points: Harvest cell lysates at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against pAkt (Ser473), total Akt, pERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated proteins at each time point.
Protocol 2: Optimizing Pre-incubation Time for Cytoprotection against Oxidative Stress
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Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a viability assay (e.g., MTT, PrestoBlue).
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Pre-incubation: Treat the cells with a range of concentrations of this compound for different durations (e.g., 1, 6, 12, 24 hours). Include vehicle-only control wells.
-
Induction of Oxidative Stress: After the pre-incubation period, add a stress-inducing agent (e.g., H₂O₂, menadione) to the wells (except for the negative control wells) at a pre-determined toxic concentration.
-
Stress Incubation: Incubate the cells with the stressor for a duration sufficient to induce significant cell death in the absence of the protective agent (this should be optimized beforehand).
-
Cell Viability Assay: After the stress incubation, perform a cell viability assay according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated, unstressed control. Plot cell viability against the pre-incubation time for each concentration of 3βmWi-A to determine the optimal pre-incubation period.
Mandatory Visualization
Caption: pAkt/MAPK signaling pathway activated by this compound.
Caption: Workflow for optimizing pre-incubation time for cytoprotective effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Studying 2,3-Dihydro-3-methoxywithaferin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-3-methoxywithaferin A (also referred to as 3βmWi-A). This resource is designed to address specific issues that may be encountered during experiments and to provide guidance on appropriate control experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in activity between this compound (3βmWi-A) and its parent compound, Withaferin A (Wi-A)?
A1: this compound (3βmWi-A) and Withaferin A (Wi-A) exhibit contrasting biological activities. While Wi-A is known for its potent cytotoxic effects on cancer cells, 3βmWi-A is significantly less cytotoxic and can even be cytoprotective for normal cells against various stressors such as oxidative, UV radiation, and chemical stresses.[1][2] The anticancer and anti-metastasis potency of 3βmWi-A is attenuated compared to Wi-A.[3]
Q2: Why is Withaferin A a necessary control when studying this compound?
A2: Due to their structural similarity and opposing effects, Withaferin A serves as an essential positive control to ensure that the experimental setup can detect the expected cytotoxic and anti-cancer effects. The lack of activity with 3βmWi-A in certain assays is meaningful only when Wi-A shows a potent effect in the same assay, confirming the differential activity of the two compounds.[4]
Q3: What are the known molecular targets of Withaferin A that are not significantly affected by this compound?
A3: Withaferin A has been shown to bind to vimentin (B1176767) and heterogeneous nuclear ribonucleoprotein K (hnRNP-K), leading to the downregulation of their effector proteins, MMPs and VEGF, which are involved in cancer cell metastasis.[3][4] In contrast, 3βmWi-A shows ineffective binding to these targets.[3][4] Additionally, Wi-A can activate the p53 tumor suppressor and oxidative stress pathways in cancer cells, an effect that is attenuated with 3βmWi-A.
Q4: What is the proposed mechanism for the cytoprotective effects of this compound in normal cells?
A4: this compound is reported to induce anti-stress and pro-survival signaling through the activation of the pAkt/MAPK pathway in normal cells.[1][2] This pathway activation helps protect cells from various stressors.
Troubleshooting Guides
Issue 1: No significant cytotoxicity observed with this compound in cancer cell lines.
-
Possible Cause: This is the expected outcome. This compound has been shown to lack significant cytotoxicity towards cancer cells, unlike its parent compound Withaferin A.[3][4]
-
Troubleshooting Steps & Control Experiments:
-
Positive Control: Run a parallel experiment with Withaferin A. You should observe significant cytotoxicity with Wi-A. The lack of cytotoxicity with 3βmWi-A is a valid result when the positive control works as expected.
-
Cell Line Viability: Ensure your cancer cell lines are healthy and proliferating optimally. Perform a standard cell viability assay (e.g., MTT, trypan blue exclusion) on untreated cells to confirm their health.
-
Concentration Range: Use a sufficiently wide range of concentrations for both compounds. For initial screening, a range from 0.1 µM to 50 µM is recommended.
-
Issue 2: Unexpected cytotoxicity observed with this compound.
-
Possible Cause:
-
Compound purity may be an issue.
-
The solvent (e.g., DMSO) concentration may be too high.
-
The specific cell line may have an unusual sensitivity.
-
-
Troubleshooting Steps & Control Experiments:
-
Purity Check: If possible, verify the purity of your 3βmWi-A sample using techniques like HPLC.
-
Solvent Control: Run a vehicle control with the same concentration of the solvent used to dissolve the compound. The solvent alone should not cause significant cytotoxicity.
-
Literature Review: Check the literature for studies using 3βmWi-A on your specific cell line to see if any unusual sensitivity has been reported.
-
Test in Normal Cells: As 3βmWi-A is known to be cytoprotective in normal cells, you can test its effect on a non-cancerous cell line (e.g., normal human fibroblasts) as a negative control for cytotoxicity.[1]
-
Issue 3: No effect on cell migration or invasion with this compound.
-
Possible Cause: This is the expected result. 3βmWi-A has been shown to lack anti-metastasis potency.[3][4]
-
Troubleshooting Steps & Control Experiments:
-
Positive Control for Anti-Migration: Use Withaferin A as a positive control. Wi-A should inhibit cell migration and invasion in your assay (e.g., wound healing assay, transwell invasion assay).[4]
-
Assay Validation: Ensure your migration/invasion assay is working correctly. Use a known inducer of migration/invasion for your cell line if applicable.
-
Endpoint Analysis: For wound healing assays, ensure you are analyzing the results at appropriate time points (e.g., 0, 24, and 48 hours).
-
Experimental Protocols & Data
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound and Withaferin A.
Methodology:
-
Seed cancer cells (e.g., U2OS, MDA-MB-231, MCF7, HT-1080) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[4]
-
Treat the cells with increasing concentrations of this compound (e.g., 0.3, 0.6 µM) and Withaferin A (e.g., 0.3, 0.6 µM) for 48 hours.[4] Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Expected Quantitative Data:
| Compound | Cell Line | Concentration | Expected Cell Viability |
| This compound | U2OS | 0.6 µM | ~100%[4] |
| Withaferin A | U2OS | 0.6 µM | Significantly reduced[4] |
Wound Healing Assay
Objective: To evaluate the effect of this compound and Withaferin A on cancer cell migration.
Methodology:
-
Grow cancer cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
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Add fresh medium containing sub-toxic concentrations of this compound (e.g., 0.3, 0.6 µM) or Withaferin A (e.g., 0.3, 0.6 µM).[4] Include a vehicle control.
-
Capture images of the wound at 0, 24, and 48 hours.[4]
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
Expected Quantitative Data:
| Compound | Cell Line | Time Point | Expected Wound Closure |
| This compound | U2OS | 48 hours | Similar to control[4] |
| Withaferin A | U2OS | 48 hours | Significantly inhibited[4] |
Visualizations
Caption: Experimental workflow for comparative studies.
Caption: Contrasting signaling pathways of Wi-A and 3βmWi-A.
References
- 1. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity. | Semantic Scholar [semanticscholar.org]
- 3. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Autofluorescence of 2,3-Dihydro-3-methoxywithaferin A in Imaging Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the autofluorescence of 2,3-Dihydro-3-methoxywithaferin A and other natural products in imaging assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
A: Autofluorescence is the natural fluorescence emitted by various biological structures or molecules within cells and tissues when they are excited by light.[1][2] This intrinsic fluorescence is not related to any specific fluorescent labels used in an experiment.[1] It becomes a significant problem when its emission spectrum overlaps with that of the fluorophores you are trying to detect, as it can mask the true signal, reduce the signal-to-noise ratio, and lead to misinterpretation of data or false-positive results.[3][4]
Q2: Is this compound expected to be autofluorescent?
Q3: What are the common sources of autofluorescence in my samples?
A: Autofluorescence can originate from several sources:
-
Endogenous Molecules: Molecules like NADH, flavins, collagen, and elastin (B1584352) are naturally fluorescent.[2][7]
-
Lipofuscin: These are granules of oxidized proteins and lipids that accumulate in aging cells and are highly autofluorescent across a broad spectrum.[8][9]
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Fixatives: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in tissues to create fluorescent products.[1][4]
-
Red Blood Cells: The heme groups in red blood cells can cause significant autofluorescence.[8]
-
Culture Media Components: Phenol (B47542) red and some components of fetal bovine serum (FBS) can be fluorescent.[10]
Q4: How can I initially check for autofluorescence in my experiment?
A: Always include an unstained, untreated control sample in your experimental setup.[1] Image this control sample using the same settings (laser power, gain, filter sets) that you use for your labeled samples. Any signal detected in this control is due to autofluorescence. This will help you determine the intensity and spectral properties of the background signal.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating autofluorescence issues during your imaging experiments.
Issue: High background fluorescence is observed across multiple channels in my unstained control sample.
This indicates a significant autofluorescence problem. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for autofluorescence.
Step 1: Characterize the Autofluorescence
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Action: Use a spectral confocal microscope or a standard microscope with a broad range of filter sets to determine the emission spectrum of your unstained sample.
-
Rationale: Knowing the spectral profile of the autofluorescence will help you choose fluorophores that are spectrally distinct from the background.[3][7] Autofluorescence is often strongest in the shorter wavelength regions (blue and green).[8]
Step 2: Experimental Protocol Optimization (Pre-Acquisition)
If the autofluorescence is manageable, simple changes to your protocol can be highly effective.
-
Change Fixation Method: If using aldehyde-based fixatives, consider switching to an organic solvent like ice-cold methanol (B129727) or ethanol (B145695), which may induce less autofluorescence.[10]
-
Perfusion: If working with tissues, perfuse the animal with PBS before fixation to remove red blood cells, a major source of autofluorescence.[1]
-
Reagent Selection:
Step 3: Active Mitigation Techniques (Pre-Acquisition)
If protocol optimization is insufficient, active quenching or bleaching methods may be necessary.
-
Chemical Quenching: For fixed cells or tissues, especially those with high lipofuscin content, chemical quenchers can be very effective.[11]
-
Sudan Black B: A lipophilic dye that effectively quenches lipofuscin autofluorescence.[1][8] However, it can introduce its own background in the far-red channels, so this must be considered when selecting fluorophores.[1][8]
-
Commercial Reagents: Products like TrueBlack® or Vector® TrueVIEW™ are designed to quench autofluorescence from various sources, including lipofuscin and collagen, often with less off-target fluorescence than Sudan Black B.[4][8][12]
-
-
Photobleaching: Intentionally exposing your sample to high-intensity light before labeling can destroy the endogenous fluorescent molecules.[13] This method is cost-effective but requires careful optimization to avoid damaging the tissue or epitopes of interest.[13][14]
Step 4: Image Acquisition and Post-Processing Strategies
These methods separate the desired signal from the autofluorescence signal during or after imaging.
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Spectral Imaging and Linear Unmixing: This is a powerful computational technique available on many modern confocal microscopes.[15] The microscope acquires a full emission spectrum at each pixel. By providing a "reference" spectrum of the autofluorescence (from your unstained control) and the spectra of your specific fluorophores, an algorithm can computationally separate the signals.[15][16][17]
Caption: The concept of spectral unmixing.
-
Computational Subtraction: If spectral unmixing is not available, a simpler form of background subtraction can be performed.[3] Acquire an image of your unstained control sample (the "autofluorescence" image) and an image of your stained sample. Using software like ImageJ, you can subtract the autofluorescence image from your stained image.[3][18] This method is less precise than spectral unmixing and can sometimes reduce the true signal intensity.[3]
Data Summary Tables
Table 1: Comparison of Autofluorescence Mitigation Techniques
| Technique | Principle | Sample Type | Pros | Cons |
| Fluorophore Selection | Avoid spectral overlap | Live & Fixed | Simple, non-invasive | May not be possible for all targets; far-red detectors needed |
| Photobleaching | Destroy endogenous fluorophores with light | Mostly Fixed | Cost-effective, simple setup[13] | Time-consuming; can damage tissue/antigens[14] |
| Sudan Black B | Chemical quenching of lipophilic molecules | Fixed | Very effective for lipofuscin[11] | Can introduce background in red/far-red channels[8] |
| Commercial Quenchers | Proprietary chemical quenching | Fixed | Optimized for broad effectiveness; less background than SBB[12] | Higher cost |
| Spectral Unmixing | Computational signal separation | Live & Fixed | Highly specific; separates multiple overlapping signals[15] | Requires specialized microscope and software[16] |
| Image Subtraction | Computational background removal | Live & Fixed | Widely accessible (e.g., ImageJ)[3] | Can reduce true signal; less accurate than unmixing[3] |
Table 2: Common Endogenous Autofluorescent Species
| Molecule | Typical Excitation Max (nm) | Typical Emission Max (nm) | Location |
| Collagen / Elastin | 360-400 | 440-500 | Extracellular matrix |
| NADH / NADPH | 340-360 | 450-470 | Mitochondria, Cytosol |
| Flavins (FAD, FMN) | 440-460 | 520-540 | Mitochondria |
| Lipofuscin | 360-480 | 500-650 (Broad) | Lysosomes (especially in aged cells)[8] |
| Red Blood Cells | Broad (Soret band ~415) | 580-650 (Broad) | Blood vessels |
Key Experimental Protocols
Protocol 1: Sudan Black B Staining for Fixed Samples
This protocol is for quenching autofluorescence, particularly from lipofuscin, in fixed cells or tissue sections.[11][19]
-
Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours in the dark to dissolve completely.[19] Filter the solution before use.
-
Staining: After completing your immunofluorescence staining protocol (including secondary antibodies and washes), incubate the slides with the Sudan Black B solution for 10-20 minutes at room temperature.[19]
-
Washing: To remove excess Sudan Black B, wash the slides thoroughly. Perform three washes of 5 minutes each in PBS.[19] Some protocols recommend a brief rinse in 70% ethanol followed by PBS washes.
-
Mounting: Mount the coverslip using an aqueous antifade mounting medium.
-
Imaging: Proceed to image. Be aware that Sudan Black B may increase background in far-red channels.[8]
Protocol 2: Pre-Staining Photobleaching
This protocol is used to reduce autofluorescence before the addition of any fluorescent labels.[13]
-
Sample Preparation: Prepare your fixed tissue sections or cells on slides as you normally would, up to the point of antibody incubation.
-
Apparatus Setup: Place the slides on the stage of a fluorescence microscope or inside a light box equipped with a broad-spectrum, high-intensity lamp (e.g., mercury arc lamp or LED).[13]
-
Photobleaching: Expose the samples to continuous, high-intensity illumination. The duration can range from 1-2 hours to overnight, depending on the sample type and severity of autofluorescence.[14][20] A cooling stage may be necessary to prevent heat damage to the tissue.[20]
-
Verification: Periodically check a control slide under the microscope to monitor the reduction in background fluorescence.
-
Staining: Once the autofluorescence is sufficiently reduced, proceed with your standard immunofluorescence staining protocol.
Protocol 3: Workflow for Spectral Unmixing
This protocol outlines the general steps for using spectral unmixing to remove autofluorescence.
-
Prepare Control Samples: You will need three types of samples:
-
An unstained sample (for the autofluorescence reference spectrum).[17]
-
A sample stained only with your fluorophore of interest (for its reference spectrum). If using multiple fluorophores, a singly-stained sample for each is required.
-
Your fully stained experimental sample.
-
-
Acquire Reference Spectra:
-
Place the unstained sample on the microscope. Using the spectral detector, acquire an image and generate the emission spectrum for the autofluorescence. Save this spectrum.[21]
-
Repeat this process for each of your singly-stained samples to generate and save the reference spectrum for each fluorophore.
-
-
Acquire Experimental Image: Image your fully stained experimental sample using the same spectral detection settings. This will generate a "mixed" image containing signals from your fluorophore(s) and autofluorescence.
-
Perform Unmixing: In the microscope software, open the mixed image. Apply the linear unmixing function, loading the previously saved reference spectra for autofluorescence and your fluorophore(s).[16][21]
-
Analyze Results: The software will generate new images, with the signal for each component separated into its own channel. The channel corresponding to your fluorophore should now be free of autofluorescence contamination.[21]
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 3. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 5. Withaferin A—A Promising Phytochemical Compound with Multiple Results in Dermatological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-dihydro-3beta-methoxy withaferin A | C29H42O7 | CID 10767792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 8. biotium.com [biotium.com]
- 9. zellbio.eu [zellbio.eu]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 16. bio-rad.com [bio-rad.com]
- 17. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 18. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. docs.research.missouri.edu [docs.research.missouri.edu]
- 21. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
"challenges in scaling up the synthesis of 2,3-Dihydro-3-methoxywithaferin A"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-3-methoxywithaferin A. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the strategic importance of synthesizing this compound?
The synthesis of this compound is primarily driven by the need to understand the structure-activity relationship (SAR) of withanolides, a class of naturally occurring steroids with significant therapeutic potential.[1][2] Withaferin A, a prominent member of this family, exhibits potent biological activities, but its reactivity can also lead to off-target effects. Modification of the A-ring, specifically the introduction of a 2,3-dihydro-3-methoxy functionality, has been shown to attenuate some of the biological activities of Withaferin A.[3] This makes the synthesized compound a valuable tool for researchers to probe the specific molecular interactions responsible for the therapeutic and toxic effects of Withaferin A.
Q2: What are the primary challenges in scaling up the synthesis of withanolide derivatives like this compound?
Scaling up the synthesis of withanolide derivatives presents several challenges:
-
Complexity of the Core Structure: Withanolides possess a complex, highly oxygenated steroidal skeleton with multiple stereocenters.[1][2] This intricate architecture demands precise control over reaction conditions to avoid unwanted side reactions and ensure stereoselectivity.
-
Selective Modification: The presence of multiple reactive functional groups in the Withaferin A molecule makes selective modification of the A-ring challenging.[1][4] Protecting group strategies may be necessary, adding steps to the overall synthesis and potentially lowering the overall yield.
-
Starting Material Availability: While Withaferin A can be isolated from natural sources like Withania somnifera, the yields can be variable, making it a potentially expensive starting material for large-scale synthesis.[5] Recent advances in the total synthesis of withanolides aim to address this bottleneck.[1]
-
Purification: The separation of the desired product from unreacted starting material and various byproducts can be complex, often requiring multi-step chromatographic purification.[5]
Troubleshooting Guides
Guide 1: Low Yield of the Desired Product
Problem: The overall yield of this compound is consistently low.
| Potential Cause | Troubleshooting Step |
| Incomplete Reduction of the Enone: The initial reduction of the α,β-unsaturated ketone in the A-ring of Withaferin A may be incomplete. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6][7][8] Consider extending the reaction time or using a more potent reducing agent. However, be cautious of over-reduction. |
| Side Reactions: The presence of multiple reactive sites can lead to the formation of undesired byproducts. | Optimize reaction conditions such as temperature, solvent, and stoichiometry of reagents. The use of stereoselective reducing agents can help minimize the formation of diastereomeric byproducts.[9][10] |
| Degradation of Product: The product may be unstable under the reaction or workup conditions. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reagents or intermediates are sensitive to air or moisture. Ensure that the workup procedure is as mild as possible. |
| Inefficient Methoxylation: The subsequent methoxylation step may not be proceeding to completion. | Ensure the complete removal of any protic solvents from the reduction step before proceeding with methoxylation. The choice of base and methylating agent is critical; consider screening different combinations. |
Guide 2: Difficulty in Product Purification
Problem: Isolating pure this compound from the reaction mixture is challenging.
| Potential Cause | Troubleshooting Step |
| Co-elution of Byproducts: The polarity of the desired product may be very similar to that of unreacted starting material or byproducts, leading to poor separation during chromatography. | Optimize the mobile phase for column chromatography. A gradient elution may be more effective than an isocratic one. Consider using a different stationary phase (e.g., a different type of silica (B1680970) gel or a reverse-phase column). |
| Presence of Diastereomers: If the reduction of the enone is not stereoselective, a mixture of diastereomers will be formed, which can be difficult to separate. | Employ a chiral stationary phase for HPLC or utilize a higher resolution chromatography technique. It is preferable to optimize the stereoselectivity of the reduction step to avoid this issue.[9] |
| Monitoring the Purification: Inability to effectively track the desired product during fractionation. | Use a specific analytical technique to identify the fractions containing the desired product. TLC with a specific staining agent or HPLC-MS can be very effective for this purpose.[6][11] |
Experimental Protocols
Step 1: Stereoselective Reduction of the A-ring Enone of Withaferin A
This step aims to reduce the carbon-carbon double bond of the α,β-unsaturated ketone in the A-ring to yield 2,3-dihydrowithaferin A.
-
Methodology: A common method for the stereoselective reduction of steroidal 4-en-3-ones is catalytic hydrogenation.[9]
-
Dissolve Withaferin A in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3-dihydrowithaferin A.
-
Step 2: Methoxylation of the 3-hydroxy Group
This step introduces the methoxy (B1213986) group at the C3 position.
-
Methodology: A standard Williamson ether synthesis can be employed.
-
Dissolve the crude 2,3-dihydrowithaferin A in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
-
Cool the solution in an ice bath and add a strong base such as sodium hydride (NaH) portion-wise.
-
Allow the mixture to stir for a short period to form the alkoxide.
-
Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of Experimental Workflow
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Below is a diagram illustrating a troubleshooting workflow for low product yield.
References
- 1. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. jddtonline.info [jddtonline.info]
- 6. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Estimation of Withaferin-A by HPLC and standardization of the Ashwagandhadi lehyam formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Data from 2,3-Dihydro-3-methoxywithaferin A Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-3-methoxywithaferin A. This resource aims to clarify unexpected experimental outcomes and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: I expected this compound (3βmWi-A) to be cytotoxic to my cancer cells, similar to Withaferin A (Wi-A), but I'm not observing any significant cell death. Is this normal?
A1: Yes, this is an expected result. Despite its structural similarity to Withaferin A, a known cytotoxic agent, this compound has been shown to lack significant cytotoxic activity against various cancer cell lines.[1][2] In fact, studies indicate that it is well-tolerated by cells even at high concentrations.[2][3]
Q2: My cell migration and invasion assays show no inhibition with 3βmWi-A treatment, while Wi-A works as a positive control. Did I perform the experiment incorrectly?
A2: It is highly likely your experiment was performed correctly. Current research demonstrates that this compound does not inhibit cancer cell migration or invasion.[1][2] This is in stark contrast to Withaferin A, which is a potent inhibitor of these processes.[1][2]
Q3: I've observed a slight increase in the viability of normal (non-cancerous) cells after treatment with 3βmWi-A, especially under stressful conditions. Is this a real effect?
A3: This is a documented and significant finding. This compound has been reported to have cytoprotective effects on normal cells. It can protect them against various stressors, including oxidative, chemical, and UV-induced stress.[3][4] This protective effect is thought to be mediated through the activation of pro-survival signaling pathways.[3][4]
Q4: What is the proposed mechanism for the cytoprotective effect of this compound?
A4: The cytoprotective and anti-stress activities of 3βmWi-A are linked to the activation of the pAkt/MAPK signaling pathway.[3][4] This pathway is known to promote cell survival and resilience against cellular stressors.
Troubleshooting Guides
Guide 1: Unexpectedly Low or No Cytotoxicity
If you are observing minimal or no cytotoxicity with this compound, this is the expected outcome. However, if you are using Withaferin A as a positive control and still see no effect, consider the following:
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Compound Integrity: Ensure the stability and purity of your Withaferin A. Improper storage can lead to degradation.
-
Cell Line Sensitivity: While Withaferin A is broadly cytotoxic, IC50 values can vary significantly between cell lines.[5] Confirm the reported sensitivity of your cell line to Withaferin A.
-
Assay Interference: Natural products can sometimes interfere with the reagents used in cytotoxicity assays (e.g., MTT, XTT). Include a cell-free control (media + compound + assay reagent) to check for direct chemical reactions.[6]
Guide 2: Inconsistent Results in Cell Viability Assays
Inconsistent results between experiments can be frustrating. Here are some common causes and solutions:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures can lead to variability.
-
Solvent Concentration: If using a solvent like DMSO to dissolve your compound, keep the final concentration consistent and low (typically <0.5%) across all wells, including vehicle controls. High concentrations of DMSO can be toxic to cells.
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation. To minimize this, fill the outer wells with sterile PBS or media and use the inner wells for your experiment.
Data Presentation
Table 1: Comparative Biological Activity of Withaferin A and this compound
| Parameter | Withaferin A (Wi-A) | This compound (3βmWi-A) | Reference |
| Cytotoxicity | Potent cytotoxic agent | Lacks significant cytotoxicity | [1][2] |
| Anti-Metastatic Activity | Inhibits cell migration and invasion | Ineffective in inhibiting migration and invasion | [1][2] |
| Effect on Normal Cells | Can cause oxidative stress | Cytoprotective against various stressors | [3][4] |
| Signaling Pathway (Cancer Cells) | Induces apoptosis and cell cycle arrest | - | [7] |
| Signaling Pathway (Normal Cells) | - | Activates pro-survival pAkt/MAPK pathway | [3][4] |
Table 2: Example Data from a Wound Healing (Scratch) Assay
Data synthesized from Chaudhary et al., 2019.
| Treatment | Cell Line | Wound Closure (%) at 48h |
| Control (Vehicle) | U2OS | ~50% |
| Withaferin A (0.3 µM) | U2OS | ~20% |
| 3βmWi-A (0.3 µM) | U2OS | ~50% |
| Control (Vehicle) | MDA-MB-231 | ~60% |
| Withaferin A (0.3 µM) | MDA-MB-231 | ~25% |
| 3βmWi-A (0.3 µM) | MDA-MB-231 | ~60% |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures and is intended as a general guideline.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, Withaferin A (as a positive control), and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Wound Healing (Scratch) Assay
This protocol provides a framework for assessing cell migration.
-
Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
Create the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh media containing the test compounds (3βmWi-A, Wi-A) or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time.
Western Blot for pAkt/MAPK Pathway Activation
This protocol outlines the key steps for detecting protein phosphorylation.
-
Cell Lysis: Treat cells with 3βmWi-A for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phospho-Akt, total Akt, phospho-ERK (MAPK), and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected data from 3βmWi-A experiments.
Caption: Proposed cytoprotective signaling pathway of 3βmWi-A in normal cells.
Caption: General experimental workflow for an MTT cell viability assay.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
"long-term stability of 2,3-Dihydro-3-methoxywithaferin A stock solutions"
This technical support center provides guidance on the long-term stability of stock solutions of 2,3-Dihydro-3-methoxywithaferin A for researchers, scientists, and drug development professionals. The information is based on available data for related withanolide compounds and general best practices for handling natural product stock solutions, as specific long-term stability data for this compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of withanolides due to its high solubilizing capacity. For aqueous-based experiments, a concentrated stock in DMSO can be prepared and then diluted to the final working concentration in the aqueous buffer.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Based on data for a closely related compound, Dihydrowithaferin A, the following storage conditions are recommended to maximize stability:
-
-80°C: For long-term storage (up to 6 months).[1]
-
-20°C: For short-term storage (up to 1 month).[1] It is crucial to protect the stock solutions from light.[1]
Q3: How stable are withanolide solutions at room temperature?
A3: Withanolide solutions are generally not stable for extended periods at room temperature. A study on Withanolide A in solution indicated stability for more than 10 days at analytical concentrations. However, for routine use, it is recommended to prepare fresh dilutions from the frozen stock or to limit the storage of working solutions at room temperature to a single day.
Q4: Can I freeze-thaw my stock solution of this compound multiple times?
A4: While some compounds in DMSO are stable through multiple freeze-thaw cycles, it is a good practice to minimize the number of freeze-thaw cycles.[2][3] Aliquoting the stock solution into single-use vials is highly recommended to preserve the integrity of the compound.
Q5: What are the potential signs of degradation in my stock solution?
A5: Visual signs of degradation can include a change in color or the appearance of precipitates. However, chemical degradation can occur without any visible changes. The most reliable way to assess the stability of your stock solution is to use an analytical method like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the stock solution upon storage at -20°C or -80°C. | The concentration of the compound may exceed its solubility limit in the chosen solvent at low temperatures. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate persists, sonication may be attempted. 3. Consider preparing a more dilute stock solution. |
| Inconsistent experimental results using the same stock solution. | The compound may be degrading due to improper storage or handling. | 1. Verify that the stock solution has been stored at the recommended temperature and protected from light. 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Perform a quality control check of the stock solution using HPLC to determine the concentration and purity of the compound. |
| Loss of biological activity over time. | Chemical degradation of the compound. | 1. Prepare a fresh stock solution from solid material. 2. Compare the activity of the new stock solution with the old one. 3. If the old stock has reduced activity, it should be discarded. Implement stricter storage and handling procedures for new stock solutions. |
Data Presentation
While specific quantitative long-term stability data for this compound is not available, the following table provides a general framework for stability testing based on International Council for Harmonisation (ICH) guidelines for natural products.[4][5]
Table 1: Recommended Storage Conditions for Stability Testing of Natural Product Solutions
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | -20°C ± 2°C (in a freezer) | 12 months | 0, 3, 6, 9, 12 months |
| Long-Term | -80°C ± 5°C (in a freezer) | 12 months | 0, 6, 12 months |
| Accelerated | 5°C ± 3°C (in a refrigerator) | 6 months | 0, 3, 6 months |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months | 0, 3, 6 months |
RH = Relative Humidity
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile, amber vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration and purity of this compound in stock solutions over time.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and water (or a suitable buffer)
-
Reference standard of this compound
-
Stock solution aliquots stored under different conditions
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products. A gradient elution with a mobile phase of acetonitrile and water is a common starting point for withanolides.[6]
-
System Suitability: Inject a standard solution of this compound to ensure the HPLC system is performing correctly (check for peak shape, retention time, and detector response).
-
Sample Analysis:
-
At each time point (e.g., 0, 3, 6, 12 months), retrieve an aliquot of the stock solution from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
-
Data Analysis:
-
Determine the peak area of this compound in the chromatogram.
-
Calculate the concentration of the compound based on a calibration curve generated from the reference standard.
-
Assess for the presence of any new peaks, which may indicate degradation products.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Visualizations
References
- 1. Stability testing of herbal natural products and its | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. blog.nutrasource.ca [blog.nutrasource.ca]
- 6. Stability indicating studies on NMITLI 118RT+ (standardized extract of withania somnifera dunal) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Cytoprotective Effects of 2,3-Dihydro-3-methoxywithaferin A
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2,3-Dihydro-3-methoxywithaferin A with Alternative Cytoprotective Agents, Supported by Experimental Data.
This guide provides a comprehensive evaluation of the cytoprotective properties of this compound (3βmWi-A), a derivative of the well-known withanolide, Withaferin A (Wi-A). In contrast to the cytotoxic nature of its parent compound against normal cells, 3βmWi-A exhibits significant protective effects against a variety of cellular stressors. This analysis compares the efficacy of 3βmWi-A with its parent compound, Withaferin A, and other established cytoprotective agents, namely N-acetylcysteine (NAC) and Carvacrol. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate cytoprotective agents for their studies.
Comparative Efficacy: A Tabular Overview
The following tables summarize the quantitative data on the cytoprotective and cytotoxic effects of this compound and its comparators.
| Compound | Cell Line | Stressor | Concentration | Effect on Cell Viability | Reference |
| This compound (3βmWi-A) | Normal Human Cells | Oxidative, UV, Chemical | Not specified | Well tolerated at 10-fold higher concentrations than Wi-A; promotes survival | [1][2] |
| Withaferin A (Wi-A) | Normal Human Endometrial Cells (THESCs) | N/A | 76 µM | IC50 : 50% reduction in cell viability | [3] |
| Withaferin A (Wi-A) | Normal Human Fibroblasts (TIG-1 and KD) | N/A | 2 µM | Less severe toxicity compared to cancer cells | [4] |
| N-acetylcysteine (NAC) | H9c2 cells | 0.75 mM H₂O₂ | 4 mM | Markedly enhanced cell viability | [5][6][7] |
| N-acetylcysteine (NAC) | 158N murine oligodendrocytes | 500 µM H₂O₂ | 250 µM and 500 µM | ~25% increased cell survival | [3] |
| Carvacrol | PC12 cells | Amyloid β₂₅₋₃₅ | 10, 20, and 50 µM | Reversed cytotoxicity by 70%, 80%, and 85% respectively | [8] |
| Carvacrol | Caco-2 cells | H₂O₂ | Low concentrations | Protected cells against H₂O₂ induced damage | [9] |
Mechanism of Action: Signaling Pathways
This compound exerts its cytoprotective effects primarily through the activation of the pro-survival pAkt/MAPK signaling pathway. This pathway is crucial for promoting cell survival and mitigating stress-induced apoptosis.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and/or a stressor for the desired duration.
-
After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Reactive Oxygen Species (ROS)
This protocol measures the levels of intracellular ROS, a key indicator of oxidative stress.
Materials:
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
96-well black plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Culture cells in a 96-well black plate.
-
Treat cells with the test compound and/or a stressor.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA solution (typically 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
ROS levels are expressed as a fold change relative to the control group.
Western Blotting for Akt and MAPK Phosphorylation
This protocol is used to detect the phosphorylation status of Akt and MAPK, key proteins in the pro-survival signaling pathway.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-Akt, total-Akt, phospho-MAPK, total-MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound demonstrates significant potential as a cytoprotective agent, offering a clear advantage over its parent compound, Withaferin A, by selectively protecting normal cells from various stressors without inducing cytotoxicity. Its mechanism of action through the activation of the pAkt/MAPK pro-survival pathway provides a solid foundation for its protective effects. When compared to other cytoprotective agents like N-acetylcysteine and Carvacrol, this compound presents a promising natural alternative. However, further direct comparative studies under standardized conditions are warranted to definitively establish its relative potency and therapeutic potential. The experimental protocols and data presented in this guide offer a valuable resource for researchers investigating cellular protection and developing novel therapeutic strategies.
References
- 1. Comparison of the effect of postoperative care agents on human gingival fibroblasts: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of primary human fibroblasts and keratinocytes with immortalized cell lines regarding their sensitivity to sodium dodecyl sulfate in a neutral red uptake cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Withaferin A Induces Cell Death Selectively in Androgen-Independent Prostate Cancer Cells but Not in Normal Fibroblast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro pro-oxidant/antioxidant role of carvacrol, thymol and their mixture in the intestinal Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Withanolides: Unraveling the Cytotoxic Divergence of Withaferin A and its Derivative
An in-depth analysis of 2,3-Dihydro-3-methoxywithaferin A and Withaferin A reveals a stark contrast in their effects on cell viability, highlighting the critical role of chemical structure in determining biological activity. While Withaferin A is a potent cytotoxic agent against various cancer cell lines, its derivative, this compound, is largely devoid of this toxicity and, in a remarkable reversal of roles, exhibits cytoprotective properties.
This comparative guide delves into the experimental data that delineates the opposing cytotoxic profiles of these two closely related steroidal lactones. We will explore the quantitative differences in their potency, provide detailed experimental methodologies for assessing their cytotoxic effects, and visualize the distinct signaling pathways they modulate, offering a comprehensive resource for researchers in oncology and drug development.
Unveiling the Cytotoxic Chasm: A Quantitative Comparison
The fundamental difference between Withaferin A (WA) and its 2,3-dihydro-3-methoxy derivative (3βmWi-A) lies in their impact on cell survival. Experimental evidence consistently demonstrates that WA possesses significant cytotoxic and anti-proliferative properties against a multitude of cancer cell lines. In stark contrast, studies report that 3βmWi-A lacks this cytotoxic punch and is well-tolerated by cells even at concentrations an order of magnitude higher than the effective doses of WA.[1][2]
The table below summarizes the cytotoxic potential of Withaferin A across various cancer cell lines as reported in the literature. The absence of corresponding data for this compound underscores its non-toxic nature towards these cells.
| Cell Line | Cancer Type | Withaferin A IC50 (µM) | This compound IC50 | Reference |
| P388 | Leukemia | Inhibits proliferation (IC50 not specified) | Inhibits proliferation (IC50 not specified) | [5][6] |
| Various | Cancer | Cytotoxic | Lacks cytotoxicity | [2][3] |
| Normal Cells | - | Induces oxidative stress | Cytoprotective, tolerated at 10-fold higher concentrations | [1][4] |
The "How-To": Experimental Protocols for Cytotoxicity Assessment
To rigorously evaluate and compare the cytotoxic effects of compounds like Withaferin A and its derivatives, standardized in vitro assays are employed. The following protocols provide a detailed methodology for conducting such assessments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Withaferin A and this compound stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Withaferin A and this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the test compounds.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Dueling Mechanisms: A Look at the Signaling Pathways
The dramatic difference in the cytotoxic profiles of Withaferin A and this compound can be attributed to their divergent effects on intracellular signaling pathways.
Withaferin A: A Pro-Apoptotic and Anti-Proliferative Powerhouse
Withaferin A exerts its cytotoxic effects by modulating multiple signaling pathways that are crucial for cancer cell survival and proliferation. A key target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . By inhibiting NF-κB, Withaferin A suppresses the expression of pro-survival genes and sensitizes cancer cells to apoptosis. Furthermore, Withaferin A has been shown to interfere with the Akt/mTOR and MAPK signaling pathways , which are central regulators of cell growth, proliferation, and survival.
This compound: The Guardian of the Cell
In a striking contrast, this compound activates pro-survival signaling pathways, which explains its cytoprotective effects.[1] It has been reported to induce the pAkt/MAPK signaling pathway .[1] The activation of Akt is a well-established mechanism for promoting cell survival and protecting against various cellular stresses. This activation of pro-survival pathways by 3βmWi-A stands in direct opposition to the inhibitory actions of Withaferin A.
Conclusion: A Fine Line Between Toxicity and Protection
The comparative analysis of Withaferin A and this compound provides a compelling case study in the structure-activity relationship of natural compounds. The seemingly minor modification of the A-ring in Withaferin A completely abrogates its cytotoxic activity and transforms it into a cytoprotective agent. This profound functional switch underscores the importance of precise molecular interactions in determining the biological outcome of a compound. For researchers in drug discovery, this comparison serves as a critical reminder that even subtle chemical alterations can lead to dramatically different and even opposing pharmacological profiles. Further investigation into the precise molecular targets that differentiate the actions of these two withanolides will undoubtedly provide valuable insights for the development of novel therapeutic agents.
References
- 1. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Other Targets | DC Chemicals [dcchemicals.com]
- 6. Cancer Metabolism and Metastasis (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]
A Head-to-Head Comparison of 2,3-Dihydro-3-methoxywithaferin A with Other Cytoprotective Agents
In the landscape of cellular protection, a variety of agents are being investigated for their ability to shield cells from damage induced by oxidative stress, toxins, and other harmful stimuli. This guide provides a detailed comparison of 2,3-Dihydro-3-methoxywithaferin A, a derivative of a natural withanolide, with other prominent cytoprotective agents, focusing on their mechanisms of action and supported by experimental data. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
2,3-Dihydro-3β-methoxy withaferin-A (3βmWi-A) is a derivative of Withaferin-A, a bioactive compound found in the plant Withania somnifera (Ashwagandha).[1][2] While Withaferin-A itself can be cytotoxic to cancer cells, its analogue, 3βmWi-A, has been shown to lack this cytotoxicity at high concentrations.[1][2] Instead, it exhibits significant cytoprotective properties, safeguarding normal cells against a range of stresses, including oxidative, chemical, and UV radiation-induced damage.[1][2][3] This protective effect is attributed to its ability to induce anti-stress and pro-survival signaling pathways.[3][4]
Mechanisms of Cytoprotection: A Comparative Overview
Cytoprotective agents employ diverse molecular strategies to defend cells from injury. Here, we compare the mechanism of this compound with two other major classes of cytoprotective agents: Nrf2 activators and Heat Shock Response inducers.
This compound: Activating Pro-Survival Signaling
The cytoprotective effects of this compound are linked to the activation of the pAkt/MAPK signaling pathway.[3][4] This pathway is central to promoting cell survival and mitigating stress responses. By activating this cascade, 3βmWi-A helps to protect normal cells from the toxicity associated with various therapeutic agents and environmental stressors.[3][4]
Nrf2-ARE Pathway Activators
The Nrf2-antioxidant response element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress.[5][6] Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor, Keap1, which facilitates its degradation. In the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of a wide array of cytoprotective genes.[5][7] These genes encode for antioxidant proteins and detoxification enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[8] Numerous phytochemicals, like sulforaphane (B1684495) and curcumin, are known activators of this pathway.[9]
Heat Shock Response (HSR) Inducers
The Heat Shock Response is a highly conserved cellular process that protects against proteotoxic stress caused by factors like high temperatures, oxidative stress, and heavy metals.[10] This response is mediated by Heat Shock Factors (HSFs), primarily HSF1.[11] Under stress, HSF1 is activated and drives the transcription of Heat Shock Proteins (HSPs).[12][13] HSPs act as molecular chaperones, assisting in the proper folding of new proteins, refolding of misfolded proteins, and targeting damaged proteins for degradation, thereby maintaining protein homeostasis (proteostasis).[10][12]
Quantitative Performance Data
The following tables summarize quantitative data from various studies, comparing the cytoprotective efficacy of this compound and other agents against different stressors.
Table 1: Protection Against Oxidative Stress
| Cytoprotective Agent | Cell Type | Stressor | Key Quantitative Finding | Reference |
| 2,3-Dihydro-3β-methoxy withaferin-A | Normal human fibroblasts | H₂O₂ | Protected cells against oxidative stress-induced damage (specific quantitative data not provided in abstract). | [3] |
| Sulforaphane (Nrf2 activator) | Hepatocytes | Ethanol | Upregulated HO-1 via the Nrf2 pathway, conferring hepatoprotection. | [9] |
| Curcumin (Nrf2 activator) | PC12 cells | MPP+ | Restored mitochondrial membrane potential and increased Cu/Zn SOD levels. | [14] |
| Dimethyl Fumarate (Nrf2 activator) | Scleroderma fibroblasts | --- | In vivo treatment with DMF, an agonist of Nrf2, showed a direct positive role in murine models of SSc. | [15] |
| Heat Hardening (HSR inducer) | Marine Mussels | Heat Stress | Enhanced electron transport system activity and greater antioxidant capacity. | [16] |
Table 2: Inhibition of Apoptosis and Enhancement of Cell Viability
| Cytoprotective Agent | Cell Type | Stressor | Key Quantitative Finding | Reference |
| 2,3-Dihydro-3β-methoxy withaferin-A | Normal human fibroblasts | UV radiation, Chemical stress | Promoted cell survival and protection against toxicity. | [3][4] |
| Resveratrol (Nrf2 activator) | Various | --- | Possesses anti-inflammatory and anti-cancer properties, targeting a wide spectrum of molecules including mTOR and JAK. | [17] |
| Heat Shock Proteins (HSPs) | Various | Apoptotic stimuli | HspB1 negatively regulates stress kinases AKT and JNK; other HSPs inhibit pro-apoptotic molecule release from mitochondria. | [13] |
| KR-31378 (Benzopyran analog) | Rat brain (in vivo) | Focal Ischemia | Significantly reduced infarct area and suppressed DNA fragmentation in the penumbra. | [18] |
| 21u (P2X4R antagonist) | Mouse brain (in vivo) | Ischemic Stroke (MCAO) | Dose-dependently reduced infarct volume at 3 days and brain atrophy at 35 days post-stroke. | [19] |
Experimental Protocols and Methodologies
To ensure reproducibility and accurate interpretation of results, understanding the experimental design is crucial. Below are detailed methodologies for key experiments commonly used to assess cytoprotection.
General Workflow for Assessing Cytoprotection
The evaluation of a potential cytoprotective agent typically follows a standardized workflow, from cell culture to data analysis.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., normal human fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the cytoprotective agent (e.g., this compound). Incubate for a predetermined time (e.g., 2-4 hours).
-
Stress Induction: Add the stressor (e.g., H₂O₂ at a final concentration of 100 µM) to the wells (excluding the negative control wells).
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Western Blot for Protein Expression (e.g., p-Akt, Nrf2)
-
Cell Lysis: After treatment and stress induction, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-Akt, anti-Nrf2, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the relative protein expression levels, normalized to a loading control like β-actin.
Conclusion
This compound emerges as a promising cytoprotective agent with a distinct mechanism of action centered on the activation of pro-survival pAkt/MAPK signaling.[3] This contrasts with other major cytoprotective strategies that rely on the Nrf2-ARE antioxidant response or the Heat Shock Response. While quantitative data directly comparing the potency of 3βmWi-A against established Nrf2 activators or HSR inducers is still emerging, its ability to protect normal cells from a variety of stressors without inherent cytotoxicity marks it as a compound of significant interest.[1][4] Future research should focus on direct, quantitative head-to-head studies under standardized stress conditions to fully elucidate its relative efficacy and therapeutic potential in clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity. | Semantic Scholar [semanticscholar.org]
- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Nrf2 and Cytoprotection in Regulating Chemotherapy Resistance of Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heat shock response - Wikipedia [en.wikipedia.org]
- 11. Small Molecule Activators of the Heat Shock Response: Chemical Properties, Molecular Targets, and Therapeutic Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heat Shock Response and Heat Shock Proteins: Current Understanding and Future Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heat Shock Proteins and Autophagy Pathways in Neuroprotection: From Molecular Bases to Pharmacological Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Nrf2-Antioxidant Response Element Signaling Pathway Controls Fibrosis and Autoimmunity in Scleroderma [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Dihydro-3-methoxywithaferin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2,3-Dihydro-3-methoxywithaferin A, a significant derivative of withaferin A. Due to the limited availability of specific cross-validation data for this particular analyte in publicly accessible literature, this document presents a framework based on established and validated methods for structurally similar withanolides. The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is contingent on the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix.
Comparison of Analytical Methods
The two most prevalent analytical approaches for the quantification of withanolides are HPLC-UV and LC-MS/MS. The former is a robust and widely available technique suitable for routine analysis, while the latter offers superior sensitivity and selectivity, which is crucial for bioanalytical applications. Below is a table summarizing typical performance data for these methods, compiled from studies on analogous withanolide compounds.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~50 ng/mL[1] | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~0.5 ng/mL |
| Precision (RSD%) | < 5% | < 15% |
| Accuracy/Recovery (%) | 90-110% | 85-115% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following sections provide representative protocols for HPLC-UV and LC-MS/MS analysis of withanolides like this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in less complex matrices such as herbal extracts and formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (with 0.1% formic acid) is typically employed. The gradient can be optimized to achieve the best separation from other related compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (likely around 220-230 nm) should be selected for maximum absorbance.
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices like plasma or tissue homogenates, where high sensitivity and selectivity are required.
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column with a smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm) for better resolution and faster analysis.
-
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is commonly used.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for withanolides.
-
MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions for this compound and an internal standard would need to be determined by direct infusion of the pure compounds.
-
Sample Preparation: For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is generally required to remove interferences.
Visualizing the Workflow and Potential Pathways
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
Reproducibility of In Vitro Findings for 2,3-Dihydro-3-methoxywithaferin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of 2,3-Dihydro-3-methoxywithaferin A (3βmWi-A), focusing on the reproducibility of published findings. It compares its performance with its well-studied analogue, Withaferin A (Wi-A), and other withanolides, supported by available experimental data. A key observation is that the majority of the current in vitro data on 3βmWi-A originates from a single research group, highlighting a need for broader independent validation to firmly establish the reproducibility of its biological effects.
Executive Summary
This compound is a naturally occurring withanolide structurally related to the more extensively studied Withaferin A. However, in vitro studies consistently demonstrate that the addition of a methoxy (B1213986) group at the 3β position dramatically alters its biological activity profile. Unlike Withaferin A, which is known for its potent cytotoxic and anti-cancer properties, 3βmWi-A is reported to be non-toxic to cancer cells and lacks anti-metastatic capabilities.[1][2] Instead, current research suggests that 3βmWi-A exhibits significant cytoprotective effects in normal cells, shielding them from various stressors through the activation of pro-survival signaling pathways.[3][4][5]
Comparative Analysis of In Vitro Activities
The primary in vitro findings for 3βmWi-A consistently contrast with those of Withaferin A. While Wi-A induces apoptosis and inhibits cell proliferation in various cancer cell lines, 3βmWi-A is reported to be well-tolerated at even high concentrations.[2][3] The key differentiator appears to be the 3-beta-methoxy group, which attenuates the anticancer potency observed in the parent compound.
Table 1: Comparison of In Vitro Effects of Withaferin A and this compound
| Biological Effect | Withaferin A (Wi-A) | This compound (3βmWi-A) | Key Findings |
| Cytotoxicity in Cancer Cells | Potent cytotoxic activity reported in various cancer cell lines. | Lacks cytotoxicity, even at high concentrations.[1][2] | The 3β-methoxy group is suggested to abrogate the cytotoxic effects. |
| Anti-Metastatic Potential | Inhibits cancer cell migration and invasion.[1] | Ineffective in inhibiting cancer cell migration and invasion.[1][2] | Wi-A interacts with key proteins involved in metastasis, a property not shared by 3βmWi-A.[2] |
| Effect on Normal Cells | Can induce oxidative stress and apoptosis at higher concentrations. | Protects against oxidative, UV, and chemical-induced stress; promotes survival.[3][4][5] | 3βmWi-A activates pro-survival pathways like pAkt/MAPK in normal cells.[3][4][5] |
Table 2: In Vitro Activity of Other Withaferin A Analogues
| Compound | Reported In Vitro Activity | Reference |
| Withanone (Wi-N) | Milder cytotoxicity towards cancer cells compared to Wi-A; safer for normal cells.[6] | [6] |
| 2,3-dihydrowithaferin A-3β-O-sulphate | Reported to have a 35-fold increase in in vitro cytotoxicity compared to Wi-A against various human cancer cell lines.[7] | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for this compound are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cell lines.
-
Cell Seeding: Plate cells (e.g., U2OS osteosarcoma, HT-1080 fibrosarcoma, MDA-MB-231 breast cancer) in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound or Withaferin A (e.g., 0.3 µM and 0.6 µM as sub-toxic concentrations for U2OS cells) for a specified duration (e.g., 48 hours).[1] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay
This method assesses the effect of the compounds on cell migration.
-
Cell Seeding: Grow a confluent monolayer of cells (e.g., U2OS, MDA-MB-231, MCF7, HT-1080) in a multi-well plate.[1]
-
Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Compound Treatment: Add fresh culture medium containing the test compound at sub-toxic concentrations (e.g., 0.3 µM and 0.6 µM for 3βmWi-A and Wi-A in U2OS cells).[1]
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 24, and 48 hours) using a microscope.[1]
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Western Blot for pAkt/MAPK Signaling
This technique is used to detect the activation of specific signaling pathways.
-
Cell Treatment and Lysis: Treat normal cells (e.g., human fibroblasts) with this compound for a specified time. Following treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (pAkt) and MAPK (pMAPK), as well as antibodies for total Akt and MAPK as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Signaling Pathway Diagram
Caption: Pro-survival signaling pathway activated by this compound.
Experimental Workflow Diagram
Caption: In vitro experimental workflow for comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - 2,3-Dihydro-3β-methoxy WithaferinâA Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - Journal of Natural Products - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanisms of Action of 2,3-Dihydro-3-methoxywithaferin A and Withaferin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related withanolides: 2,3-Dihydro-3-methoxywithaferin A (3βmWi-A) and the well-studied parent compound, Withaferin A (Wi-A). While structurally similar, these molecules exhibit remarkably distinct and often opposing effects on cellular function. This document summarizes their mechanisms of action, presents available quantitative data for comparison, details key experimental protocols, and provides visual representations of the signaling pathways involved.
Contrasting Biological Activities: Cytoprotection vs. Cytotoxicity
The primary distinction between this compound and Withaferin A lies in their impact on cell viability. Withaferin A is a potent cytotoxic agent against a wide range of cancer cell lines, whereas its 3-methoxy derivative, this compound, lacks significant cytotoxicity and, in contrast, displays a protective role in normal cells.[1][2][3][4]
This compound (3βmWi-A): A Cytoprotective Agent
Studies have shown that 3βmWi-A is well-tolerated by normal cells, even at concentrations ten-fold higher than cytotoxic levels of Withaferin A. Instead of inducing cell death, 3βmWi-A promotes cell survival and protects normal cells from various stressors, including oxidative, ultraviolet radiation, and chemical-induced stress.[3][4] This protective effect is attributed to its ability to induce pro-survival and anti-stress signaling pathways.[3][4]
Withaferin A (Wi-A): A Multifaceted Anticancer Compound
Withaferin A exerts its anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors) and metastasis (the spread of cancer cells).[5][6] Its cytotoxic activity has been demonstrated across numerous cancer cell lines.[5][6] Furthermore, Withaferin A has been shown to modulate several key signaling pathways implicated in cancer progression, such as NF-κB, Notch-1, and STAT3, and it is known to induce the production of reactive oxygen species (ROS) in cancer cells.[7]
Quantitative Comparison of Cytotoxicity
| Cell Line | Cancer Type | Withaferin A IC50 (µM) | This compound IC50 |
| HeLa | Cervical Cancer | ~0.05-0.1% (of a Wi-A rich extract)[1] | Lacks cytotoxicity[3][4] |
| ME-180 | Cervical Cancer | ~0.05-0.1% (of a Wi-A rich extract)[1] | Lacks cytotoxicity[3][4] |
| MCF-7 | Breast Cancer | 0.85[8] | Lacks cytotoxicity[3][4] |
| MDA-MB-231 | Breast Cancer | 1.07[8] | Lacks cytotoxicity[3][4] |
| U87-MG | Glioblastoma | 0.31[5][9] | Lacks cytotoxicity[3][4] |
| GBM2 | Glioblastoma | 0.28[5][9] | Lacks cytotoxicity[3][4] |
| GBM39 | Glioblastoma | 0.25[5][9] | Lacks cytotoxicity[3][4] |
| Various Melanoma Lines | Melanoma | 1.8 - 6.1[5] | Lacks cytotoxicity[3][4] |
Note: For normal cells, studies indicate that Withaferin A has a higher IC50 value compared to cancer cells, suggesting some level of selectivity.[7] In contrast, this compound is reported to be well-tolerated at high concentrations by normal cells.
Signaling Pathways and Mechanisms of Action
The divergent biological activities of these two withanolides can be attributed to their differential effects on intracellular signaling pathways.
This compound: Activation of Pro-Survival Signaling
The cytoprotective effects of this compound are mediated through the activation of the pAkt/MAPK signaling pathway. This pathway is a central regulator of cell survival, proliferation, and stress resistance.
Withaferin A: A Multi-pronged Attack on Cancer Cells
Withaferin A's anticancer activity is more complex, involving the modulation of multiple targets and pathways. A key aspect of its mechanism is the inhibition of metastasis. Withaferin A has been shown to bind directly to vimentin (B1176767) and heterogeneous nuclear ribonucleoprotein K (hnRNP-K), proteins that are crucial for cancer cell migration and invasion.[3] By targeting these proteins, Withaferin A downregulates the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are key effectors of metastasis.[3] In contrast, this compound does not exhibit these interactions.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activities of this compound and Withaferin A.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on both cancer and normal cell lines.
Materials:
-
96-well tissue culture plates
-
Cell line of interest (e.g., HeLa, MCF-7, normal fibroblasts)
-
Complete culture medium
-
This compound and Withaferin A stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Withaferin A in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 values.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to evaluate the effect of the compounds on the migratory capacity of cancer cells.
Materials:
-
6-well or 12-well tissue culture plates
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound and Withaferin A stock solutions
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch (wound) in the center of the cell monolayer.
-
Gently wash the wells with PBS to remove any detached cells.
-
Replace the PBS with fresh culture medium containing sub-toxic concentrations of this compound, Withaferin A, or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Measure the width of the scratch at different points for each time point and calculate the percentage of wound closure.
Western Blot Analysis for pAkt/MAPK Activation
This technique is used to detect the phosphorylation (activation) of Akt and MAPK in response to treatment with this compound.
Materials:
-
Cell culture dishes
-
Normal cell line of interest (e.g., human fibroblasts)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pAkt, anti-Akt, anti-pMAPK, anti-MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow them to about 80% confluency.
-
Treat the cells with this compound at the desired concentration for a specific time period.
-
Lyse the cells with lysis buffer and collect the protein extracts.
-
Quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and Withaferin A.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Benchmarking 2,3-Dihydro-3-methoxywithaferin A: A Comparative Guide to its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,3-Dihydro-3-methoxywithaferin A against established antioxidant benchmarks. While direct quantitative data from radical scavenging assays for this specific withanolide derivative is not extensively available in public literature, this document summarizes its known cytoprotective mechanisms and contrasts them with the properties of well-characterized antioxidants. The included experimental protocols for standard antioxidant assays provide a framework for researchers to conduct their own benchmarking studies.
Comparative Analysis of Antioxidant Properties
This compound, a derivative of the more extensively studied Withaferin A, exhibits a distinct bioactivity profile. Unlike its parent compound which can induce cytotoxicity, this compound has been shown to possess potent cytoprotective and anti-stress activities.[1][2] It demonstrates the ability to protect normal cells from oxidative, chemical, and UV-induced stress.[1][2] This protective effect is attributed to its ability to modulate cellular signaling pathways rather than direct radical scavenging.
In contrast, benchmark antioxidants such as Trolox (a water-soluble analog of Vitamin E) and Ascorbic Acid (Vitamin C) are primarily valued for their capacity to directly neutralize free radicals. Their efficacy is typically quantified using assays that measure this radical scavenging activity, such as the DPPH, ABTS, and ORAC assays.
The following table summarizes the key comparative points between this compound and these standard antioxidants.
| Feature | This compound | Trolox | Ascorbic Acid (Vitamin C) |
| Primary Mechanism | Indirect; modulates cellular signaling pathways to enhance endogenous antioxidant defenses.[1] | Direct; acts as a radical scavenger. | Direct; acts as a radical scavenger and reducing agent. |
| Key Signaling Pathways | pAkt/MAPK pathway activation, potential Nrf2 pathway activation.[1] | Not applicable (direct action). | Not applicable (direct action). |
| Cellular Effect | Cytoprotective against various stressors.[1][2] | Protects against oxidative damage by neutralizing free radicals. | Protects against oxidative damage by neutralizing free radicals. |
| Typical Assays | Cellular antioxidant assays, Western blotting for signaling proteins. | DPPH, ABTS, ORAC assays. | DPPH, ABTS, ORAC assays. |
Experimental Protocols
The following are detailed methodologies for standard in vitro antioxidant capacity assays that can be employed to benchmark this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents and Materials:
-
This compound
-
Trolox or Ascorbic Acid (as a positive control)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (B145695)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compound (this compound) and the positive control in methanol.
-
Add a fixed volume of the DPPH solution to each well of the microplate.
-
Add an equal volume of the test compound or control dilutions to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.
-
Reagents and Materials:
-
This compound
-
Trolox or Ascorbic Acid (as a positive control)
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).
-
Prepare a series of dilutions of the test compound and the positive control.
-
Add a small volume of the test compound or control dilutions to a fixed volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of ABTS•+ scavenging activity.
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
-
Reagents and Materials:
-
This compound
-
Trolox (as a standard)
-
Fluorescein (B123965) (as the fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and Trolox standard in phosphate buffer.
-
Add the fluorescein solution to all wells of the microplate.
-
Add the test compound, Trolox standards, or buffer (for the blank) to the appropriate wells.
-
Incubate the plate at 37°C for a pre-incubation period.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) with measurements taken every 1-2 minutes.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Determine the ORAC value of the test compound by comparing its net AUC to that of the Trolox standard. Results are typically expressed as micromoles of Trolox equivalents (TE) per gram or mole of the compound.
-
Visualizations of Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its antioxidant benchmarking.
Caption: Putative pAkt/MAPK pro-survival signaling pathway activated by this compound.
Caption: General mechanism of Nrf2 pathway activation by withanolides.
Caption: General experimental workflow for benchmarking antioxidant compounds.
References
Differential Effects of 2,3-Dihydro-3-methoxywithaferin A and Withaferin A on Cellular Signaling and Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2,3-Dihydro-3-methoxywithaferin A (3βmWi-A) and its parent compound, Withaferin A (Wi-A). While direct differential gene expression data for 3βmWi-A is not extensively available in the public domain, this document synthesizes current knowledge on their contrasting effects on cellular pathways and protein expression, offering valuable insights for research and development.
Contrasting Biological Activities and Target Modulation
Withaferin A, a prominent withanolide derived from Withania somnifera, is widely recognized for its cytotoxic effects on cancer cells.[1][2][3] In contrast, its derivative, this compound, exhibits a significantly different biological profile, characterized by a lack of cytotoxicity and even a protective role in normal cells.[2][3][4][5]
Studies have shown that Wi-A induces apoptosis and growth arrest in cancer cells, in part by activating the p53 tumor suppressor and oxidative stress pathways.[1][2][3][6] It has also been demonstrated to inhibit cancer cell migration and metastasis by downregulating key proteins such as vimentin, N-Cadherin, matrix metalloproteinases (MMPs), and Vascular Endothelial Growth Factor (VEGF).[2][3]
Conversely, 3βmWi-A is reported to be well-tolerated at higher concentrations and can protect normal cells from oxidative, chemical, and UV-induced stress.[2][3][5] This cytoprotective effect is associated with the induction of anti-stress and pro-survival signaling, notably through the activation of the pAkt/MAPK pathway.[5] The differential binding affinities of these two compounds to cellular targets are believed to underlie their distinct biological activities.[1][6]
Summary of Differential Effects
| Feature | Withaferin A (Wi-A) | This compound (3βmWi-A) |
| Cytotoxicity | Cytotoxic to cancer cells, and also to normal cells at higher concentrations.[1][6] | Lacks cytotoxicity and is well-tolerated at higher concentrations.[2][3][4] |
| Effect on Normal Cells | Can cause oxidative stress.[5] | Protects against oxidative, UV, and chemical stresses.[2][3][5] |
| Anti-Metastasis | Inhibits cancer cell migration and invasion.[2][3] | Ineffective in inhibiting cancer cell metastasis.[2][3] |
| Signaling Pathways Activated | - p53 tumor suppressor pathway[1][2][3][6] - Oxidative stress pathways[1][2][3] | - pAkt/MAPK pro-survival signaling[5] |
| Downregulated Proteins | - Vimentin[2][3] - N-Cadherin[2][3] - MMPs[2][3] - VEGF[2][3] | Not reported to downregulate these proteins. |
Experimental Protocols
While specific differential gene expression data for this compound is limited, the following provides a standard protocol for conducting such an analysis using RNA sequencing (RNA-seq), which can be adapted to compare the effects of 3βmWi-A and Wi-A against a control.
Cell Culture and Treatment
-
Cell Line: Select an appropriate human cell line (e.g., a cancer cell line for studying anti-cancer effects or a normal cell line for toxicity and protective studies).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Plate cells and allow them to adhere overnight. Treat the cells with this compound, Withaferin A (at desired concentrations), or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours). Ensure biological replicates for each condition.
RNA Isolation and Quality Control
-
RNA Extraction: Following treatment, harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: Assess the quantity and quality of the isolated RNA. Use a spectrophotometer (e.g., NanoDrop) to determine RNA concentration and purity (A260/A280 and A260/A230 ratios). Verify RNA integrity using an Agilent Bioanalyzer or similar instrument to obtain an RNA Integrity Number (RIN).
Library Preparation and Sequencing
-
Library Construction: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to identify differentially expressed genes between the treatment groups and the control. Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes to identify enriched biological processes and pathways.
Visualizing a Potential Experimental Workflow and Cellular Pathways
A generalized workflow for differential gene expression analysis.
Contrasting signaling pathways of Withaferin A and its derivative.
References
- 1. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]
- 2. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydro-3-methoxywithaferin A and Other Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Withaferin A (Wi-A) and its analogs, with a specific focus on 2,3-Dihydro-3-methoxywithaferin A (3βmWi-A). The structure-activity relationship (SAR) is explored, supported by experimental data, to elucidate the impact of structural modifications on the therapeutic potential of these compounds.
Introduction to Withaferin A and its Analogs
Withaferin A is a bioactive steroidal lactone primarily isolated from the plant Withania somnifera (Ashwagandha). It has demonstrated a wide range of pharmacological effects, including potent anti-inflammatory, anti-angiogenic, and anticancer properties.[1] These activities have led to extensive research into its mechanism of action and the synthesis of various analogs to improve its efficacy and safety profile. One such analog is this compound, which features key structural modifications in the A-ring of the withanolide scaffold. Understanding the SAR of these analogs is crucial for the rational design of novel therapeutic agents.
Structure-Activity Relationship (SAR) Analysis
The biological activity of withanolides is intrinsically linked to their chemical structure. For Withaferin A, key structural features essential for its potent cytotoxicity include the C-5(6)-epoxy group in the A-ring and the unsaturated lactone in the side chain.[1]
The modification of Wi-A to this compound involves the reduction of the C2-C3 double bond and the introduction of a methoxy (B1213986) group at the C3 position. These alterations significantly impact the molecule's biological profile. Studies have shown that 3βmWi-A exhibits attenuated anticancer and anti-metastatic potency compared to the parent compound, Wi-A.[2] In fact, 3βmWi-A has been reported to lack cytotoxicity against cancer cells and is well-tolerated at concentrations up to 10-fold higher than cytotoxic doses of Wi-A.[3][4]
Interestingly, while losing its anticancer efficacy, 3βmWi-A acquires a cytoprotective role in normal cells. It has been shown to protect against oxidative, UV radiation, and chemical-induced stress through the activation of pro-survival signaling pathways like pAkt/MAPK.[3][4] This stark contrast in activity underscores the critical role of the A-ring's electronic and steric properties in dictating the biological outcome. The saturation of the A-ring and the presence of the 3-methoxy group appear to shift the compound's activity from cytotoxic to cytoprotective.
Quantitative Comparison of Biological Activities
The following table summarizes the reported biological activities of Withaferin A and several of its key analogs, providing a clear comparison of their potency.
| Analog Name | Key Structural Features | Biological Activity | Cell Line | IC50 Value |
| Withaferin A (Wi-A) | Unsaturated A-ring, C5-C6 epoxide | Cytotoxicity, Apoptosis Induction | Pancreatic (Panc-1) | ~1.0 µM |
| Cytotoxicity, Apoptosis Induction | Melanoma | 1.8 - 6.1 µM[5] | ||
| Cytotoxicity, Autophagy | Breast (MDA-MB-231) | ~12 µM[6] | ||
| This compound (3βmWi-A) | Saturated A-ring, C3-methoxy group | Lacks significant cytotoxicity | - | Not cytotoxic at high concentrations[2][7] |
| Cytoprotective in normal cells | - | N/A | ||
| Withanolide E | Similar to Wi-A, additional hydroxyl group | Cytotoxicity | Pancreatic (Panc-1) | ~1.5 µM |
| 4-hydroxywithanolide E | Similar to Withanolide E, C4-hydroxyl | Cytotoxicity | Pancreatic (Panc-1) | ~1.2 µM |
| 3-aziridinylwithaferin A | Aziridine ring at C3 | Cytotoxicity | Pancreatic (Panc-1) | ~2.8 µM |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the biological activity of Withaferin A analogs are provided below.
Cell Viability and Cytotoxicity Assay (MTS Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Withaferin A and its analogs) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Following incubation, add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[8][9]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.[8][9]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of compounds on cell migration, a key process in cancer metastasis.[10][11]
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the "Wound": Once the cells have reached confluence, use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the cell monolayer.[12]
-
Washing and Treatment: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells. Replace the PBS with fresh culture medium containing the test compound at a sub-toxic concentration or the vehicle control.
-
Image Acquisition: Immediately capture images of the scratch in each well using a phase-contrast microscope at 0 hours. Mark the specific locations on the plate to ensure the same fields are imaged over time.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24, and 48 hours).[13]
-
Data Analysis: The rate of wound closure is determined by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area at 0 hours. Compare the migration rates between treated and control groups.
Signaling Pathways and Visualizations
The biological effects of Withaferin A and its analogs are mediated through the modulation of various signaling pathways. Below are diagrams illustrating a general workflow for SAR studies and a key signaling pathway targeted by Withaferin A.
Caption: A flowchart illustrating the iterative process of SAR studies.
Withaferin A has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity. | Semantic Scholar [semanticscholar.org]
- 5. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Wound healing assay | Abcam [abcam.com]
- 11. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. med.virginia.edu [med.virginia.edu]
- 13. clyte.tech [clyte.tech]
Unraveling the Cellular Response: A Comparative Look at 2,3-Dihydro-3-methoxywithaferin A and its Potent Analog, Withaferin A
A detailed comparison of 2,3-Dihydro-3-methoxywithaferin A and Withaferin A, focusing on their differential effects on the cellular proteome. While direct comparative proteomic data for this compound is not yet available, this guide synthesizes its known biological activities with existing proteomic data for Withaferin A to provide researchers with a valuable reference for future investigations.
This compound, a structural analog of the well-studied anticancer compound Withaferin A, presents a contrasting biological profile. While Withaferin A is known for its potent cytotoxic and anti-metastatic properties, its methoxy-derivative has been shown to lack these effects and instead exhibits cytoprotective capabilities in normal cells.[1][2][3][4] This guide explores these differences at a molecular level, leveraging quantitative proteomics data available for Withaferin A to infer the proteomic landscape following treatment with this compound.
Comparative Biological Activities
Withaferin A exerts its anticancer effects through various mechanisms, including the inhibition of key cellular processes like proliferation, migration, and invasion. It has been demonstrated to downregulate proteins involved in the epithelial-to-mesenchymal transition (EMT), such as Vimentin and N-Cadherin, and reduce the activity of proteases like u-PA, which are crucial for metastasis.[1][4] In contrast, this compound has been found to be ineffective in these areas.[1][4]
Furthermore, while Withaferin A can induce oxidative stress in cells, its methoxy-derivative has been shown to protect normal cells from various stressors, including oxidative stress, through the activation of pro-survival signaling pathways like the pAkt/MAPK pathway.[3]
Inferred Proteomic Comparison
Based on the divergent biological activities, we can anticipate significant differences in the cellular proteome upon treatment with these two compounds. The following table summarizes the expected differential protein expression based on a SILAC-based quantitative proteomic study of prostate cancer cells treated with Withaferin A.
| Biological Process | Key Proteins (from Withaferin A proteomics) | Expected Change with Withaferin A | Inferred Change with this compound |
| Cellular Stress Response | HMOX1, G3BP1 | Upregulated | No significant change or potential downregulation |
| Proteasome Function | PSMB10 | Blocked/Downregulated | No significant change |
| Apoptosis & Cell Survival | ANXA4, BAX, BCL2 | ANXA4 Downregulated, Pro-apoptotic ratio increased | No significant change or pro-survival protein upregulation |
| Cytoskeleton & Metastasis | Vimentin, N-Cadherin | Downregulated | No significant change |
Table 1: Inferred Comparative Proteomic Changes. This table contrasts the known proteomic effects of Withaferin A with the inferred effects of this compound, based on their distinct biological activities. Data for Withaferin A is based on existing quantitative proteomic studies.[5][6]
Experimental Protocols
This section details a representative experimental workflow for a comparative proteomic analysis of cells treated with this compound and Withaferin A, based on established methodologies.[6][7][8]
Cell Culture and Treatment
-
Cell Line: Human cancer cell lines (e.g., prostate cancer cell lines 22Rv1, DU-145, or LNCaP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
SILAC Labeling: For quantitative proteomics, cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids (e.g., L-arginine and L-lysine) for several passages to ensure complete incorporation.
-
Compound Treatment: Cells are treated with either this compound, Withaferin A, or a vehicle control (e.g., DMSO) at a predetermined concentration and for specific time points (e.g., 4 and 24 hours).
Protein Extraction and Digestion
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Protein Digestion: Equal amounts of protein from "light" and "heavy" labeled cell lysates are combined, reduced, alkylated, and then digested overnight with a protease (e.g., trypsin).
Mass Spectrometry and Data Analysis
-
Peptide Separation: The resulting peptide mixtures are separated using liquid chromatography (LC) on a reverse-phase column.
-
Mass Spectrometry: The separated peptides are analyzed using a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos). The instrument is operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
Data Processing: The raw data files are processed using a software suite like MaxQuant or Protein Discoverer. Peptides and proteins are identified by searching the spectra against a human protein database.
-
Quantitative Analysis: The relative abundance of proteins between the different treatment groups is determined based on the intensity ratios of the "heavy" and "light" labeled peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protavio.com [protavio.com]
- 5. Flux de travail de spectrométrie de masse protéomique | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteomic characterization of Withaferin A-targeted protein networks for the treatment of monoclonal myeloma gammopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SILAC-based quantitative MS approach reveals Withaferin A regulated proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,3-Dihydro-3-methoxywithaferin A and its Analogs on Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Differential Effects of Withaferin A and its Derivatives
This guide provides a comprehensive comparison of 2,3-Dihydro-3-methoxywithaferin A (3βmWi-A) and its parent compound, Withaferin A (Wi-A), focusing on their validated effects on specific cellular signaling pathways. This analysis is supplemented with data on a highly potent synthetic derivative, 3-azido-withaferin A, to offer a broader perspective on the structure-activity relationships of withanolides. The information presented is supported by experimental data, detailed methodologies, and visual representations of the key pathways and workflows to aid in research and development decisions.
Contrasting Biological Activities: A Tale of Two Molecules
Withaferin A, a natural steroidal lactone isolated from Withania somnifera, has garnered significant attention for its potent anti-cancer properties. In stark contrast, its derivative, this compound, exhibits a completely different biological profile, functioning as a cytoprotective agent for normal cells. This fundamental difference in activity is rooted in their differential modulation of key intracellular signaling cascades.
While Withaferin A exerts its anti-tumor effects by inhibiting pro-proliferative and anti-apoptotic pathways such as STAT3 and Akt/NF-κB/Bcl-2, and inducing apoptosis, its 3-methoxy derivative does the opposite in non-cancerous cells.[1][2] this compound promotes cell survival by activating the pro-survival pAkt/MAPK signaling pathway.[2] This opposing mechanism of action underscores the critical role of the A-ring structure of withanolides in determining their biological function.
Performance Comparison: Quantitative Insights
The following tables summarize the quantitative data on the effects of this compound, Withaferin A, and the potent derivative 3-azido-withaferin A on cell viability and key signaling proteins.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line(s) | IC50 Value | Reference |
| Withaferin A | Panel of cancer cell lines | Varies by cell line | [3] |
| This compound | Not cytotoxic at high concentrations | N/A | [4] |
| 3-azido-withaferin A | Panel of cancer cell lines | 800 nM - 1.0 µM | [3] |
Table 2: Modulation of Key Signaling Pathways
| Compound | Signaling Pathway | Effect | Quantitative Change | Cell Line | Reference |
| Withaferin A | STAT3 | Inhibition of phosphorylation | Decreased pSTAT3 (Tyr705) at 2-4 µM | MDA-MB-231 | [5] |
| Withaferin A | Akt | Inhibition of phosphorylation | Marked reduction in pAkt | HeLa, PC-3 | [3] |
| This compound | pAkt/MAPK | Activation | Induces phosphorylation | Normal cells | [2] |
| 3-azido-withaferin A | Akt | Inhibition of phosphorylation | Marked reduction in pAkt | HeLa, PC-3 | [3] |
| 3-azido-withaferin A | ERK | Inhibition of phosphorylation | Marked reduction in pERK | HeLa, PC-3 | [3] |
Visualizing the Mechanisms: Signaling Pathways and Workflows
To facilitate a clearer understanding of the molecular interactions and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Contrasting signaling pathways of Withaferin A and its 3-methoxy derivative.
References
- 1. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel MMP-2 Inhibitor 3-azidowithaferin A (3-azidoWA) Abrogates Cancer Cell Invasion and Angiogenesis by Modulating Extracellular Par-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 2,3-Dihydro-3-methoxywithaferin A Across Different Cell Types: A-Lactone Derivative with a Cytoprotective Profile
An in-depth analysis of 2,3-Dihydro-3-methoxywithaferin A (3βmWi-A), a naturally occurring analog of the potent anticancer compound Withaferin A (Wi-A), reveals a significant divergence in its biological activity. While Withaferin A exhibits robust cytotoxicity against various cancer cell lines, its methoxy-derivative, 3βmWi-A, is largely devoid of such effects. Instead, 3βmWi-A demonstrates a notable cytoprotective capacity in normal cells, shielding them from various stressors through the activation of pro-survival signaling pathways.
This comparison guide synthesizes the available experimental data to objectively evaluate the performance of 3βmWi-A in different cellular contexts, contrasting its efficacy with that of its parent compound, Withaferin A.
Contrasting Cytotoxicity Profiles: Withaferin A versus 3βmWi-A
Extensive research has established Withaferin A as a potent cytotoxic agent against a multitude of cancer cell lines. In stark contrast, 3βmWi-A has been shown to lack significant cytotoxicity and is well-tolerated at high concentrations.[1][2] While specific IC50 values for 3βmWi-A are not widely reported in the literature, its non-toxic nature is a consistently observed characteristic.
For reference, the cytotoxic effects of Withaferin A are presented in the following table, showcasing its efficacy across various cancer cell lines.
Table 1: Cytotoxicity of Withaferin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| CaSKi | Cervical Cancer | 0.45 ± 0.05[1] |
| KLE | Endometrial Cancer | 10[3] |
| U87MG | Glioblastoma | 0.31[4] |
| GBM2 | Glioblastoma | 0.28[4] |
| GBM39 | Glioblastoma | 0.25[4] |
| MCF-7 | Breast Cancer | 0.8536[5] |
| MDA-MB-231 | Breast Cancer | 1.066[5] |
| HeLa | Cervical Cancer | 0.05–0.1% (Wi-AREAL)[6] |
| ME-180 | Cervical Cancer | 0.05–0.1% (Wi-AREAL)[6] |
Note: The data for HeLa and ME-180 cells correspond to a Withaferin A-rich extract (Wi-AREAL).
Cytoprotective Efficacy of 3βmWi-A in Normal Cells
The primary therapeutic potential of 3βmWi-A appears to lie in its ability to protect normal, non-cancerous cells from a range of cellular stressors. Studies have demonstrated that 3βmWi-A can shield normal cells from damage induced by oxidative stress (e.g., hydrogen peroxide), chemical agents, and UV radiation.[2][7] This protective effect is attributed to the activation of the pAkt/MAPK pro-survival signaling pathway.[2][7]
While direct quantitative comparisons of the cytoprotective effect across multiple studies are limited, the consistent observation is a significant increase in the viability of normal cells under stress when pre-treated with 3βmWi-A. For instance, pre-treatment of normal human fibroblasts with 3βmWi-A has been shown to significantly enhance their survival when subsequently exposed to cytotoxic agents.
Differential Impact on Cancer Cell Migration and Metastasis
A key aspect of Withaferin A's anticancer activity is its ability to inhibit cancer cell migration and metastasis. In contrast, 3βmWi-A has been found to be ineffective in this regard.[2] This difference in activity is linked to their differential interactions with key proteins involved in cell motility.
Signaling Pathways and Molecular Mechanisms
The divergent biological activities of Withaferin A and 3βmWi-A can be attributed to their distinct effects on intracellular signaling pathways.
3βmWi-A: Activation of Pro-Survival Signaling
In normal cells, 3βmWi-A promotes cell survival by activating the PI3K/Akt and MAPK/ERK signaling pathways. This leads to the phosphorylation and activation of downstream targets that inhibit apoptosis and promote cell proliferation and survival.
Caption: Pro-survival signaling pathway activated by 3βmWi-A.
Withaferin A: Induction of Apoptosis and Inhibition of Metastasis
Withaferin A, on the other hand, induces apoptosis in cancer cells through multiple mechanisms, including the generation of reactive oxygen species (ROS), suppression of anti-apoptotic proteins like Bcl-2, and activation of caspases.[1][3] Its anti-metastatic effects are mediated by the inhibition of key signaling pathways involved in cell migration and invasion.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of Withaferin A and 3βmWi-A. Specific parameters such as cell seeding densities, antibody concentrations, and incubation times may vary and should be optimized for each specific cell line and experimental setup.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds.
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (3βmWi-A or Withaferin A) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Signaling Pathway Activation
This technique is used to detect the phosphorylation and activation of key proteins in signaling pathways like pAkt and pMAPK.[8][9][10][11][12]
Methodology:
-
Cell Lysis: Cells are treated with the compound of interest, and then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-MAPK, anti-MAPK).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein indicates the level of pathway activation.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Independent Verification of Published Data on 2,3-Dihydro-3-methoxywithaferin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2,3-Dihydro-3-methoxywithaferin A (3βmWi-A) and its structural analog, Withaferin A (Wi-A). The information presented is synthesized from multiple independent research publications, offering a comprehensive overview of the current understanding of 3βmWi-A's effects and its potential as a therapeutic agent.
Comparative Analysis of Biological Activities
This compound is a naturally occurring withanolide that has been investigated for its biological properties, often in direct comparison to the more extensively studied Withaferin A.[1] Research indicates that while structurally similar, the addition of a methoxy (B1213986) group at the 3-beta position and the saturation of the 2,3-double bond in the A-ring of the withanolide scaffold result in significantly different pharmacological profiles.[2]
A key finding is that 3βmWi-A generally lacks the potent anticancer and anti-metastatic activities associated with Withaferin A.[2][3] In contrast, 3βmWi-A has demonstrated a notable cytoprotective effect on normal, non-cancerous cells, shielding them from various forms of stress.[1] This differential activity suggests a potential therapeutic niche for 3βmWi-A that is distinct from that of Withaferin A.
Table 1: Comparative Biological Effects of Withaferin A and this compound
| Biological Effect | Withaferin A (Wi-A) | This compound (3βmWi-A) | Key Findings |
| Anticancer Activity | Potent cytotoxic effects against various cancer cell lines.[4] | Lacks significant cytotoxicity and is well-tolerated at higher concentrations.[1][2] | The methoxy modification in 3βmWi-A attenuates its anticancer potency. |
| Anti-Metastasis | Inhibits cancer cell migration and metastasis by downregulating key proteins like vimentin, MMPs, and VEGF.[3] | Ineffective in preventing cancer cell metastasis.[2][3] | Wi-A, but not 3βmWi-A, disrupts cytoskeleton proteins essential for metastasis.[3] |
| Cytoprotective Effects | Can induce oxidative stress in normal cells.[1] | Protects normal cells against oxidative, UV radiation, and chemical stresses.[1] | 3βmWi-A promotes cell survival through the activation of pro-survival signaling pathways.[1] |
| Molecular Interactions | Binds with high efficacy to molecular targets like mortalin and vimentin.[3] | Shows weaker binding potential to the same molecular targets. | Differences in binding affinity likely underlie the observed differences in biological activity. |
Experimental Protocols
The findings summarized above are based on a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: Human cancer and normal cells were seeded in 96-well plates and treated with varying concentrations of Wi-A or 3βmWi-A for 48 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm to determine cell viability.
-
Trypan Blue Dye Exclusion Assay: Cells were treated with the compounds as described above. After treatment, cells were harvested, stained with trypan blue, and the number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer to assess cytotoxicity.
Wound Healing/Migration Assay
-
Cells were grown to confluence in 6-well plates. A sterile pipette tip was used to create a "wound" or scratch in the cell monolayer.
-
The cells were then washed to remove debris and incubated with media containing either Wi-A or 3βmWi-A.
-
The closure of the wound was monitored and photographed at different time points (e.g., 0, 12, and 24 hours) to assess cell migration.
Western Blot Analysis
-
Cells were treated with the compounds, harvested, and lysed to extract total proteins.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., vimentin, N-cadherin, u-PA, mortalin, p53, p21).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Molecular Docking
-
The three-dimensional structures of Wi-A and 3βmWi-A were generated and energy-minimized.
-
The crystal structures of target proteins (e.g., the substrate-binding domain of mortalin) were obtained from the Protein Data Bank (PDB).
-
Molecular docking simulations were performed using software like AutoDock to predict the binding affinity and interactions between the compounds and the target proteins. The binding energy and the number of hydrogen bond interactions were analyzed.
Visualizing Molecular Pathways and Experimental Logic
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Comparative signaling pathways of Withaferin A and this compound.
Caption: General experimental workflow for comparing the biological activities of Wi-A and 3βmWi-A.
References
- 1. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3-Dihydro-3-methoxywithaferin A: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2,3-Dihydro-3-methoxywithaferin A, a derivative of the biologically active compound Withaferin A. While research indicates this specific analog lacks the cytotoxicity of its parent compound, prudent laboratory practices necessitate a structured and cautious approach to its disposal.[1][2] Adherence to these procedures will ensure a safe laboratory environment and compliance with standard chemical waste management protocols.
Immediate Safety Considerations
While this compound has been reported to be non-cytotoxic and well-tolerated at high concentrations in normal cells, it is imperative to treat it as a potentially bioactive chemical compound.[1][3] Standard laboratory personal protective equipment (PPE) should be worn at all times when handling the compound.
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to protect from potential skin contact.
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to a well-ventilated area.
-
Ingestion: Rinse mouth with water and seek medical attention.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₉H₄₂O₇ |
| Molecular Weight | 502.6 g/mol [4] |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide.[5] Sparingly soluble in aqueous buffers.[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and associated waste. This process is designed to minimize environmental impact and ensure the safety of laboratory personnel.
-
Segregation of Waste:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, clearly labeled, leak-proof container.
-
Liquid waste (e.g., unused solutions) should be collected in a separate, labeled, sealed container. Avoid mixing with other chemical waste streams unless compatibility is confirmed.
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard communication (while not classified as hazardous, it is good practice to indicate it is chemical waste).
-
-
Storage:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, pending collection by your institution's environmental health and safety (EHS) department.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste.
-
Disposal should be carried out in accordance with local, state, and federal regulations for non-hazardous chemical waste. While research suggests a lack of cytotoxicity, high-temperature incineration is the recommended method for the complete destruction of related cytotoxic compounds and is a prudent choice for this analog.[6]
-
Experimental Methodologies Referenced
The determination of the cytotoxicity profile of this compound, as referenced in this guide, was established through cell-based biochemical, molecular, and imaging assays. These studies compared its effects to its parent compound, Withaferin A, on normal cells, evaluating parameters such as oxidative stress and cell survival under various stressors.[3]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-dihydro-3beta-methoxy withaferin A | C29H42O7 | CID 10767792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cleanaway.com.au [cleanaway.com.au]
Personal protective equipment for handling 2,3-Dihydro-3-methoxywithaferin A
Essential Safety Protocols for Handling 2,3-Dihydro-3-methoxywithaferin A
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal
The following provides critical safety and logistical information for the handling of this compound. Given the cytotoxic nature of withanolides, a conservative approach to personal protective equipment (PPE), handling, and disposal is paramount to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to minimize exposure risk. The specific PPE required is contingent on the nature of the task being performed.
Table 1: Recommended Personal Protective Equipment (PPE) by Task
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Nitrile gloves- Laboratory coat- Closed-toe shoes | - Chemical splash goggles where splashing is a risk |
| Handling of Powders/Solids | - Full-face respirator with appropriate particulate filters- Chemical-resistant disposable gown- Double-gloving with chemotherapy-rated gloves (e.g., nitrile)- Disposable shoe covers | - Head covering- Chemical-resistant apron |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield- Chemotherapy-rated gloves (e.g., nitrile)- Chemical-resistant disposable gown over a lab coat | - Elbow-length gloves for larger volumes- Chemical-resistant apron |
| Equipment Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator if aerosols or vapors may be generated |
| Waste Disposal | - Chemical splash goggles- Chemotherapy-rated gloves- Chemical-resistant disposable gown | - Face shield for potential splashes |
Note: Always inspect PPE for integrity before use and follow the manufacturer's guidelines for proper donning, doffing, and disposal.
Operational Plan: A Step-by-Step Guide
Adherence to a strict operational protocol is crucial for the safe handling of this compound from receipt to disposal.
1. Preparation and Designated Area:
-
All work with this compound, particularly the handling of powders, must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet.
-
Ensure proper ventilation and restrict access to the designated area.
-
Assemble all necessary equipment, reagents, and PPE before commencing work to minimize traffic in and out of the handling area.
-
Review all procedures and have a copy of the safety protocols readily available.
2. Handling Procedures:
-
Weighing: When weighing the solid compound, perform the task within a containment device like a ventilated balance enclosure or a fume hood. Use disposable weigh boats to prevent cross-contamination.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solvent to the compound slowly and carefully to avoid splashing and aerosol generation.
-
Experimental Use: Conduct all experimental manipulations of the compound within the designated and controlled area.
3. Decontamination:
-
Work Surfaces: At the end of each procedure and at the end of the day, decontaminate all work surfaces with a suitable cleaning agent. A two-step cleaning process is recommended: first with a detergent solution, followed by 70% isopropyl alcohol.[1]
-
Equipment: Decontaminate all non-disposable equipment that has come into contact with the compound. Follow established laboratory procedures for cleaning and ensure all residues are removed.
-
Spills: In the event of a spill, immediately alert personnel in the area and restrict access.[2] Use a cytotoxic spill kit to contain and clean up the spill, following the kit's instructions.[2] For small spills (less than 5 mL or 5 g), wear a gown, double gloves, and eye protection.[1] For larger spills, additional respiratory protection may be necessary.[1]
Disposal Plan
Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as cytotoxic waste.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, gowns, shoe covers, weigh boats, and pipette tips, must be disposed of in a designated, leak-proof, and clearly labeled cytotoxic waste container.[3] These containers are often color-coded, typically purple or yellow with a purple lid.[4][5]
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a puncture-resistant cytotoxic sharps container.[3]
2. Container Management:
-
Waste containers should be kept closed when not in use.
-
Do not overfill waste containers.
-
The exterior of waste containers should be decontaminated before removal from the designated handling area.
3. Final Disposal:
-
Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.[6] The primary method for the destruction of cytotoxic waste is high-temperature incineration.[4]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final waste disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
